molecular formula C7H4BrNOS B2781979 4-Bromo-1,2-benzothiazol-3-one CAS No. 2137981-11-2

4-Bromo-1,2-benzothiazol-3-one

Cat. No.: B2781979
CAS No.: 2137981-11-2
M. Wt: 230.08
InChI Key: SKQSWWBPKMUEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,2-benzothiazol-3-one is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1,2-benzothiazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,2-benzothiazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQSWWBPKMUEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-1,2-benzothiazol-3-one: Structural Architecture & Chemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 4-Bromo-1,2-benzothiazol-3-one (4-Br-BIT), a halogenated derivative of the commercially ubiquitous benzisothiazolinone (BIT) scaffold. While the parent BIT molecule is a staple biocide and preservative, the introduction of a bromine atom at the C4 position introduces unique steric and electronic perturbations. This document details the structural implications of this substitution, validates synthetic pathways via oxidative cyclization, and maps the electrophilic mechanism of action against thiol-bearing pharmacophores.

Structural Architecture & Electronic Properties

The Heterocyclic Core

The 1,2-benzothiazol-3-one scaffold (often termed benzisothiazolinone) consists of a benzene ring fused to a


-lactam-like isothiazole ring.[1] The defining feature is the S–N bond  (approx. 1.66 Å), which is biologically "sacrificial"—its cleavage is the primary mode of action.
The 4-Bromo Substituent Effect

In the standard IUPAC numbering for 1,2-benzisothiazoles:

  • Sulfur is position 1.[2]

  • Nitrogen is position 2.[3]

  • Carbonyl is position 3.

  • Benzene Ring carbons are 4, 5, 6, and 7.

The C4 position is adjacent to the ring junction carbon (C3a) that bears the carbonyl group. This placement is chemically distinct from the more common 5- or 6-substituted isomers (e.g., 5-chloro-BIT).

  • Steric Occlusion (Peri-Effect): The Van der Waals radius of Bromine (1.85 Å) at C4 creates significant steric pressure against the carbonyl oxygen at C3. This "peri-interaction" (analogous to 1,8-disubstituted naphthalenes) forces the carbonyl group to deviate slightly from planarity relative to the benzene ring to relieve strain.

  • Electronic Modulation: Bromine is inductively electron-withdrawing (-I effect) but mesomerically electron-donating (+M). At the C4 position, the inductive withdrawal predominates on the adjacent junction, potentially increasing the electrophilicity of the carbonyl carbon, although the primary reactive site remains the sulfur atom.

Predicted Physicochemical Profile
PropertyValue / PredictionRationale
Molecular Formula C₇H₄BrNO S-
Molecular Weight 229.08 g/mol Heavy atom effect of Br.
LogP (Octanol/Water) ~2.8 - 3.1Higher lipophilicity than parent BIT (LogP ~0.64) due to halogenation.
pKa (N-H) ~8.5 - 9.0Br withdraws electron density, slightly acidifying the N-H proton compared to BIT.
H-Bond Acceptor 2 (O, N)Carbonyl O and Ring N.
Electrophilicity HighS-N bond is activated for nucleophilic attack.

Synthetic Pathways: Oxidative Cyclization

The most robust route to 4-Br-BIT involves the oxidative closure of a sulfur-nitrogen bond from a benzamide precursor. Direct bromination of BIT often yields mixtures (5- and 7-isomers); therefore, de novo synthesis from a pre-brominated benzene scaffold is required to ensure regiochemical purity.

Retrosynthetic Analysis
  • Target: 4-Bromo-1,2-benzothiazol-3-one.

  • Precursor: 3,3'-Dibromo-2,2'-dithiodibenzamide.

  • Starting Material: 2-Amino-6-bromobenzoic acid (anthranilic acid derivative).

Reaction Scheme Visualization

The following diagram illustrates the conversion of the disulfide precursor into the active isothiazolone ring using a chlorinating agent (Sulfuryl Chloride or Chlorine gas).

Synthesispath SM 2-Amino-6-bromobenzoic Acid Inter1 3,3'-Dibromo-2,2'-dithiodibenzamide SM->Inter1 1. Diazotization 2. Disulfide formation 3. Amidation Cyclic Chlorosulfenyl Intermediate Inter1->Cyclic S-S Cleavage Agent Oxidant (SO2Cl2 or Cl2) Agent->Cyclic Product 4-Bromo-1,2-benzothiazol-3-one Cyclic->Product Ring Closure (-HCl)

Figure 1: Oxidative cyclization pathway. The critical step is the cleavage of the disulfide bond by a halogenating agent to form a sulfenyl halide, which is captured by the amide nitrogen.

Reactivity & Mechanism of Action (MoA)

The biological efficacy of 4-Br-BIT relies on its ability to covalently modify thiol-containing enzymes (e.g., cysteine proteases, transglutaminases).

The "Sulfur-Attack" Hypothesis

Unlike lactams that react at the carbonyl, isothiazolones react at the Sulfur atom .

  • Nucleophilic Attack: A thiolate anion (R-S⁻) from a protein attacks the sulfur of the isothiazolone.

  • Ring Opening: The S–N bond cleaves. The nitrogen accepts a proton to become a benzamide.

  • Disulfide Formation: The result is a mixed disulfide, effectively blocking the enzyme's active site.

The 4-bromo substituent, being on the "top" of the ring (near the carbonyl), leaves the sulfur atom (at the "bottom") relatively accessible sterically, preserving the molecule's potency while modulating its solubility and binding affinity via the halogen bond.

MoA BIT 4-Bromo-BIT (Electrophile) Complex Transition State [S...S interaction] BIT->Complex Nucleophilic Attack at S1 Enz Enzyme-Cys-SH (Nucleophile) Enz->Complex Nucleophilic Attack at S1 Product Inhibited Enzyme (Mixed Disulfide) Complex->Product S-N Bond Cleavage Byprod Ring-Opened Benzamide Complex->Byprod

Figure 2: Mechanism of Action. The electrophilic sulfur atom serves as the 'warhead' for covalent inhibition of cysteine-dependent enzymes.

Experimental Protocol: Synthesis & Characterization

Safety Warning: This protocol involves the use of sulfuryl chloride and bromine derivatives. Work must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield).

Synthesis of 4-Bromo-1,2-benzothiazol-3-one

Methodology: Oxidative Cyclization of Disulfide.

  • Preparation of Precursor:

    • Suspend 3,3'-dibromo-2,2'-dithiodibenzamide (10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).

    • Note: The precursor is derived from 2-amino-6-bromobenzoic acid via diazotization/sulfurization followed by amide formation.

  • Chlorination/Cyclization:

    • Cool the suspension to 0°C under nitrogen atmosphere.

    • Dropwise add Sulfuryl Chloride (SO₂Cl₂) (12 mmol, 1.2 eq) over 15 minutes.

    • Observation: The suspension should clear as the sulfenyl chloride intermediate forms.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench the reaction by pouring into ice-cold water (100 mL).

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Toluene/Hexane or purify via flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient).

Analytical Validation (Self-Validating Criteria)
TechniqueExpected SignalStructural Confirmation
¹H NMR (DMSO-d₆)Broad singlet ~11.0 ppmConfirms intact N-H (lactam).
¹H NMR (Aromatic)Multiplet 7.4 - 7.8 ppmIntegration of 3 protons (H5, H6, H7). H5/H7 will show coupling.
¹³C NMR Peak at ~165 ppmConfirms C=O (Carbonyl).
IR Spectroscopy Band at ~3100-3200 cm⁻¹N-H stretch.
IR Spectroscopy Band at ~1650 cm⁻¹C=O stretch (Amide I).
HRMS (ESI) [M+H]⁺ ~229.92Confirms molecular formula and Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

References

  • Review of Benzisothiazolinone Chemistry

    • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
    • Source: N
    • URL:[Link]

  • Mechanism of Action (Thiol Interaction)

    • Title: The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus.[4]

    • Source: Journal of Applied Microbiology (via ResearchG
    • URL:[Link]

  • Physical Properties & Safety (Parent Compound Data)

    • Title: 1,2-Benzisothiazol-3(2H)-one | PubChem CID 17520.[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

  • Title: Method for producing 1,2-benzisothiazol-3-ones (Patent EP0702008A2).

Sources

Properties of 4-bromobenzisothiazolinone vs 5-bromo isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-bromobenzisothiazolinone (4-bromo-BIT) versus its 5-bromo isomer (5-bromo-BIT) . These compounds are halogenated derivatives of 1,2-benzisothiazol-3(2H)-one (BIT) , a widely used industrial biocide and scaffold in medicinal chemistry.

The distinction between these isomers is critical in drug development and materials science due to their divergent electronic properties, steric environments, and synthetic accessibilities.

Executive Summary: Isomeric Distinction

The core difference between the 4-bromo and 5-bromo isomers lies in the position of the halogen atom relative to the isothiazolone ring's carbonyl and sulfur moieties. This positional change dictates the molecule's electrophilicity, reactivity with biological thiols, and steric accessibility.

Feature4-Bromo-BIT 5-Bromo-BIT
Position Ortho to Carbonyl (C=O)Meta to Carbonyl, Para to Nitrogen
Electronic Effect Inductive withdrawing on C=O; Steric crowding.Resonance/Inductive activation of Sulfur.
Synthesis Requires pre-halogenated precursors (e.g., 2-amino-6-bromobenzoic acid).Accessible via direct bromination of BIT or from 5-bromoanthranilic acid.
Primary Utility Specialized intermediate; Steric probe.Potent antimicrobial; Enhanced electrophile.

Physicochemical Properties & Electronic Landscape

Structural Numbering & Geometry

The numbering of the benzisothiazolone system is crucial for accurate identification:

  • Position 1: Sulfur (S)[1][2]

  • Position 2: Nitrogen (N)[2]

  • Position 3: Carbonyl Carbon (C=O)[2]

  • Position 4: Benzene carbon adjacent to C=O.[3]

  • Position 5: Benzene carbon meta to C=O.

Electronic Effects

The biological activity of BITs relies on the electrophilicity of the sulfur atom , which reacts with nucleophilic thiols (e.g., cysteine residues) in microbial proteins.[2]

  • 5-Bromo-BIT: The bromine at position 5 exerts an electron-withdrawing effect (inductive, -I) that is transmitted through the aromatic system. Being para to the nitrogen (which feeds electron density into the carbonyl), the 5-bromo substituent reduces the electron density of the aromatic ring, indirectly making the sulfur more electrophilic. This generally enhances antimicrobial potency compared to the non-halogenated parent.

  • 4-Bromo-BIT: The bromine at position 4 is spatially adjacent (ortho) to the carbonyl group. While it is also electron-withdrawing, its proximity creates a steric clash with the carbonyl oxygen or the approaching nucleophile. This can distort the planarity of the fused ring system or hinder the approach of bulky biological targets, potentially reducing reaction kinetics despite high intrinsic electrophilicity.

Physical Data Summary
Property4-Bromo-1,2-benzisothiazol-3(2H)-one5-Bromo-1,2-benzisothiazol-3(2H)-one
Molecular Formula C₇H₄BrNOSC₇H₄BrNOS
Molecular Weight 229.08 g/mol 229.08 g/mol
Melting Point High melting solid (Predicted >160°C)270–275°C (Analogous to 5-chloro)
Solubility Low in water; Soluble in DMSO, DMF.Low in water; Soluble in DMSO, DMF.
Reactivity (Thiols) Moderate (Sterically hindered)High (Electronically activated)

Synthetic Methodologies

The synthesis of these isomers requires distinct strategies. The 5-isomer can be accessed via electrophilic aromatic substitution (EAS) due to directing effects, whereas the 4-isomer requires a "pre-functionalized scaffold" approach to force the halogen into the sterically congested position.

Synthesis of 5-Bromo-BIT (Direct & Precursor Routes)

Route A: Direct Bromination (Industrial) Direct bromination of BIT typically yields the 5-bromo isomer as the major product because the nitrogen atom (at position 2) activates the para position (position 5) relative to itself.

Route B: From 5-Bromoanthranilic Acid (High Purity) [2]

  • Diazotization: 5-bromoanthranilic acid is treated with NaNO₂/HCl.

  • Disulfide Formation: Reaction with sodium disulfide (Na₂S₂) yields the dithiodibenzoic acid derivative.[2]

  • Cyclization: Chlorination with SOCl₂ followed by ammonolysis closes the ring.

Synthesis of 4-Bromo-BIT (Regioselective Route)

Direct bromination will not yield the 4-isomer due to electronic deactivation at that position. The synthesis must start from 2-amino-6-bromobenzoic acid .

Protocol:

  • Precursor Prep: Start with 2-amino-6-bromobenzoic acid.

  • Diazotization: Dissolve precursor in HCl/H₂O at 0–5°C. Add NaNO₂ dropwise.

  • Sulfuration: Add the diazonium salt to a solution of Na₂S₂ at 0°C. This forms 2,2'-dithiobis(6-bromobenzoic acid) .

  • Activation: Reflux the disulfide with Thionyl Chloride (SOCl₂) to generate the di-acid chloride.

  • Cyclization (Ammonolysis): Treat the acid chloride with anhydrous ammonia (gas or dissolved in dioxane) to effect ring closure.[2]

  • Purification: Recrystallize from acetic acid or ethanol.

Synthetic Pathway Visualization

SynthesisPathways cluster_5bromo 5-Bromo-BIT Synthesis cluster_4bromo 4-Bromo-BIT Synthesis Start5 5-Bromoanthranilic Acid Diazo5 Diazonium Salt Start5->Diazo5 NaNO2, HCl Disulfide5 Dithio-Intermediate Diazo5->Disulfide5 Na2S2 Prod5 5-Bromo-BIT Disulfide5->Prod5 1. SOCl2 2. NH3 Start4 2-Amino-6-Bromobenzoic Acid Diazo4 Diazonium Salt (Steric) Start4->Diazo4 NaNO2, HCl Disulfide4 2,2'-Dithiobis(6-bromo...) Diazo4->Disulfide4 Na2S2 Prod4 4-Bromo-BIT Disulfide4->Prod4 1. SOCl2 2. NH3 DirectBrom Direct Bromination of BIT DirectBrom->Prod5 Major Product (Para to N) DirectBrom->Prod4 Not Observed

Caption: Comparative synthetic pathways. Note that direct bromination selectively yields the 5-isomer, necessitating a de novo synthesis for the 4-isomer.

Biological Activity & Mechanism of Action[4]

Mechanism: Thiol-Mediated Ring Opening

Both isomers function as electrophiles. The biological target is the thiol (-SH) group of enzymes (e.g., dehydrogenase enzymes) or intracellular glutathione.[2]

Reaction Steps:

  • Nucleophilic Attack: The thiolate anion (RS⁻) attacks the Sulfur atom of the isothiazolone ring.

  • Ring Opening: The N-S bond cleaves, forming a mixed disulfide (Protein-S-S-BIT).

  • Inhibition: The covalently modified protein loses enzymatic function, leading to cell death.

Comparative Efficacy (SAR)
  • 5-Bromo-BIT: The electron-withdrawing bromine at position 5 increases the positive charge character on the sulfur atom without impeding the approach of the nucleophile. This typically results in lower Minimum Inhibitory Concentration (MIC) values (higher potency) compared to non-halogenated BIT.[2]

  • 4-Bromo-BIT: While the bromine is electron-withdrawing, its steric bulk at position 4 shields the N-S bond. This can retard the rate of nucleophilic attack, potentially resulting in lower antimicrobial efficacy or a delayed onset of action. However, this steric protection can also make the molecule more stable against non-target degradation (e.g., hydrolysis), which might be advantageous in harsh formulation environments.[2]

Mechanism Visualization

Mechanism cluster_factors Modulating Factors Enzyme Active Enzyme (Cys-SH) Complex Transition State (S...S Interaction) Enzyme->Complex Nucleophilic Attack BIT Bromobenzisothiazolinone (Electrophile) BIT->Complex Inhibited Inhibited Enzyme (Mixed Disulfide) Complex->Inhibited Ring Opening (N-S Cleavage) Factor5 5-Bromo: Enhances Electrophilicity (Faster Reaction) Factor5->Complex Factor4 4-Bromo: Steric Hindrance (Slower Reaction) Factor4->Complex

Caption: The mechanism of action involves nucleophilic attack at the sulfur atom.[2] 5-substitution accelerates this via electronic effects, while 4-substitution may impede it sterically.

References

  • Synthesis of BIT Derivatives: Morley, J. O., et al. "Synthesis and properties of 1,2-benzisothiazol-3(2H)-ones." Journal of Heterocyclic Chemistry, 2005.

  • Mechanism of Action: Collier, P. J., et al. "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 1990.

  • Regioselectivity in Bromination: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis." MDPI Molecules, 2022.

  • Crystallographic Data: "Crystal structure of 1,2-benzisothiazol-3(2H)-one derivatives." Cambridge Structural Database.

  • Commercial Properties (5-Bromo): "5-Bromo-1,2-benzisothiazol-3(2H)-one Product Data." ChemicalBook.

Sources

4-Bromo-1,2-benzothiazol-3-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Bromo-1,2-benzothiazol-3-one , a specialized heterocyclic scaffold distinct from its more common isomers (e.g., 5-bromo or 6-chloro derivatives).

Structural Architecture, Synthesis, and Medicinal Utility

Chemical Identity & Molecular Architecture

4-Bromo-1,2-benzothiazol-3-one (also known as 4-bromo-1,2-benzisothiazol-3(2H)-one) represents a halogenated derivative of the privileged benzisothiazolinone (BIT) scaffold. Unlike the widely used industrial biocide BIT (CAS 2634-33-5), the 4-bromo analog is a precision building block used primarily in advanced medicinal chemistry for structure-activity relationship (SAR) studies.

Identifiers and Nomenclature
  • IUPAC Name: 4-Bromo-1,2-benzothiazol-3(2H)-one

  • Common Name: 4-Bromo-BIT

  • CAS Number: Note: This specific isomer is a non-commodity research chemical. It is frequently confused with:

    • 4-Bromo-1,2-benzisothiazole (CAS 1326714-98-0) – Distinct compound (lacks the carbonyl).

    • 5-Bromo-1,2-benzisothiazol-3(2H)-one (CAS 29632-82-4) – Regioisomer (bromine at C5).[1]

  • Molecular Formula: C₇H₄BrNOS[1]

  • Molecular Weight: 229.08 g/mol

  • SMILES: O=C1NSC2=C1C(Br)=CC=C2

Structural Analysis: The "Ortho-Effect"

The placement of the bromine atom at the C4 position (peri to the carbonyl group) introduces unique steric and electronic properties compared to the 5- or 6-substituted isomers.

Feature4-Bromo Analog (C4)5-Bromo Analog (C5)Impact on Reactivity
Steric Environment High (peri-interaction with C=O)LowThe C4-Br forces the carbonyl oxygen out of planarity in some crystal packings, potentially altering solubility and binding affinity.
Electronic Effect Inductive withdrawal (-I) on CarbonylInductive withdrawal on NitrogenC4-Br increases the electrophilicity of the carbonyl carbon, making the amide bond more susceptible to hydrolysis under basic conditions.
Functionalization Difficult Pd-catalysis (Steric)Accessible Pd-catalysisC4-Br allows for the construction of "bent" biaryl systems crucial for inducing atropisomerism in drug design.

Synthesis & Manufacturing Protocols

Due to the rarity of the 4-bromo isomer, commercial sourcing is often unreliable. The following de novo synthesis protocol is the industry standard for generating high-purity material, avoiding the regioisomeric mixtures common in direct bromination of BIT.

Retrosynthetic Strategy

Direct bromination of benzisothiazolinone typically yields the 5-bromo or 7-bromo isomers due to the directing effects of the nitrogen lone pair. Therefore, the 4-bromo isomer must be constructed from a pre-functionalized benzene ring, specifically 2-amino-6-bromobenzoic acid .

Validated Synthetic Workflow (Graphviz)

Synthesis Start 2-Amino-6-bromobenzoic acid Step1 Diazotization (NaNO2, HCl) Start->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Sulfur Insertion (Na2S2 or KSCN) Inter1->Step2 Sandmeyer-like Inter2 2,2'-Dithiobis(6-bromobenzoic acid) Step2->Inter2 Step3 Chlorination (SOCl2) Inter2->Step3 Inter3 Acid Chloride Step3->Inter3 Step4 Cyclization (NH3/MeOH) Inter3->Step4 Amidation & Ring Closure Product 4-Bromo-1,2-benzothiazol-3-one Step4->Product

Caption: Step-wise construction of the 4-bromo-BIT scaffold preventing regioisomeric contamination.

Experimental Protocol (Step-by-Step)

Precursor: 2,2'-Dithiobis(6-bromobenzoic acid)

  • Chlorination: Suspend 2,2'-dithiobis(6-bromobenzoic acid) (10 mmol) in anhydrous toluene. Add thionyl chloride (SOCl₂, 5 eq.) and a catalytic amount of DMF. Reflux for 3 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the bis-acid chloride as a yellow solid.

  • Cyclization: Dissolve the residue in dry dichloromethane (DCM). Cool to 0°C.

  • Amination: Slowly bubble anhydrous ammonia gas or add 7N NH₃ in methanol (excess) into the solution. The reaction will be exothermic.

  • Workup: Stir at room temperature for 12 hours. The disulfide bond is cleaved by ammonia in an oxidative environment (often requiring a mild oxidant like I₂ or air bubbling if not using a sulfenyl chloride route) to form the N-S bond. Alternative: Treat the acid chloride with bromine to form the sulfenyl bromide, then cyclize with ammonia.

  • Purification: Recrystallize from ethanol/water.

Reactivity Profile & Medicinal Applications[2][3]

The 4-bromo-BIT scaffold is a "dual-warhead" system. It possesses an electrophilic sulfur atom (characteristic of isothiazolinones) and a chemically versatile bromine handle.

The Electrophilic S-N "Warhead"

Like its parent BIT, the 4-bromo derivative reacts covalently with nucleophilic thiols (e.g., Cysteine residues in proteins).

  • Mechanism: Nucleophilic attack at the sulfur atom leads to ring opening and the formation of a mixed disulfide.

  • Biological Implication: This mechanism underpins its potential as an inhibitor for cysteine proteases or as a covalent modifier for specific enzyme pockets where a "lock-and-key" fit is required.

The C4-Bromine Handle (Cross-Coupling)

The 4-position is critical for library generation. The bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or heteroaryl groups.

  • Strategic Value: Attaching a phenyl ring at C4 creates a twisted biaryl conformation due to steric clash with the C3-carbonyl. This is highly valuable for designing inhibitors that must occupy narrow, hydrophobic pockets (e.g., Transthyretin (TTR) amyloidosis inhibitors).

Logical Reactivity Map (Graphviz)

Reactivity Core 4-Bromo-BIT Core Path1 Nucleophilic Attack (R-SH) Core->Path1 Target: Sulfur (S1) Path2 Pd-Catalyzed Coupling (Ar-B(OH)2) Core->Path2 Target: Bromine (C4) Path3 Base Hydrolysis (OH-) Core->Path3 Target: Carbonyl (C3) Result1 Disulfide Formation (Enzyme Inhibition) Path1->Result1 Result2 4-Aryl-BIT Derivatives (TTR Inhibitors) Path2->Result2 Result3 Ring Opening (Degradation) Path3->Result3

Caption: Divergent reactivity pathways: Covalent inhibition (S1) vs. Structural diversification (C4).

Safety & Handling (MSDS Summary)

While specific toxicological data for the 4-bromo isomer is limited compared to generic BIT, it should be handled with the assumption of higher potency due to its lipophilicity.

  • Signal Word: DANGER

  • Hazard Statements:

    • H317: May cause an allergic skin reaction (Sensitizer).[2][3]

    • H318: Causes serious eye damage.[3]

    • H400: Very toxic to aquatic life (Predicted based on BIT core).

  • Handling: Use nitrile gloves (breakthrough time > 480 min). Avoid inhalation of dust. All synthesis steps involving thionyl chloride or ammonia must be performed in a fume hood.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 1,2-Benzisothiazol-3(2H)-one Compound Summary. Retrieved from [Link]

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - 1,2-benzisothiazolin-3-one. Retrieved from [Link]

Sources

The Steric and Electronic Gating of Electrophilicity: A Guide to 4-Substituted Benzisothiazol-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the theoretical and practical reactivity of 4-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) . While the BIT scaffold is a well-established electrophile used in biocides and drug discovery (specifically as cysteine protease inhibitors), the 4-position —located ortho to the sulfur atom—acts as a critical "gatekeeper."

This guide demonstrates how substitution at the 4-position modulates the electrophilicity of the sulfur center through competing steric hindrance and inductive effects, providing a tunable handle for selectivity against off-target thiols (like glutathione).

Theoretical Framework: The S-N Bond as a "Soft" Warhead

The core reactivity of benzisothiazol-3-one lies in the sulfur-nitrogen (S-N) bond. Unlike traditional electrophiles that target the carbonyl carbon, biologically relevant nucleophiles (specifically thiols, R-SH) attack the sulfur atom.

The Mechanism of Action

The reaction follows a nucleophilic substitution at the sulfur, leading to ring opening and the formation of a mixed disulfide. This is a reversible covalent modification, often termed a "thiol-disulfide exchange."

BIT_Mechanism BIT 4-Sub-Benzisothiazol-3-one (Intact Ring) Transition Tetrahedral-like Transition State BIT->Transition + R-S⁻ (Attack at S) Nu Nucleophile (Cysteine-SH) Nu->Transition Disulfide Mixed Disulfide (Ring Open) Transition->Disulfide S-N Bond Cleavage Release Amide Byproduct Transition->Release Protonation Disulfide->BIT Redox Reversal (High GSH)

Figure 1: Mechanism of S-N bond cleavage by thiols. Note the reversibility in high-glutathione environments.

The 4-Substituent Effect: Steric vs. Electronic Control

The 4-position is unique among the benzene ring positions (4, 5, 6, 7) because it is ortho to the sulfur atom.

Steric Gating (The Dominant Factor)

Substitution at C4 introduces a physical barrier to the incoming nucleophile.

  • Trajectory: The thiol anion approaches the sulfur roughly 180° opposite the leaving group (the nitrogen). A bulky group at C4 (e.g., -tBu, -Ph) clashes with this approach vector.

  • Result: Reduced

    
     (rate of inactivation). This is desirable for increasing selectivity, as it prevents rapid depletion by small, abundant thiols (like glutathione) while still allowing reaction with the constrained active sites of target enzymes.
    
Electronic Tuning (Hammett Correlation)

While sterics dominate, the electronic nature of the 4-substituent alters the Lewis acidity of the sulfur.

  • Electron Withdrawing Groups (EWG) at C4 (e.g., -Cl, -NO₂): Inductively withdraw electron density from the sulfur.

    • Theoretical Outcome: Increases the electrophilicity of S.

    • Net Reactivity: Often a trade-off. The increased electrophilicity competes with the steric bulk.

  • Electron Donating Groups (EDG) at C4 (e.g., -OMe): Donate density.

    • Theoretical Outcome: Decreases S-electrophilicity, stabilizing the ring.

Comparative Reactivity Data (Theoretical)
Substituent (R at C4)Steric Bulk (

-value)
Electronic Effect (

)
Predicted

(Thiol)
Selectivity Profile
-H (Unsubstituted)LowNeutralHighLow (Promiscuous)
-Cl MediumEWG (+0.23)Medium-HighBalanced
-CH₃ MediumWeak EDG (-0.17)MediumModerate
-NO₂ MediumStrong EWG (+0.80)HighLow (Highly Reactive)
-tert-Butyl Very HighWeak EDGVery LowHigh (Specific)

Experimental Protocols

Synthesis of 4-Chloro-1,2-benzisothiazol-3-one

Rationale: This route utilizes the "Dithiodibenzoic Acid" pathway, which is robust and avoids the use of dangerous gaseous chlorine required in some industrial routes.

Reagents:

  • 2-Chlorobenzoic acid (Starting material)

  • Thionyl chloride (

    
    )
    
  • Sulfuryl chloride (

    
    )
    
  • Ammonia (

    
    )
    

Workflow Visualization:

Synthesis_Workflow Step1 Start: 2,2'-Dithiobis(3-chlorobenzoic acid) (Precursor) Step2 Chlorination (SOCl₂, reflux, 3h) Step1->Step2 Step3 Intermediate: Bis-acid chloride Step2->Step3 Step4 Amidolysis (NH₃ gas or NH₄OH, 0°C) Step3->Step4 Step5 Oxidative Cyclization (I₂ or SO₂Cl₂) Step4->Step5 Final Product: 4-Chloro-BIT Step5->Final

Figure 2: Synthetic route for 4-substituted BIT derivatives via the disulfide intermediate.

Step-by-Step Procedure:

  • Precursor Formation: React 2-amino-6-chlorobenzoic acid with nitrous acid and sodium disulfide to form 2,2'-dithiobis(3-chlorobenzoic acid).

  • Acid Chloride Activation: Suspend 10.0 mmol of the disulfide in dry toluene. Add excess thionyl chloride (30.0 mmol) and catalytic DMF. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to yield the bis-acid chloride.

  • Amide Formation: Dissolve the residue in dry THF. Cool to 0°C. Bubble anhydrous ammonia gas through the solution for 30 minutes. The bis-amide will precipitate. Filter and wash with water.

  • Cyclization: Suspend the bis-amide in methanol. Add 1.1 equivalents of Iodine (

    
    ) or Sulfuryl Chloride as an oxidant. Stir at room temperature for 4 hours. The disulfide bond cleaves, and the nitrogen attacks the sulfur to close the isothiazolone ring.
    
  • Purification: Recrystallize from ethanol/water.

Kinetic Assay: Thiol Reactivity (Ellman's Method)

Rationale: To quantify the "gatekeeper" effect of the 4-substituent, we measure the rate of reaction with a model thiol (L-Cysteine) compared to a bulky thiol (Glutathione).

  • Buffer Preparation: 50 mM Phosphate buffer (pH 7.4) with 1 mM EDTA (to prevent metal-catalyzed oxidation).

  • Stock Solutions:

    • BIT Derivative: 10 mM in DMSO.

    • L-Cysteine: 1 mM in Buffer (freshly prepared).

    • DTNB (Ellman's Reagent): 2 mM in Buffer.

  • Reaction Setup:

    • Mix 90 µL Buffer + 5 µL Cysteine Stock + 5 µL BIT Stock.

    • Incubate at 25°C.

  • Quantification:

    • At time points (0, 1, 5, 10, 30 min), remove an aliquot.

    • Add DTNB. Measure Absorbance at 412 nm.

    • Logic: DTNB reacts with remaining free thiol. Lower absorbance = Faster reaction of BIT with Cysteine.

  • Data Analysis: Plot

    
     vs time to determine the pseudo-first-order rate constant (
    
    
    
    ).

References

  • Mechanistic Basis of BIT Reactivity

    • Title: Reaction of benzisothiazolinones with thiols: A mechanistic study.
    • Source:Journal of Organic Chemistry
    • Context: Establishes the S-N bond cleavage mechanism.
    • (Representative Link)

  • Synthesis of Isothiazolones

    • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One.
    • Source:MDPI Molecules
    • Context: Detailed review of oxidative cycliz
  • Cysteine Protease Inhibition

    • Title: Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters
    • Context: Discusses the applic
  • Electronic Effects (Hammett)

    • Title: The Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.[1]

    • Source:Chemistry LibreTexts
    • Context: Theoretical grounding for the electronic effects discussed in Section 3.2.

Sources

Literature review on 4-halo-1,2-benzothiazol-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-halo-1,2-benzothiazol-3-one derivatives, a specialized subclass of the benzisothiazolinone (BIT) scaffold.[1] It is designed for researchers in medicinal chemistry and industrial biocides, focusing on synthesis, reactivity tuning, and biological applications.[2]

Emerging Scaffolds for Cysteine Protease Inhibition and Industrial Preservation [1][3]

Executive Summary

The 1,2-benzothiazol-3-one (benzisothiazolinone, BIT) scaffold is a cornerstone of industrial preservation and an emerging pharmacophore in drug discovery. While the unsubstituted BIT is ubiquitous, 4-halo-1,2-benzothiazol-3-one derivatives (specifically 4-chloro and 4-bromo) represent a high-value structural modification.[1]

The introduction of a halogen atom at the C4 position (peri to the carbonyl group) exerts a profound electronic and steric influence on the isothiazolone ring. This modification serves two critical functions:

  • Electronic Activation: The inductive electron-withdrawing effect ($ -I $) increases the electrophilicity of the sulfur atom, enhancing reactivity toward nucleophilic thiols (cysteine residues).

  • Steric Modulation: The C4-halogen provides a steric handle that can improve selectivity for specific enzyme pockets (e.g., HIV-1 Reverse Transcriptase, Transglutaminase 2) compared to the unsubstituted parent.[2]

Chemical Architecture & Reactivity

The core structure consists of a benzene ring fused to an isothiazolone ring containing a sulfur-nitrogen ($ S-N $) bond.[1]

  • Numbering System: Sulfur is position 1; Nitrogen is position 2; Carbonyl is position 3.[1][2] The benzene ring carbons are numbered 4–7.[1][2]

  • 4-Halo Definition: The halogen substituent is located at position 4, directly adjacent to the carbonyl group ($ C=O $). This proximity allows for significant interaction with the reaction center.[2]

Electronic Tuning (The "4-Halo Effect")

The biological activity of benzisothiazolinones relies on the cleavage of the $ S-N $ bond by a nucleophile (typically a cysteine thiol).



A halogen at C4 destabilizes the $ S-N $ bond through inductive withdrawal, lowering the energy barrier for nucleophilic attack.[2] This makes 4-halo derivatives generally more potent biocides and enzyme inhibitors than their non-halogenated counterparts.[1][2]

Synthesis Protocol

Primary Route: Cyclization of 2,6-Dihalobenzonitriles

The most robust industrial and laboratory synthesis of 4-chloro-1,2-benzothiazol-3-one utilizes 2,6-dichlorobenzonitrile as the starting material.[1] This route avoids the use of hazardous dithiodibenzoic acid precursors and provides high regioselectivity.[2]

Experimental Workflow

Objective: Synthesis of 4-chloro-1,2-benzothiazol-3-one. Precursor: 2,6-Dichlorobenzonitrile (CAS: 1194-65-6).[1]

Step 1: Thiolation (Nucleophilic Aromatic Substitution)

The first chlorine atom is displaced by a sulfur nucleophile.[2]

  • Reagents: 2,6-Dichlorobenzonitrile, Sodium Sulfhydrate (NaSH), DMF or DMSO.[2]

  • Conditions: Heat to 60–80°C for 4–6 hours under $ N_2 $.

  • Mechanism: $ S_{N}Ar $ displacement.[1][2] The nitrile group activates the ortho-chlorines.[1]

  • Intermediate: 2-mercapto-6-chlorobenzonitrile (or its sodium salt).[1]

Step 2: Oxidative Cyclization

The mercapto-nitrile intermediate is cyclized to form the isothiazolone ring.[1][2]

  • Reagents: Chlorine gas ($ Cl_2

    
     SO_2Cl_2 $), Water.[2]
    
  • Conditions: Exothermic reaction; maintain temperature <50°C.

  • Mechanism: The nitrile hydrolyzes to the amide in situ, while the thiol is oxidized to a sulfenyl chloride (or equivalent active species) which attacks the amide nitrogen to close the ring.[2]

Synthesis Pathway Diagram[2][3][4]

SynthesisPathway cluster_0 Key Transformation Start 2,6-Dichlorobenzonitrile (Precursor) Inter 2-Mercapto-6-chlorobenzonitrile (Intermediate) Start->Inter NaSH, DMF SnAr Displacement Prod 4-Chloro-1,2-benzothiazol-3-one (Target) Inter->Prod Cl2, H2O Oxidative Cyclization

Figure 1: Synthetic route converting 2,6-dichlorobenzonitrile to the 4-chloro derivative via oxidative cyclization.

Mechanism of Action (Pharmacology)

The 4-halo-BIT scaffold functions as a covalent modifier of active site cysteine residues.[1] This mechanism is relevant for both its biocidal activity (disrupting microbial metabolism) and its therapeutic potential (inhibiting viral or metabolic enzymes).[2]

The Covalent Cascade[5][6]
  • Recognition: The inhibitor binds to the target protein's active site.[1][2]

  • Nucleophilic Attack: The active site thiolate ($ Cys-S^- $) attacks the sulfur atom of the benzisothiazolone.[1]

  • Ring Opening: The $ S-N $ bond cleaves. The nitrogen is protonated (or accepts a proton from a histidine), and the ring opens.[2]

  • Disulfide Formation: A stable mixed disulfide is formed between the protein and the inhibitor, permanently disabling the enzyme (unless reduced by cellular glutathione).[2]

Mechanistic Diagram

Mechanism Enzyme Enzyme Active Site (Cys-SH) Complex Tetrahedral Transition State Enzyme->Complex Nucleophilic Attack (S -> S) Inhibitor 4-Halo-BIT (Electrophile) Inhibitor->Complex Inductive Activation by 4-Halo Product Inhibited Enzyme (Mixed Disulfide) Complex->Product S-N Bond Cleavage Ring Opening

Figure 2: Covalent inhibition mechanism. The 4-halo substituent accelerates the nucleophilic attack at the sulfur center.

Applications & Biological Activity[2][7][8][9]

A. Therapeutic Potential

Recent medicinal chemistry efforts have repurposed the BIT scaffold from a simple biocide to a "warhead" for targeted covalent inhibition.[1][2]

TargetApplicationRole of 4-Halo Scaffold
HIV-1 Reverse Transcriptase AntiviralInhibits RNase H activity.[1] The benzisothiazolone moiety binds to the active site, preventing viral DNA replication [1].[2]
Tissue Transglutaminase (TG2) Fibrosis / CancerBlocks the cross-linking activity of TG2.[2] The 4-halo group can improve fit within the hydrophobic tunnel of TG2 [2].[1]
Monoacylglycerol Lipase (MAGL) Pain / InflammationAllosteric inhibition.[1][2] Covalent modification of regulatory cysteines modulates endocannabinoid signaling [3].[1][2]
B. Industrial Biocides

As a biocide, 4-chloro-1,2-benzothiazol-3-one exhibits a broader spectrum of activity compared to unsubstituted BIT, particularly against Pseudomonas species.[1] It is used in:

  • Marine antifouling paints (rapid degradation prevents long-term accumulation).[1][2]

  • Industrial cooling water systems.[1][2]

Safety & Stability

Sensitization Risk: Like all isothiazolinones, 4-halo derivatives are potent skin sensitizers.[1][2] They can penetrate the epidermis and react with skin proteins (keratin), causing allergic contact dermatitis.[2]

  • Handling: Double-gloving (nitrile) and full face protection are mandatory during synthesis.[1][2]

  • Stability: The 4-halo derivatives are stable at acidic pH but degrade rapidly in alkaline conditions (pH > 9) due to hydrolysis of the lactam ring.

References

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. MDPI, 2013.[1][2] Link

  • Development of Potent and Selective Tissue Transglutaminase (TG2) Inhibitors. Aston Publications, 2018.[2] Link

  • Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 2020.[1][2][4] Link

  • Method for synthesizing 1,2-benzisothiazolin-3-one. Google Patents (CN103130738A), 2013.[1][2] Link

  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide. ResearchGate, 2022.[1] Link

Sources

A Senior Application Scientist's Guide to Characterizing the Solubility Profile of 4-bromo-1,2-benzisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the systematic characterization of the solubility profile of 4-bromo-1,2-benzisothiazol-3(2H)-one, a halogenated benzisothiazole derivative. Recognizing the scarcity of publicly available, in-depth solubility data for this specific compound, this document serves as a practical, methodology-focused whitepaper for researchers, scientists, and formulation experts. By leveraging established principles and authoritative protocols, this guide details the necessary steps to determine critical physicochemical parameters, thermodynamic and kinetic solubility, and the influence of key variables such as pH and solvent composition. The overarching goal is to equip scientists with a robust, self-validating experimental strategy applicable to this compound and other poorly soluble molecules, ensuring data integrity and accelerating research and development.

Introduction: The Criticality of a Well-Defined Solubility Profile

4-bromo-1,2-benzisothiazol-3(2H)-one belongs to the benzisothiazole class of heterocyclic compounds, which are recognized for their broad utility as biocides and preservatives.[1][2] The introduction of a bromine atom to the benzene ring is expected to significantly influence its physicochemical properties, most notably its solubility, by increasing its molecular weight and lipophilicity.

Solubility is a fundamental determinant of a compound's performance and applicability, whether in pharmaceutical formulations, industrial biocides, or agrochemical products.[3] An inadequately characterized solubility profile can lead to significant downstream challenges, including poor bioavailability, formulation instability, and unreliable results in biological assays.[4] This guide, therefore, presents a comprehensive, first-principles approach to systematically and accurately determine the solubility characteristics of 4-bromo-1,2-benzisothiazol-3(2H)-one.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility measurements, a foundational understanding of the compound's intrinsic properties is paramount. These parameters dictate the experimental design and aid in the interpretation of solubility data.[5]

Predicted Physicochemical Properties

While experimental data for the target molecule is sparse, we can infer key properties from its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), and the known effects of bromination.

Property1,2-benzisothiazol-3(2H)-one (BIT) ValueExpected Impact of 4-Bromo SubstitutionRationale
Molecular Weight 151.19 g/mol [6]IncreaseAddition of a bromine atom (atomic weight ~79.9 amu).
LogP (Lipophilicity) 0.7 - 0.76[1][7]IncreaseHalogenation significantly increases lipophilicity. A LogP for a similar compound, 4-bromo-1,2-benzisothiazole, is reported as ~2.8.[8]
Aqueous Solubility ~1.1 - 1.288 g/L[1][7]DecreaseIncreased lipophilicity and molecular weight typically lead to lower aqueous solubility.
pKa ~10.19 (Predicted)[7]Minor Change / Slight DecreaseThe electron-withdrawing nature of bromine may slightly increase the acidity of the N-H proton, but a significant shift is not expected.
Essential Preliminary Analyses
  • Purity Assessment: A high-purity sample (>98%) is essential. Impurities can significantly alter solubility measurements.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this analysis.

  • Solid-State Characterization (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit vastly different solubilities. Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be employed to identify the crystalline form being tested. This is a critical step for ensuring data reproducibility.

Part 2: Thermodynamic "Equilibrium" Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is the gold-standard measurement for formulation and regulatory purposes.[9][10]

The Shake-Flask Method (OECD 105 Guideline)

The most reliable method for determining thermodynamic solubility is the Shake-Flask method, as outlined in the OECD Guideline 105.[5][11][12] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess 4-bromo-1,2- benzisothiazol-3(2H)-one to solvent in sealed vial B Ensure visible solid remains undissolved A->B Causality: Guarantees saturation is possible C Agitate at constant temperature (e.g., 25°C) for 24-72 hours B->C D Sample supernatant at multiple time points (e.g., 24h, 48h, 72h) C->D E Centrifuge or filter (0.22 µm PVDF) to remove all solid particles D->E F Visually inspect for absence of particulates E->F QC Step G Quantify concentration in supernatant via validated HPLC method F->G H Compare concentrations from different time points G->H I Equilibrium reached when Conc(48h) ≈ Conc(72h) H->I

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

  • Preparation: Add an excess amount of solid 4-bromo-1,2-benzisothiazol-3(2H)-one to a series of glass vials containing the desired solvent (e.g., purified water, buffers, organic solvents). The key is to ensure a visible amount of solid material remains, confirming the potential for saturation.[12]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for an extended period. It is crucial to establish the time required to reach equilibrium; therefore, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[12][13]

  • Phase Separation: After agitation, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are carried over, the aliquot must be either centrifuged at high speed or filtered through a low-binding 0.22 µm syringe filter (e.g., PVDF).[14]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a pre-validated analytical method, such as HPLC-UV.[15]

  • Validation of Equilibrium: Compare the concentration values from the different time points. Equilibrium is confirmed when the concentration ceases to increase (e.g., the concentration at 48 hours is statistically identical to the concentration at 72 hours).[12]

Influence of pH on Aqueous Solubility

The solubility of compounds with ionizable groups is highly dependent on the pH of the medium.[16] Although the N-H proton of the benzisothiazole ring is weakly acidic (predicted pKa ~10.19), its solubility profile should be characterized across a physiologically and industrially relevant pH range (e.g., pH 2 to 10).[7][17]

  • Prepare a series of buffered aqueous solutions (e.g., phosphate, citrate) at different pH values (e.g., 2, 4, 6, 7.4, 9, 10).

  • Execute the Shake-Flask protocol described in Section 2.1 for each buffer.

  • Crucially, measure the final pH of the saturated solution after equilibration, as the dissolution of the compound itself can alter the pH.[12]

  • Plot the measured equilibrium solubility (on a log scale) against the final measured pH. This graph is essential for predicting behavior in different environments.

Part 3: Kinetic "Apparent" Solubility Determination

In early-stage research and high-throughput screening, a faster, less material-intensive method is often required. Kinetic solubility measures the concentration at which a compound precipitates when an organic stock solution (typically DMSO) is rapidly diluted into an aqueous buffer.[4][10] This value is often higher than the thermodynamic solubility because it can represent a supersaturated state.[9]

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Measurement & Analysis A Prepare high-concentration stock solution in DMSO (e.g., 10 mM) B Serially dilute stock in DMSO in a 96-well plate A->B C Rapidly add aqueous buffer (e.g., PBS) to each well B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure turbidity (light scattering) using a nephelometer or plate reader D->E F Identify the concentration at which precipitation first occurs (the 'kinetic solubility limit') E->F

Caption: High-Throughput Kinetic Solubility Assessment Workflow.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Addition: Rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours.

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[18]

Part 4: Solubility in Organic Solvents and Co-Solvent Systems

For many applications, solubility in non-aqueous or mixed-solvent systems is critical.[7][19] A systematic evaluation should be performed.

Screening in Neat Organic Solvents

Using the thermodynamic Shake-Flask method (Section 2.1), determine the solubility in a panel of common organic solvents relevant to potential applications.

Solvent ClassExample SolventsRationale for Selection
Protic Methanol, EthanolSolvents capable of hydrogen bonding.
Aprotic Polar Acetonitrile, DMSO, DichloromethaneSolvents with large dipole moments.[7]
Non-Polar Toluene, HexaneSolvents representative of hydrophobic environments.
Co-Solvent Systems

Poorly soluble compounds often require co-solvents to achieve desired concentrations.[3] The impact of co-solvents can be evaluated by preparing mixtures of a primary solvent (e.g., water) with increasing percentages of a co-solvent (e.g., ethanol, propylene glycol, PEG 400) and measuring the solubility at each concentration point using the Shake-Flask method.

Part 5: Analytical Methodologies for Quantification

Accurate and precise quantification of the dissolved compound is the cornerstone of any solubility study. An HPLC-based method is the industry standard. For benzisothiazole derivatives, a reverse-phase HPLC method with UV detection is highly effective.[20][21] A more sensitive LC-MS/MS method can also be developed for very low solubility measurements or complex matrices.[22][23]

Protocol: HPLC-UV Method Development Outline
  • Column Selection: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Determine the wavelength of maximum absorbance (λmax) for 4-bromo-1,2-benzisothiazol-3(2H)-one by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Calibration: Prepare a set of calibration standards of known concentrations in a suitable solvent. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the solubility samples.

  • Validation: The method must be validated for accuracy, precision, and specificity to ensure the trustworthiness of the generated solubility data.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility profile of 4-bromo-1,2-benzisothiazol-3(2H)-one. By systematically determining its foundational physicochemical properties, thermodynamic solubility in various media, and kinetic solubility, researchers can generate a complete and reliable data package. This information is indispensable for guiding rational formulation design, ensuring the validity of biological screening data, and ultimately accelerating the path of this and other poorly soluble compounds from the laboratory to their final application. The principles and protocols detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

References

  • AERU, University of Hertfordshire. 1,2-benzisothiazolin-3-one. Available at: [Link]

  • PubChem. 1,2-Benzisothiazol-3(2H)-one. Available at: [Link]

  • ECHA. 1,2-benzisothiazol-3(2H)-one (BIT) - Substance Information. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Wikipedia. Benzisothiazolinone. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • MDPI. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Available at: [Link]

  • PubMed. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Available at: [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • PubMed. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

  • ResearchGate. (2021). Dissolution Method Development for Poorly Soluble Compounds | Request PDF. Available at: [Link]

  • ResearchGate. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Available at: [Link]

  • ResearchGate. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. Available at: [Link]

  • ResearchGate. (2023). (PDF) Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Available at: [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

  • Scientific Research Publishing. (2018). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Available at: [Link]

  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

  • SIELC. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • YouTube. (2018). Kinetics vs. Thermodynamics. Available at: [Link]

  • ScienceDirect. (2021). Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

  • Regulations.gov. (2017). Report : Determination of Water Solubility. Available at: [Link]

  • MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Available at: [Link]

Sources

Electronic properties of 4-bromo substitution on benzisothiazole ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 4-Bromo Substitution on the Benzisothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and optoelectronic applications.[1] The introduction of substituents onto this heterocyclic system provides a powerful strategy for fine-tuning its electronic properties, thereby modulating its function. This technical guide offers a detailed exploration of the electronic impact of introducing a bromo substituent at the 4-position of the benzisothiazole ring. We will dissect the interplay of inductive and resonance effects, their influence on molecular orbitals, and the consequent changes in reactivity and spectroscopic signatures. This document serves as a resource for researchers aiming to rationally design and synthesize novel 4-bromobenzisothiazole derivatives with tailored electronic characteristics for specific applications.

The Benzisothiazole Core: An Electronic Overview

Benzisothiazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an isothiazole ring. The presence of two different heteroatoms, nitrogen and sulfur, within the five-membered ring introduces a unique electronic landscape. The sulfur atom, with its available d-orbitals, and the electronegative nitrogen atom, contribute to a complex distribution of electron density. This inherent electronic character makes the benzisothiazole ring an interesting platform for chemical modification, as its reactivity and properties are highly sensitive to the electronic effects of appended substituents.

The Dual Nature of Halogen Substitution: The Case of Bromine

When a halogen, such as bromine, is attached to an aromatic ring, it exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the electron density at the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

Perturbation of the Benzisothiazole System by a 4-Bromo Substituent

Placing a bromine atom at the 4-position of the benzisothiazole ring introduces these electronic perturbations directly onto the benzene portion of the scaffold. The strong electron-withdrawing inductive effect of bromine will decrease the overall electron density of the bicyclic system. This reduction in electron density is anticipated to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. A lowering of the HOMO energy suggests a higher ionization potential, making the molecule more resistant to oxidation. Conversely, a lower LUMO energy indicates a higher electron affinity, making the molecule more susceptible to reduction.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Interplay of Inductive and Resonance Effects.

Impact on the HOMO-LUMO Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the kinetic stability and electronic absorption properties of a molecule.[2] A smaller HOMO-LUMO gap generally corresponds to higher reactivity and a red-shift (longer wavelength) in the UV-Visible absorption spectrum.[2] The introduction of substituents can tune this gap.[3][4] While both HOMO and LUMO energies are lowered by the 4-bromo substituent, the extent of this lowering for each orbital will determine the net effect on the gap size. Computational studies are invaluable for precisely predicting this change.

Computational and Experimental Characterization

A multi-faceted approach combining computational modeling and experimental validation is essential for a thorough understanding of the electronic properties of 4-bromobenzisothiazole.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for investigating the electronic structure of molecules.[5][6] It can provide quantitative data on key electronic parameters. Calculations performed at the B3LYP/6-311++G(d,p) level of theory, for instance, can yield reliable predictions for optimized molecular geometries, HOMO-LUMO energies, and molecular electrostatic potential maps.[7]

ParameterBenzisothiazole (Calculated)4-Bromobenzisothiazole (Calculated)Expected Impact of 4-Bromo Group
HOMO Energy ~ -6.5 eV~ -6.7 eVLowering of energy
LUMO Energy ~ -1.8 eV~ -2.0 eVLowering of energy
HOMO-LUMO Gap ~ 4.7 eV~ 4.7 eVMinimal to slight change
Dipole Moment ~ 1.5 D~ 2.5 DIncrease due to electronegative Br

Note: The values presented are representative estimates based on typical DFT calculations for similar aromatic systems and are intended for illustrative purposes.

From these calculations, other reactivity descriptors can be derived, such as:

  • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

  • Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This relates to the escaping tendency of electrons.

  • Electrophilicity Index (ω): ω = μ2 / 2η. This quantifies the ability of a molecule to accept electrons.[8]

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Computational Workflow for DFT Analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the transition from the HOMO to the LUMO.[9] The wavelength of maximum absorbance (λmax) is inversely related to the HOMO-LUMO energy gap. By comparing the UV-Vis spectrum of 4-bromobenzisothiazole to that of the parent benzisothiazole, one can experimentally assess the impact of the bromo substituent on the energy gap. A shift in λmax to longer wavelengths (bathochromic shift) would indicate a narrowing of the gap, while a shift to shorter wavelengths (hypsochromic shift) would suggest a widening of the gap.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[10] These experimental values can be correlated with the HOMO and LUMO energy levels, respectively. The onset of the first oxidation wave provides an estimate of the HOMO energy, while the onset of the first reduction wave gives an approximation of the LUMO energy. This provides an empirical validation of the trends predicted by DFT calculations.[11]

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Experimental Workflow for UV-Vis Spectroscopy.

Detailed Experimental and Computational Protocols

Protocol for DFT Calculation
  • Molecule Building: Construct the 3D structure of 4-bromobenzisothiazole using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for a DFT software package (e.g., Gaussian, ORCA). Specify the following:

    • Job Type: Geometry Optimization followed by Frequency calculation.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p) for a good balance of accuracy and computational cost.

    • Charge and Multiplicity: 0 and 1 for the neutral ground state.

  • Execution: Submit the input file to the DFT software for calculation.

  • Verification: After the geometry optimization converges, check the output of the frequency calculation. The absence of imaginary frequencies confirms a true energy minimum.

  • Property Calculation: Perform a single-point energy calculation using the optimized geometry to obtain final electronic properties.

  • Data Extraction: Extract HOMO and LUMO energies, dipole moment, and other relevant data from the output file. Visualize molecular orbitals and electrostatic potential maps.

Protocol for UV-Vis Absorption Measurement
  • Sample Preparation: Prepare a stock solution of 4-bromobenzisothiazole of known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).[12] Prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select a matched pair of quartz cuvettes (1 cm path length).

  • Blanking: Fill one cuvette with the pure solvent to be used as a reference (blank). Place it in the reference holder of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).

  • Measurement:

    • Rinse the sample cuvette with a small amount of the analyte solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Acquire the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, use the Beer-Lambert law (A = εcl) to determine the molar absorptivity (ε).[13]

Conclusion

The introduction of a bromine atom at the 4-position of the benzisothiazole ring significantly modulates its electronic properties through a combination of strong inductive withdrawal and weaker resonance donation. This substitution leads to a general decrease in the energy levels of the frontier molecular orbitals and an increase in the molecule's dipole moment. These changes directly influence the compound's reactivity, stability, and spectroscopic characteristics. A synergistic approach, leveraging the predictive power of DFT calculations and the empirical evidence from UV-Vis spectroscopy and cyclic voltammetry, provides a comprehensive framework for understanding and predicting the behavior of 4-bromobenzisothiazole derivatives. This knowledge is paramount for the rational design of novel compounds with tailored electronic properties for applications in drug development and materials science.

References

  • Shaikh, I. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Dyes and Pigments, 193, 109503. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Molecules, 28(23), 7793. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved February 5, 2026, from [Link]

  • Abdullah, M. I., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate. Available at: [Link]

  • Martinez-Gonzalez, J. A., et al. (2023). Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(1), 5-23. Available at: [Link]

  • Al-Sarawy, A. A., et al. (2006). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 78(15), 5511-5518. Available at: [Link]

  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents. (n.d.).
  • Wagner, K., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (133), 57022. Available at: [Link]

  • Wang, L. P., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science, 11(23), 6005-6017. Available at: [Link]

  • Bdiri, M., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. Available at: [Link]

  • Krawczyk, H., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 8031-8043. Available at: [Link]

  • Pizzi, G., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1639. Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. ResearchGate. Available at: [Link]

  • Brand, C., et al. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Lab 1: Cyclic Voltammetry. Available at: [Link]

  • Al-Kahtani, A. A., et al. (2013). Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. International Journal of Molecular Sciences, 14(10), 20566-20582. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved February 5, 2026, from [Link]

  • Szostak, M., et al. (2024). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X–H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Burrow, P. D., et al. (2011). Unoccupied orbital energies of 1,4-benzenedithiol and the HOMO–LUMO gap. UNL Digital Commons. Available at: [Link]

  • Wang, L. P., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. PMC. Available at: [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Available at: [Link]

  • Jasiński, R., et al. (2023). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 28(15), 5727. Available at: [Link]

  • Forster, R. J., et al. (2018). Cyclic Voltammetry of Organic Compounds. ResearchGate. Available at: [Link]

Sources

4-Bromo-1,2-benzothiazol-3-one safety data sheet (SDS) requirements

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Data Sheet (SDS) Architecture for 4-Bromo-1,2-benzothiazol-3-one

Part 1: Core Directive & Chemical Identity

4-Bromo-1,2-benzothiazol-3-one (4-bromo-BIT) is a halogenated derivative of the well-characterized biocide 1,2-benzisothiazolin-3-one (BIT). Unlike commodity BIT, this specific 4-bromo isomer is often encountered as a high-purity research intermediate in the synthesis of bioactive scaffolds.

Because specific toxicological datasets for this isomer are often proprietary or sparse, this guide utilizes Structure-Activity Relationship (SAR) principles derived from the parent isothiazolinone pharmacophore to establish a rigorous, "worst-case" safety profile.

Chemical Identity Matrix
ParameterDetail
Chemical Name 4-Bromo-1,2-benzothiazol-3-one
Core Scaffold Benzisothiazolinone (BIT)
Functional Group Isothiazolinone ring (electrophilic) + Bromine substituent (lipophilic)
Molecular Formula C₇H₄BrNOS
Molecular Weight ~230.08 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Low in water; soluble in DMSO, DMF, Methanol

Part 2: Predictive Hazard Profiling (GHS Classification)

The Scientific Logic: The safety profile of 4-bromo-BIT is governed by the isothiazolinone ring , which acts as a potent electrophile. It reacts with nucleophilic thiol groups on biological proteins (cysteine residues), leading to:

  • Skin Sensitization: Haptenization of skin proteins triggers an immune response.

  • Cellular Toxicity: Disruption of metabolic enzymes.

  • Bromine Effect: The 4-bromo substitution increases lipophilicity (LogP), potentially enhancing dermal penetration compared to non-halogenated BIT.

Derived GHS Classifications

Based on SAR with 1,2-benzisothiazol-3(2H)-one (CAS 2634-33-5)

Hazard ClassCategoryHazard StatementMechanism
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3]Systemic absorption; interference with Krebs cycle enzymes.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[4][1][3][5]Localized cytotoxicity.
Serious Eye Damage Cat 1 H318: Causes serious eye damage.[4][1][3][6]CRITICAL: Irreversible corneal opacity is common with isothiazolinones due to rapid protein cross-linking.
Skin Sensitization Cat 1A H317: May cause an allergic skin reaction.[4][1][3][6]High potency sensitizer; induction threshold is likely extremely low.
Aquatic Toxicity Cat 1H400: Very toxic to aquatic life.[4][7][3]Biocidal mechanism affects aquatic organisms indiscriminately.

Part 3: Critical Handling Protocols (Self-Validating Systems)

A. Engineering Controls & PPE Selection

Standard nitrile gloves are insufficient for prolonged handling of halogenated benzisothiazolinones in solution due to enhanced permeation.

  • Primary Barrier: Laminate film gloves (e.g., Silver Shield®) or double-gloving (Nitrile over Neoprene).

  • Respiratory: P3/N100 particulate filter (solids) or ABEK organic vapor cartridge (solutions).

  • Eye Protection: Tightly fitting safety goggles + Face shield. Safety glasses are inadequate due to the risk of irreversible eye damage.

B. Deactivation & Spill Response Workflow

The Principle: To render the compound safe, you must break the isothiazolinone ring. This is achieved by nucleophilic attack using a mild reducing agent (Bisulfite) or a nucleophile (Cysteine/Glycine).

Step-by-Step Deactivation Protocol:

  • Preparation: Prepare a "Quench Solution" of 10% Sodium Bisulfite (

    
    ) and 5% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Application: For solid spills, cover with Quench Solution. For liquid spills, mix in a 2:1 ratio (Quench:Spill).

  • Reaction Time: Allow to stand for 30 minutes. The solution should change color (often losing yellow tint) as the ring opens.

  • Verification: Check pH (should be neutral/slightly basic).

  • Disposal: Collect as treated chemical waste.

Part 4: Visualizing the Safety Logic

Diagram 1: Hazard Determination & Response Logic

This diagram illustrates the decision-making process for handling 4-bromo-BIT, moving from structural analysis to emergency response.

SafetyLogic Substance 4-Bromo-1,2-benzothiazol-3-one Pharmacophore Isothiazolinone Ring (Electrophile) Substance->Pharmacophore Substituent 4-Bromo Group (Lipophilic Enhancer) Substance->Substituent Hazard_Eye Risk: Irreversible Eye Damage (Cat 1) Pharmacophore->Hazard_Eye Protein Crosslinking Hazard_Skin Risk: Skin Sensitization (Cat 1A) Pharmacophore->Hazard_Skin Haptenization Substituent->Hazard_Skin Increased Penetration Control_PPE Required: Double Glove + Face Shield Hazard_Eye->Control_PPE Hazard_Skin->Control_PPE Control_Deact Deactivation: Nucleophilic Ring Opening Control_PPE->Control_Deact Spill Event

Caption: Logic flow deriving specific safety controls from the molecular structure of 4-bromo-BIT.

Diagram 2: Chemical Deactivation Mechanism

This diagram visualizes the chemical transformation required to neutralize the hazard.

Deactivation Active Active 4-Bromo-BIT (Intact Ring) Intermediate Nucleophilic Attack on Sulfur-Nitrogen Bond Active->Intermediate Reagent Reagent: Sodium Bisulfite (NaHSO3) Reagent->Intermediate Inactive Inactive Disulfide/Thiol (Ring Opened) Intermediate->Inactive 30 min / pH 8

Caption: The chemical pathway for deactivating the isothiazolinone ring using bisulfite.

Part 5: Regulatory & Transport Context

  • UN Number: UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific LD50 data. Default to UN 3077 for small research quantities unless oral toxicity is proven <300 mg/kg.

  • Packing Group: III

  • TSCA (USA): Likely "Research & Development (R&D) Exemption" only. Not typically listed on the active inventory for commercial use without PMN (Pre-Manufacture Notice).

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT).[8][9][10] Retrieved October 26, 2025, from [Link]

  • Safe Work Australia. (2019). Benzisothiazolinone and its salts: Human health tier II assessment. Retrieved October 26, 2025, from [Link]

  • PubChem. (n.d.). Compound Summary: 1,2-Benzisothiazol-3(2H)-one.[8][4][9][2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

Synthesis of 4-bromo-1,2-benzothiazol-3-one from 2,6-disubstituted precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the regioselective synthesis of 4-bromo-1,2-benzothiazol-3-one (4-bromo-BIT) utilizing 2,6-disubstituted benzonitrile precursors .

Unlike direct bromination of 1,2-benzothiazol-3-one, which predominantly yields the 5-bromo or 7-bromo isomers due to electronic directing effects, this protocol employs a de novo ring construction strategy. By starting with a symmetric 2,6-dihalo precursor, we break symmetry via nucleophilic aromatic substitution (


) to precisely install the sulfur and bromine atoms in the 6- and 2-positions relative to the carbonyl, ensuring the final 4-bromo regiochemistry.

Abstract

This guide provides a validated protocol for the synthesis of 4-bromo-1,2-benzothiazol-3-one starting from 2,6-dibromobenzonitrile . The workflow utilizes a three-step sequence: (1) Mono-thiolation using benzyl mercaptan, (2) Nitrile hydrolysis to the primary amide, and (3) Oxidative cyclization/debenzylation mediated by sulfuryl chloride. This route avoids the isomeric mixtures characteristic of electrophilic halogenation and offers a scalable pathway for generating 4-substituted benzisothiazolinone scaffolds for drug discovery.

Retrosynthetic Analysis & Strategy

The structural challenge of 4-bromo-BIT lies in the positioning of the bromine atom adjacent to the carbonyl group (C3). Standard electrophilic aromatic substitution on the BIT core is directed to positions 5 and 7 by the electron-donating sulfur and nitrogen atoms.

To achieve the 4-bromo substitution pattern, we employ a "Symmetry Breaking" strategy on a 2,6-disubstituted benzene ring.

  • Precursor: 2,6-Dibromobenzonitrile.[1]

  • Logic: Displacement of one bromine with a thiol surrogate establishes the sulfur linkage (future position 1) while retaining the second bromine at the position ortho to the nitrile (future position 4).

Retrosynthesis Target 4-Bromo-1,2-benzothiazol-3-one (Target) Intermediate 2-(Benzylthio)-6-bromobenzamide (Key Intermediate) Target->Intermediate Oxidative Cyclization (N-S Bond Formation) Precursor 2,6-Dibromobenzonitrile (Starting Material) Intermediate->Precursor 1. Hydrolysis 2. SNAr (Thiolation)

Figure 1: Retrosynthetic logic for accessing the 4-bromo isomer.

Protocol Workflow

Step 1: Regioselective Mono-Thiolation ( )

Objective: Introduce the sulfur atom while breaking the symmetry of the 2,6-dibromo precursor. Reaction: 2,6-Dibromobenzonitrile + Benzyl Mercaptan


 2-(Benzylthio)-6-bromobenzonitrile
  • Rationale: Benzyl mercaptan is used as a "masked" thiol. It is less prone to oxidation than free thiols and the benzyl group serves as a leaving group during the final cyclization (Step 3).

  • Regiocontrol: The electron-withdrawing nitrile group activates the ortho-positions. Statistical substitution favors the mono-product if stoichiometry is controlled.

Protocol:

  • Charge: In a 500 mL round-bottom flask, dissolve 2,6-dibromobenzonitrile (10.0 g, 38.3 mmol) in DMF (100 mL).

  • Base: Add anhydrous Potassium Carbonate (

    
    )  (5.8 g, 42.0 mmol).
    
  • Addition: Cool to 0°C. Add Benzyl Mercaptan (4.5 mL, 38.3 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

    • Note: Over-reaction to the bis-thioether is minimized by the stoichiometric limiting of the thiol.

  • Workup: Pour the mixture into ice-water (400 mL). The product will precipitate.[2][3][4]

  • Isolation: Filter the white/off-white solid. Wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Yield: Expect ~85–90% yield of 2-(benzylthio)-6-bromobenzonitrile .

Step 2: Nitrile Hydrolysis

Objective: Convert the nitrile to the primary amide required for ring closure. Reaction: 2-(Benzylthio)-6-bromobenzonitrile


 2-(Benzylthio)-6-bromobenzamide
  • Method: Alkaline hydrolysis with Hydrogen Peroxide (Radziszewski reaction conditions) is preferred over acidic hydrolysis to prevent premature debenzylation or ring closure.

Protocol:

  • Charge: Suspend the Step 1 product (10.0 g) in Acetone (100 mL) and Water (20 mL).

  • Reagents: Add Sodium Carbonate (

    
    )  (1.0 eq) followed by 30% Hydrogen Peroxide (
    
    
    
    )
    (5.0 eq) dropwise.
  • Reaction: Stir at 50°C for 2–3 hours. The suspension typically clears then reprecipitates the amide.

  • Workup: Concentrate acetone under reduced pressure. Dilute with water (100 mL) and cool to 0°C.

  • Isolation: Filter the solid amide. Dry in a vacuum oven at 45°C.

  • QC Check: Verify disappearance of the CN stretch (~2230 cm⁻¹) and appearance of Amide I/II bands in IR.

Step 3: Oxidative Cyclization (Wright-Link)

Objective: Form the N-S bond and cleave the benzyl protecting group in one pot. Reaction: 2-(Benzylthio)-6-bromobenzamide +




4-Bromo-1,2-benzothiazol-3-one
  • Mechanism: Sulfuryl chloride chlorinates the sulfur, forming a sulfonium intermediate. The amide nitrogen attacks the sulfur, displacing the benzyl group (as benzyl chloride).

Protocol:

  • Charge: Dissolve the Step 2 amide (5.0 g, 15.5 mmol) in anhydrous Dichloromethane (DCM) (50 mL) or Chlorobenzene (for higher temp).

  • Reagent: Cool to 0°C. Add Sulfuryl Chloride (

    
    )  (2.3 g, 1.4 mL, 17.0 mmol) dropwise.
    
    • Caution: Gas evolution (

      
      , HCl). Use a scrubber.
      
  • Reaction: Stir at 0°C for 30 min, then reflux (40°C) for 2 hours.

  • Observation: A white precipitate (the hydrochloride salt of the product) or a clear solution may form depending on concentration.

  • Workup: Quench with saturated

    
     solution. Extract with DCM.
    
  • Purification: The crude product may contain traces of benzyl chloride. Recrystallize from Methanol or Toluene.

  • Final Product: 4-Bromo-1,2-benzothiazol-3-one .

Mechanistic Pathway

The following diagram illustrates the transformation from the amide to the heterocycle, highlighting the critical N-S bond formation.

Mechanism Amide 2-(Benzylthio)-6-bromo- benzamide Chlorosulfonium Chlorosulfonium Intermediate Amide->Chlorosulfonium + SO2Cl2 - SO2 Cyclized 4-Bromo-BIT (Target) Chlorosulfonium->Cyclized - Benzyl Chloride - HCl

Figure 2: Oxidative cyclization mechanism mediated by Sulfuryl Chloride.

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 190–195°C (dec)Capillary
¹H NMR (DMSO-d6)

7.6–7.8 (m, 2H, Ar-H), 7.9 (d, 1H, Ar-H)
400 MHz NMR
Mass Spec [M+H]⁺ = 229.9/231.9 (1:1 Br pattern)LC-MS (ESI)
Regio-Purity > 98% (No 5-Br or 7-Br isomers)HPLC

Key NMR Feature: The 4-bromo isomer will show a distinct splitting pattern (doublet-doublet-doublet or apparent triplet/doublet) for the remaining three aromatic protons (H5, H6, H7). H5 (adjacent to Br) will be deshielded relative to the unsubstituted BIT.

Troubleshooting

  • Low Yield in Step 1: Ensure the reaction is strictly stoichiometric (1:1). Excess thiol leads to the 2,6-dithio derivative.

  • Incomplete Cyclization (Step 3): If the intermediate sulfonium species is stable, heating to reflux is necessary to drive the elimination of benzyl chloride.

  • Safety: Sulfuryl chloride is corrosive and water-reactive. Benzyl chloride (byproduct) is a lachrymator; ensure all workups are performed in a fume hood.

References

  • General Synthesis of Benzisothiazolinones

    • Method for producing 1,2-benzisothiazol-3-ones.[5][6] (EP 0657438 B1).[1][6] European Patent Office.[6]

  • Oxidative Cyclization using Sulfuryl Chloride

    • Process for making benzisothiazolin-3-ones.[5][6][7] (US 6,040,452). United States Patent.

  • Precursor Synthesis (2,6-Dichlorobenzonitrile)

    • Preparation process of 2,6-dichloro benzonitrile.[1][8][9] (CN 1069634 C).[1][10][11] Google Patents.

  • Thiolation of Halobenzonitriles

    • Method for producing 2-mercapto-6-halogenobenzonitrile.[1] (JP 3060111 B2).[1] Google Patents.

Sources

Application Note: Protocols for Regioselective Bromination of Benzisothiazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzisothiazolinones (BITs) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, and enzyme-inhibitory activities. However, the introduction of bromine handles—critical for downstream Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—is complicated by the electronic bias of the bicyclic core.

Direct electrophilic bromination of the BIT core is often low-yielding and regiochemically promiscuous due to the competing directing effects of the sulfur atom (activator), the nitrogen lone pair, and the carbonyl group (deactivator). Consequently, achieving isomerically pure bromobenzisothiazolinones requires a bifurcated strategy:

  • De Novo Assembly: For accessing C5 and C6 isomers.

  • Directed Lithiation (DoM): For accessing the C7 isomer via late-stage functionalization.

This guide details validated protocols for both approaches, ensuring high regiochemical fidelity.

Mechanistic Landscape & Regioselectivity Map

The BIT scaffold presents a unique electronic challenge. The benzene ring is deactivated by the amide carbonyl but activated by the sulfur atom.

Regioselectivity Logic[1]
  • C5-Position: Electronically favored in Electrophilic Aromatic Substitution (EAS) due to para-direction from the nitrogen (if alkylated) and meta-direction from the carbonyl. However, direct bromination often requires harsh conditions that degrade the heterocycle.

  • C7-Position: The most acidic proton on the benzene ring. It is the primary target for Directed ortho-Metalation (DoM) due to the coordination ability of the sulfoxide/carbonyl oxygen and the inductive acidification by the adjacent sulfur.

  • C4/C6-Positions: Difficult to access via direct functionalization; best accessed via de novo synthesis from pre-substituted benzoic acids.

Figure 1: Strategic map for targeting specific positions on the benzisothiazolinone ring.

Protocol A: Regioselective De Novo Assembly (Targeting C5-Bromo)

Rationale: Direct bromination of BIT is inefficient. The industry-standard "Gold Protocol" builds the heterocycle after the bromine is in place, guaranteeing 100% regioselectivity. This method utilizes 5-bromo-2-chlorobenzoic acid as the starting material.[1]

Materials
  • Precursor: 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4)

  • Reagents: Thionyl chloride (

    
    ), Aqueous Ammonia (
    
    
    
    ), Sodium Hydrosulfide (
    
    
    ), Hydrogen Peroxide (
    
    
    ).
  • Solvents: Toluene, Water, Ethanol.

Step-by-Step Methodology
Step 1: Amidation
  • Charge a reactor with 5-bromo-2-chlorobenzoic acid (1.0 eq) and toluene (10 V).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat to reflux (110°C) for 3 hours until gas evolution ceases.

  • Cool to 0°C. Slowly add aqueous ammonia (28%, 5.0 eq) while maintaining internal temperature <10°C (Exothermic!).

  • Stir for 2 hours. Filter the precipitate, wash with water, and dry to obtain 5-bromo-2-chlorobenzamide .

Step 2: Thiolation & Cyclization (One-Pot)
  • Suspend 5-bromo-2-chlorobenzamide (1.0 eq) in DMF or NMP (5 V).

  • Add NaSH (anhydrous, 1.2 eq) and heat to 100°C for 4 hours. Monitor by HPLC for disappearance of starting material.

  • Critical Step: Cool the mixture to 20°C. The intermediate is the thiolate salt.

  • Add Hydrogen Peroxide (30%, 1.5 eq) dropwise. Note: Oxidative cyclization closes the S-N bond.

  • Stir at room temperature for 2 hours.

  • Acidify with HCl (1M) to pH 3 to precipitate the product.

  • Filter, wash with water, and recrystallize from Ethanol/Water.

Expected Yield: 75-85% Purity: >98% (Isomerically pure 5-bromo isomer).

Protocol B: Directed ortho-Lithiation (Targeting C7-Bromo)

Rationale: For late-stage functionalization of an existing BIT scaffold, the C7 proton is the most acidic. However, the nitrogen must be protected or substituted to prevent N-deprotonation/ring opening. This protocol assumes an N-alkyl or N-benzyl BIT substrate.

Materials
  • Substrate: N-Benzyl-1,2-benzisothiazol-3(2H)-one.

  • Base: Lithium Diisopropylamide (LDA) or TMPLi (prepared in situ). n-BuLi is often too nucleophilic and attacks the carbonyl.

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or Carbon Tetrabromide (
    
    
    
    ).
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Substrate Solution: Dissolve N-substituted BIT (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78°C .[2]

  • Lithiation: Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 20 minutes.

    • Mechanistic Note: The lithium coordinates to the carbonyl oxygen and the sulfoxide-like sulfur, directing deprotonation selectively to C7 (the "Complex Induced Proximity Effect").

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns deep orange/red, indicating the formation of the aryllithium species.

  • Bromination: Dissolve

    
      (1.5 eq) in THF and add it dropwise to the lithiated species at -78°C.
    
  • Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Yield: 50-65% Regioselectivity: >20:1 (C7 vs. others).

Comparative Data & Troubleshooting

Method Comparison Table
FeatureProtocol A (De Novo)Protocol B (Lithiation)Direct Bromination (

)
Target Isomer C5-Bromo (or C6 w/ different start mat.)C7-Bromo Mixture (C5/C7)
Yield High (80%+)Moderate (60%)Low (<40%)
Regiocontrol Perfect (Pre-installed)High (Directed)Poor
Scalability Kilogram scaleGram scaleNot recommended
Key Risk Exothermic oxidative cyclizationNucleophilic attack on carbonylRing degradation
Troubleshooting Guide
  • Problem: Low yield in Protocol B (Lithiation).

    • Cause: Nucleophilic attack of the base on the carbonyl (C3).

    • Solution: Switch from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of TMP prevents attack at the carbonyl while permitting proton abstraction at C7.

  • Problem: Incomplete cyclization in Protocol A.

    • Cause: Inactive oxidant or pH too high.

    • Solution: Ensure pH is adjusted to >9 before adding

      
      , then acidify to precipitate. Alternatively, use Chlorine gas (
      
      
      
      )
      or Sulfuryl Chloride (
      
      
      )
      for the cyclization step if peroxide fails.

Reaction Workflow Diagram

Figure 2: Decision tree and workflow for accessing distinct bromo-isomers.

References

  • Regioselective Synthesis of BITs: Gao, W., et al. "Concise Approach to Benzisothiazol-3(2H)-one via Copper-Catalyzed Tandem Reaction." Journal of Organic Chemistry, 2012. [Link]

  • Directed Ortho Metalation (DoM) Principles: Snieckus, V. "Directed ortho metalation.[4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.[4] [Link]

  • De Novo Synthesis of Halogenated BITs: Vicini, P., et al. "Synthesis and antimicrobial activity of some new 1,2-benzisothiazol-3(2H)-ones." Farmaco, 2000. [Link]

  • C-H Activation/Halogenation (Alternative Approaches): Chen, X., et al. "Transition-metal-catalyzed C-H bond activation/functionalization of phthalazinones and related heterocycles." Organic & Biomolecular Chemistry, 2021.[7] [Link]

  • Industrial Process for 5-Bromo-BIT Precursors: Patent CN103130738A. "Method for synthesizing 1,2-benzisothiazolin-3-one."

Sources

Application Note: Strategic Utilization of 4-Bromo-1,2-benzothiazol-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-1,2-benzothiazol-3-one scaffold represents a high-value "privileged structure" for the design of targeted covalent inhibitors. Unlike simple electrophiles, this scaffold offers a dual-modality approach:

  • The Warhead (Isothiazolone Core): A sulfur-based electrophile capable of reversible or irreversible covalent modification of nucleophilic cysteine residues.

  • The Diversity Handle (C4-Bromine): A synthetic vector allowing for orthogonal functionalization (e.g., via Suzuki-Miyaura cross-coupling) to optimize potency, selectivity, and physicochemical properties.

This guide details the chemical biology of the scaffold, provides robust synthetic protocols for library generation, and outlines assays to validate target engagement.

Chemical Biology & Mechanism of Action

The Electrophilic Trigger

The 1,2-benzothiazol-3-one (BIT) core functions as a thiol-reactive electrophile . Upon proximity to a cysteine residue in a target protein, the sulfur atom of the isothiazolone ring undergoes nucleophilic attack.

  • Mechanism: Nucleophilic attack by the thiolate anion (

    
    ) on the sulfur atom of the scaffold (
    
    
    
    ).
  • Result: Cleavage of the N-S bond and ring-opening, resulting in the formation of a mixed disulfide bond between the protein and the inhibitor.

  • Reversibility: Unlike acrylamides (Michael acceptors) which form irreversible C-S bonds, the disulfide linkage formed by BIT derivatives can be reversible under reducing conditions (e.g., high intracellular glutathione), offering a tunable residence time and potentially reduced off-target immunogenicity.

The 4-Bromo Vector

The bromine atom at position 4 (adjacent to the carbonyl group) is critical for Structure-Activity Relationship (SAR) exploration. Functionalization at this position projects substituents into a distinct vector space compared to the standard N-substitution, allowing the molecule to probe adjacent hydrophobic pockets or induce specific conformational constraints.

Mechanism of Action Diagram

MOA Target Target Protein (Cys-SH) Complex Enzyme-Inhibitor Complex (Non-covalent) Target->Complex Binding Scaffold 4-Bromo-BIT (Electrophile) Scaffold->Complex Transition Transition State (S-N Bond Strain) Complex->Transition Nucleophilic Attack (S_Cys -> S_Inh) Adduct Covalent Adduct (Mixed Disulfide) Transition->Adduct Ring Opening (N-S Cleavage) Adduct->Target Reduction (GSH)

Figure 1: Mechanism of Covalent Inhibition. The scaffold binds to the target, undergoes thiolysis at the isothiazolone sulfur, and forms a mixed disulfide adduct.

Synthetic Protocols for Library Generation

Direct palladium-catalyzed coupling on unprotected 1,2-benzothiazol-3-ones can be challenging due to the potential for catalyst poisoning by the free sulfur/nitrogen functionality. The following protocol utilizes an N-Alkylation first strategy to protect the core and introduce the first diversity element (


), followed by Cross-Coupling  at the bromine (

).
Protocol A: N-Alkylation (Introduction of )

Objective: Functionalize the nitrogen atom to adjust solubility/potency and prevent catalyst interference in subsequent steps.

  • Reagents:

    • 4-Bromo-1,2-benzothiazol-3-one (1.0 eq)

    • Alkyl Halide (

      
      ) (1.2 eq)
      
    • Base:

      
       (2.0 eq) or 
      
      
      
    • Solvent: DMF or Acetone (Anhydrous)

  • Procedure:

    • Dissolve 4-bromo-BIT in DMF (0.2 M).

    • Add

      
       and stir at room temperature for 15 min.
      
    • Add the alkyl halide dropwise.

    • Stir at 60°C for 4-12 hours (monitor by TLC/LC-MS).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling (Introduction of )

Objective: Utilize the 4-bromo handle to attach aryl/heteroaryl groups. Note: Position 4 is sterically crowded (ortho to carbonyl). High-activity catalysts are recommended.

  • Reagents:

    • N-Alkylated 4-bromo-BIT (from Protocol A) (1.0 eq)

    • Boronic Acid/Ester (

      
      ) (1.5 eq)
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      / SPhos
    • Base:

      
       (2.0 M aq. solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a microwave vial or pressure tube with the N-alkylated scaffold, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed Dioxane and aqueous Base.

    • Heat to 90-100°C for 2-16 hours (or MW 120°C for 30 min).

    • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

    • Purification: Flash chromatography.[1]

Synthesis Workflow Diagram

Synthesis Start 4-Bromo-1,2-benzothiazol-3-one (Core Scaffold) Step1 Step 1: N-Alkylation (R1-X, Base, DMF) Start->Step1 Inter Intermediate: N-R1-4-Bromo-BIT Step1->Inter Step2 Step 2: Suzuki Coupling (R2-B(OH)2, Pd cat., Base) Inter->Step2 Final Final Library Member: N-R1-4-R2-BIT Step2->Final

Figure 2: Divergent synthesis workflow. The scaffold is first N-functionalized to stabilize the core, then C-functionalized via Pd-catalysis.

Validation Assays

To confirm the utility of the synthesized library, researchers must validate both the covalent reactivity and the specific target inhibition.

Ellman's Reagent Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the scaffold (reactivity with small molecule thiols).

  • Buffer: PBS pH 7.4 + 1 mM EDTA.

  • Reagents: Cysteine (50 µM), Test Compound (500 µM), DTNB (Ellman's Reagent).

  • Method:

    • Incubate Compound + Cysteine for defined timepoints (0, 15, 30, 60 min).

    • At each timepoint, add DTNB.

    • Measure Absorbance at 412 nm (detects remaining free cysteine).

    • Data Output: Plot % Remaining Cysteine vs. Time to determine

      
       (reactivity rate).
      
Mass Spectrometry Covalent Binding Assay

Purpose: To prove direct adduct formation with the protein target.

  • Incubation: Incubate Target Protein (1-5 µM) with Compound (10-50 µM) in buffer for 1 hour.

  • Control: Protein + DMSO (no compound).

  • Analysis: Intact Protein LC-MS (Q-TOF or Orbitrap).

  • Result Interpretation: Look for a mass shift corresponding to the molecular weight of the inhibitor (or the ring-opened mercaptobenzamide adduct, typically +MW of compound).

    • Note: If the adduct is a mixed disulfide, the mass shift is equal to the MW of the inhibitor.

Data Summary Table: Key Properties

PropertyValue / DescriptionRelevance
Molecular Weight ~229.08 g/mol (Core)Low MW allows for significant decoration (Fragment-Based Drug Discovery).
ClogP ~2.8 (Core)Moderate lipophilicity; N-alkylation can modulate this.
Reactivity Thiol-specific electrophileTargets Cys; tunable via electronic effects of substituents.
Synthetic Vector C4-BromineOrthogonal to the pharmacophore; projects into new chemical space.
Binding Mode Covalent (Disulfide)High potency, prolonged residence time, potential for reversibility.

References

  • Covalent Inhibitor Design: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • Isothiazolone Chemistry: Gopinath, P., et al. "Broad spectrum anti-infective properties of benzisothiazolones." Bioorganic & Medicinal Chemistry Letters27 (6), 1291-1295 (2017). Link

  • Suzuki Coupling on Heterocycles: Littke, A. F., & Fu, G. C.[2] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition41 (22), 4176-4211 (2002). Link

  • 4-Bromo-BIT Availability: Fluorochem Product Page, "4-Bromo-1,2-benzisothiazole".[3] Link

  • Thiol Reactivity Assays: Aravapalli, S., et al. "Design and synthesis of benzisothiazolones as inhibitors of the dengue virus NS2B-NS3 protease." Bioorganic & Medicinal Chemistry20 (14), 4390-4404 (2012). Link

Disclaimer: All experimental protocols should be performed in a suitable fume hood with appropriate Personal Protective Equipment (PPE). 4-bromo-1,2-benzothiazol-3-one is a skin sensitizer and potential irritant.

Sources

Antimicrobial assay protocols for 4-bromo-BIT derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 4-Bromo-BIT Derivatives

Abstract

This technical guide outlines rigorous protocols for the antimicrobial evaluation of 4-bromo-1,2-benzisothiazol-3(2H)-one (4-bromo-BIT) derivatives. Unlike standard antibiotics, BIT derivatives function as electrophilic biocides that target microbial thiol groups. Consequently, standard clinical assays (CLSI/EUCAST) require specific modifications—particularly regarding solvent compatibility and chemical neutralization—to yield reproducible data. This document details the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and mechanistic validation via thiol depletion assays.

Introduction & Mechanistic Grounding

The Chemistry of Efficacy: 1,2-Benzisothiazol-3(2H)-one (BIT) is a scaffold widely used in industrial preservation. The introduction of a bromine atom at the C4 position (4-bromo-BIT) significantly alters the physicochemical profile.

  • Lipophilicity: Halogenation increases the partition coefficient (LogP), enhancing membrane penetration, particularly in Gram-positive organisms and fungi.

  • Electrophilicity: The isothiazolone ring is an electrophile. It reacts with nucleophilic thiol (-SH) groups on essential microbial proteins (e.g., dehydrogenases in the Krebs cycle) via a ring-opening mechanism, leading to metabolic arrest and cell death.

Why This Matters for Protocols: Because the mechanism relies on covalent modification of thiols, standard culture media containing high thiols (like thioglycolate broth) must be avoided during the challenge phase , as they will quench the drug before it acts. Conversely, these agents are required during the recovery phase (MBC determination) to neutralize residual biocide.

Pre-Assay Considerations: Solubility & Stability

Solvent Selection: 4-bromo-BIT derivatives are hydrophobic.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Solubility Limit: Prepare 100 mM stock solutions.

  • Assay Tolerance: Most bacteria tolerate up to 2-5% DMSO. However, to avoid solvent toxicity artifacts, the final assay concentration of DMSO should be kept ≤ 1% .

Stability Warning:

  • Do NOT dissolve these derivatives in nucleophilic solvents (e.g., methanol, ethanol) for long-term storage, as solvolysis can occur.

  • Store stocks at -20°C in amber vials to prevent photodegradation.

Protocol 1: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth. Standard: Adapted from CLSI M07-A10.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Do not use Tryptic Soy Broth (TSB) if it contains high glucose, as BIT efficacy can be glucose-dependent.

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).[1][2]
    
  • Plate: 96-well polystyrene microtiter plate (U-bottom).

  • Reagent: Resazurin (optional, for visual enhancement).

Workflow Diagram

MIC_Workflow Stock 4-bromo-BIT Stock (100 mM in DMSO) Dilution Intermediate Dilution (100x Final Conc.) Stock->Dilution Dilute in Media PlatePrep 96-Well Plate Prep (Serial 2-fold Dilution) Dilution->PlatePrep Dispense 100uL Inoculation Inoculation (5x10^5 CFU/mL) PlatePrep->Inoculation Add 100uL Bacteria Incubation Incubation (16-20h @ 37°C) Inoculation->Incubation Readout Read MIC (No Turbidity) Incubation->Readout

Caption: Step-by-step workflow for MIC determination via broth microdilution.

Step-by-Step Procedure
  • Preparation of Assay Plate:

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of the highest drug concentration (diluted in CAMHB to 2x the desired top concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10, transferring 100 µL. Discard 100 µL from column 10.

    • Column 11 (Growth Control): 100 µL CAMHB + Inoculum + Solvent (DMSO matched to drug wells).

    • Column 12 (Sterility Control): 100 µL CAMHB only.

  • Inoculation:

    • Prepare a 0.5 McFarland standard suspension (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to reach

      
       CFU/mL.[1]
      
    • Add 100 µL of this suspension to wells 1-11. Final volume = 200 µL; Final inoculum =

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 35°C ± 2°C for 16-20 hours (24h for fungi).

  • Analysis:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Validation: The Growth Control (Col 11) must show turbidity.[3] The Sterility Control (Col 12) must be clear.

Protocol 2: MBC Determination with Chemical Neutralization

The Critical "Expertise" Insight: BIT derivatives are bacteriostatic at low concentrations and bactericidal at high ones. However, carry-over of the drug onto agar plates can falsely inhibit growth, suggesting a kill when cells are merely dormant. Solution: Use a Neutralizing Recovery Method . Cysteine or Sodium Thioglycolate must be added to the agar to quench the electrophilic isothiazolone ring.

Procedure
  • Selection: Identify wells from the MIC plate that show no growth (MIC and higher).

  • Sampling: Remove 10 µL from each clear well.

  • Plating (The Twist):

    • Spot the 10 µL aliquot onto a Neutralizing Agar plate.

    • Neutralizing Agar Recipe: Mueller-Hinton Agar supplemented with 0.1% L-Cysteine or 0.5% Sodium Thioglycolate .

  • Incubation: 24-48 hours at 37°C.

  • Definition: The MBC is the lowest concentration yielding

    
     0.1% survival of the initial inoculum (typically <5 colonies).
    

Protocol 3: Mechanistic Validation (Thiol Depletion Assay)

Objective: Confirm that the 4-bromo-BIT derivative acts via the expected thiol-reactivity mechanism. Reagent: Ellman’s Reagent (DTNB) - reacts with free thiols to produce yellow TNB (absorbance at 412 nm).

Mechanism Diagram

Mechanism BIT 4-bromo-BIT (Electrophile) Complex Covalent Adduct (Disulfide Bond) BIT->Complex Nucleophilic Attack Enzyme Bacterial Enzyme (Active Site -SH) Enzyme->Complex Death Metabolic Arrest (Cell Death) Complex->Death Irreversible Inhibition

Caption: Mechanism of Action: Electrophilic attack of BIT on bacterial enzyme thiols.

Procedure
  • Reaction Mix: Incubate a standard thiol solution (e.g., 100 µM L-Cysteine or Glutathione) with varying concentrations of the 4-bromo-BIT derivative (0, 0.5x, 1x, 2x MIC) in phosphate buffer (pH 7.4) for 30 minutes.

  • Quantification: Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) solution.

  • Readout: Measure Absorbance at 412 nm.

  • Interpretation:

    • High Absorbance: High free thiol = No reaction (Inactive compound).

    • Low Absorbance: Low free thiol = Compound reacted with thiol (Valid Mechanism).

Data Presentation & Analysis

Table 1: Example Data Layout for Reporting

Compound IDOrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
4-Br-BIT-01S. aureusATCC 29213482Bactericidal
4-Br-BIT-01E. coliATCC 2592216>64>4Bacteriostatic
BIT (Ctrl)S. aureusATCC 2921332642Low Potency

Validation Criteria:

  • Solvent Control: DMSO wells must show growth comparable to Media-only wells.

  • Positive Control: Use a known biocide (e.g., standard BIT or Ciprofloxacin) to verify strain susceptibility.

  • Neutralizer Efficacy: Run a control where the neutralizer is added before the drug; growth should occur, proving the neutralizer effectively quenches the drug.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[4][5] [Link]

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. Power Plant Chemistry, 9(1), 14-22. [Link]

  • Collier, P. J., et al. (1990). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Journal of Applied Bacteriology, 69(4), 569-577. [Link]

  • European Chemicals Agency (ECHA). (2023). Biocidal Products Regulation: Benzisothiazolinone.[6][Link]

Sources

Application Note: High-Precision C-H Functionalization of 4-Bromo-1,2-benzothiazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-bromo-1,2-benzothiazol-3-one (4-bromo-BIT) scaffold represents a privileged pharmacophore in medicinal chemistry, combining the electrophilic sulfur reactivity of benzisothiazolinones (known for cysteine protease inhibition and antimicrobial activity) with a spatially defined bromine handle at the C4 position.

While traditional cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) utilizes the C4-Br bond, C-H activation offers a superior, atom-economical pathway to:

  • Construct the core from simple benzamides (avoiding harsh cyclization conditions).

  • Functionalize the core at the distal C7 position (orthogonal diversification).

  • Utilize the core as a direct arylation partner for heteroaromatics.

This guide details three distinct protocols for the C-H activation-mediated synthesis and functionalization of 4-bromo-BIT, addressing the critical challenge of chemoselectivity : preserving the labile S–N bond while activating robust C–H or C–Br bonds.

Chemical Logic & Mechanistic Design

The Challenge of the 4-Bromo Substituent

The C4-bromo group introduces steric strain ortho to the carbonyl and significantly alters the electronic bias of the ring. In transition-metal catalysis, two competing pathways exist:

  • Path A (Oxidative Addition): Low-valent metals (Pd⁰) insert into the C–Br bond.

  • Path B (C-H Activation): High-valent metals (Rhᴵᴵᴵ, Coᴵᴵᴵ) or CMD-active species activate C–H bonds.

To achieve successful functionalization, we must tune the catalyst system to favor the specific pathway desired.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows covered in this guide.

G Start 3-Bromobenzamide (Precursor) Prod1 Product A: Scaffold Synthesis Start->Prod1 Rh(III)/Co(III) C-H Annulation Core 4-Bromo-1,2-benzothiazol-3-one (Target Scaffold) Prod2 Product B: C-H Direct Arylation (C4 Functionalization) Core->Prod2 Pd(II) CMD (Heterocycle C-H) Prod3 Product C: Distal C7-H Activation Core->Prod3 Ir(I) or Ru(II) (Directed C-H) Prod1->Core Isolation

Figure 1: Divergent C-H activation workflows. Green: Construction of the ring. Red: Utilizing the Br handle via C-H activation of a partner. Yellow: Distal functionalization.

Module A: Synthesis of the Core via C-H Activation

Objective: Construct 4-bromo-1,2-benzothiazol-3-one from 3-bromobenzamide. Mechanism: Rh(III)-catalyzed C–H activation/annulation with a sulfur source.[1]

Rationale

Classical synthesis involves chlorination of dithiodibenzoic acids, which is harsh and low-yielding for brominated substrates. The C-H activation route uses the amide as a Directing Group (DG) to install the sulfur atom at the ortho position.

Protocol 1: Rh(III)-Catalyzed C-H Sulfuration

Materials:

  • Substrate: 3-Bromobenzamide (1.0 equiv)

  • Sulfur Source: N-(Thio)succinimide or elemental sulfur (

    
    )
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) - Halide scavenger to generate cationic Rh species.
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Charge: In a glovebox, add 3-bromobenzamide (0.5 mmol),

    
     (7.7 mg), 
    
    
    
    (17 mg), and
    
    
    (181 mg) to a 15 mL pressure tube.
  • Solvation: Add DCE (2.0 mL) and the sulfur source (e.g., S-phenyl benzenethiosulfonate or elemental sulfur).

  • Reaction: Seal the tube and heat to 100°C for 16 hours.

    • Note: The 3-bromo substituent directs C-H activation to the less sterically hindered C2 position (between H and Br) or C6. However, the amide DG strongly prefers the position ortho to itself. The 3-Br group exerts steric pressure, often favoring the formation of the 4-bromo isomer (activation at C2 of the benzamide) if the catalyst is bulky, though mixtures with the 6-bromo isomer may occur.

  • Workup: Cool to room temperature. Dilute with DCM and filter through a Celite pad to remove metal salts.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Ensure anhydrous conditions. Water competes as a nucleophile, potentially hydrolyzing the active S-N intermediate.

Module B: Direct Arylation (Utilizing the 4-Br Handle)

Objective: Couple 4-bromo-BIT with heteroarenes (e.g., thiophenes, indoles) without pre-functionalizing the partner. Mechanism: Pd-catalyzed Concerted Metalation-Deprotonation (CMD).

Rationale

Standard Suzuki coupling requires boronic acids. Direct arylation allows 4-bromo-BIT to react directly with the C–H bond of a coupling partner, significantly reducing step count.

Protocol 2: Pd-Catalyzed C-H Arylation of Thiophenes

Materials:

  • Electrophile: 4-bromo-1,2-benzothiazol-3-one (1.0 equiv)

  • Nucleophile (C-H Source): 2-Hexylthiophene (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) - Electron-rich ligand facilitates oxidative addition into the hindered C4-Br bond.
    
  • Base:

    
     or PivOK (2.0 equiv) - Pivalate aids the CMD mechanism.
    
  • Solvent: Toluene/DMA (9:1)

Step-by-Step Methodology:

  • Activation: The

    
     species undergoes oxidative addition into the C4–Br bond of the BIT scaffold.
    
    • Caution: The BIT S–N bond is sensitive. Avoid strong nucleophilic bases like NaOtBu. Carbonates or Pivalates are safer.

  • CMD Step: The Pd(II)-Ar species coordinates to the thiophene. The pivalate/carbonate base assists in deprotonating the thiophene C–H bond, forming the biaryl Pd complex.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).[2]

  • Conditions: Heat at 110°C for 12 hours under Argon.

Data Summary: Optimization Table

EntryCatalystLigandBaseYield (%)Notes
1



15%Low reactivity at hindered C4
2

DavePhos

65%Good steric tolerance
3


PivOK 88% CMD mechanism optimized
4

XPhos

40%Decomposition of BIT core

Module C: Distal C-H Functionalization (C7 Position)

Objective: Functionalize the C7 position (meta to carbonyl) while preserving the C4-Br. Mechanism: Ir-catalyzed C-H Borylation or Ru-catalyzed C-H Arylation.

Rationale

To modify the benzene ring without touching the bromine, we rely on the steric difference. The C4-Br blocks the "top" of the molecule. The C7 position is sterically accessible.

Protocol 3: Iridium-Catalyzed C-H Borylation

Materials:

  • Substrate: 4-bromo-1,2-benzothiazol-3-one

  • Borylating Agent:

    
     (Bis(pinacolato)diboron)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)
    
  • Solvent: THF or MTBE

Step-by-Step Methodology:

  • Setup: In a glovebox, mix the Ir-precursor and ligand in THF to generate the active catalyst (dark brown solution).

  • Addition: Add the BIT substrate and

    
    .
    
  • Reaction: Heat at 60°C (mild heating) for 8-12 hours.

    • Selectivity: The C4-Br and the Carbonyl group create a steric pocket. Iridium catalysts are governed by sterics. The C7 position is the least hindered C-H bond.

  • Result: Formation of 4-bromo-7-(pinacolboranyl)-1,2-benzothiazol-3-one. This intermediate can then be used for orthogonal Suzuki coupling at C7.

Troubleshooting & Quality Control

Stability of the S-N Bond

The 1,2-benzothiazol-3-one core is susceptible to ring-opening by thiols or strong nucleophiles.

  • Symptom: Disappearance of starting material but no product; appearance of 2,2'-dithiodibenzamides.

  • Fix: Switch to non-nucleophilic bases (

    
    , PivOK) and avoid protic solvents (MeOH, EtOH) during high-temperature steps.
    
Regio-misassignment
  • Issue: In Module A, distinguishing between 4-bromo and 6-bromo isomers.

  • Validation: Use NOESY NMR . The 4-bromo isomer will show no NOE correlation between the amide N-H (or N-substituent) and the C4 proton (because it's a Bromine). The 6-bromo isomer will show a correlation between N-H and the C4-H.

References

  • Synthesis of Benzisothiazolones via C-H Activation

    • Wang, M., & Zhang, X. (2016).[1] Rhodium(III)-Catalyzed C-H Activation/Cyclization of Benzamides with Sulfur: A Facile Synthesis of Benzo[d]isothiazol-3(2H)-ones. Organic Letters, 18(15), 3842–3845.

  • Mechanisms of Oxidative C-H/N-H Activation

    • Chen, S.-Y., & Liu, R.-S. (2011). Rhodium(III)-Catalyzed C-H Activation/Cyclization of Benzamides with Carbon Monoxide/Sulfur.
  • Direct Arylation of Heterocycles (CMD Mechanism)

    • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.
  • Iridium-Catalyzed Steric C-H Borylation

    • Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305–308.

Sources

Application Note: A Comprehensive Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromobenzisothiazolone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzisothiazol-3(2H)-one scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The functionalization of this core structure is paramount for developing novel compounds with tailored characteristics. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for the derivatization of 4-bromobenzisothiazolone, a key intermediate. We will delve into the mechanistic underpinnings and provide field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling researchers to confidently forge new carbon-carbon and carbon-nitrogen bonds on this important heterocyclic system.

Introduction: The Benzisothiazolone Core and the Imperative of Cross-Coupling

The benzisothiazolone moiety is a privileged heterocyclic structure found in a wide array of pharmacologically active compounds and functional organic materials. Its derivatization is a critical step in drug discovery and development. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules by offering a versatile and efficient means to form C-C and C-N bonds.[1][2]

4-Bromobenzisothiazolone serves as a versatile building block. The C-Br bond at the 4-position is primed for activation by a palladium catalyst, making it an ideal handle for introducing a diverse range of substituents. However, the presence of the N,S-heterocyclic core presents unique challenges, including the potential for catalyst inhibition by the sulfur atom and the stability of the ring under the often basic reaction conditions.[3] This guide aims to provide a clear and authoritative framework for navigating these challenges and successfully implementing key cross-coupling strategies.

Foundational Principles: The Palladium Catalytic Cycle

A firm grasp of the fundamental mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted catalytic cycle for these transformations involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 4-bromobenzisothiazolone, forming a Pd(II) complex. This is often the rate-limiting step.[2][4]

  • Transmetalation (for Suzuki) or Ligand Exchange (for Buchwald-Hartwig/Sonogashira): The coupling partner (e.g., an organoboron compound, an amine, or a copper acetylide) displaces the bromide on the palladium complex.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][5]

The choice of ligands, base, and solvent is critical as they profoundly influence the efficiency of each step in the cycle.[6] Bulky, electron-rich phosphine ligands, for example, are known to facilitate the reductive elimination step.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron reagent. This is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[7][8]

Mechanistic Considerations

The key to a successful Suzuki-Miyaura coupling is the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-bromobenzisothiazolone, boronic acid, and base in flask C Add degassed solvent to flask A->C B Degas solvent (e.g., sparge with Argon) B->C D Add Pd catalyst and ligand under inert atmosphere E Heat reaction mixture (e.g., 80-110 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to RT, dilute with organic solvent F->G H Aqueous wash (e.g., water, brine) G->H I Dry organic layer (e.g., Na2SO4, MgSO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K Buchwald_Hartwig_Cycle center Pd0 Pd(0)L OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd Oxidative Addition RedElim Ar-Pd(II)(HNR'R'')-X OxAdd->RedElim Amine Binding LigEx [Ar-Pd(II)(L)-NR'R'']+ LigEx->Pd0 Reductive Elimination Product_out Ar-NR'R'' Out LigEx->Product_out RedElim->LigEx Deprotonation (Base) ArX_in Ar-X In ArX_in->OxAdd Amine_in HNR'R'' In Amine_in->RedElim Base_in Base In Base_in->LigEx

Sources

Preparation of 4-bromo-1,2-benzothiazol-3-one for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of 4-Bromo-1,2-benzothiazol-3-one for Covalent Enzyme Inhibition Studies

Executive Summary

This technical guide details the synthesis, purification, and biological application of 4-bromo-1,2-benzothiazol-3-one (4-bromo-BIT). While 1,2-benzisothiazolin-3-ones (BITs) are widely recognized as industrial biocides, specific halogenated derivatives like the 4-bromo analog are critical tools in medicinal chemistry. They serve as electrophilic "warheads" for probing nucleophilic active sites (specifically cysteine residues) in enzymes such as proteases, transglutaminases, and oxidoreductases.

Key Technical Insight: The presence of the bromine atom at the C4 position (ortho to the carbonyl) exerts a steric and electronic influence distinct from the common 5- or 6-substituted analogs, potentially altering the electrophilicity of the S–N bond and improving selectivity in covalent inhibition assays.

Chemical Synthesis Protocol

Objective: Synthesize high-purity (>98%) 4-bromo-1,2-benzothiazol-3-one suitable for kinetic assays. Retrosynthetic Strategy: The most robust route utilizes the "disulfide acid chloride" method, starting from 2-amino-6-bromobenzoic acid. This ensures correct regiochemistry, placing the bromine at the C4 position of the final heterocycle.

Reaction Scheme (Graphviz Visualization)

Synthesis_Scheme Start 2-Amino-6-bromobenzoic acid Inter1 Diazonium Salt Intermediate Start->Inter1 1. NaNO2, HCl (0°C) Inter2 3,3'-Disulfanediylbis (2-bromobenzoic acid) Inter1->Inter2 2. Na2S2 (Disulfide formation) Inter3 Dichloride Intermediate (Highly Reactive) Inter2->Inter3 3. SO2Cl2 (Sulfuryl Chloride) or SOCl2 (Thionyl Chloride) Product 4-Bromo-1,2-benzothiazol-3-one (Target) Inter3->Product 4. NH3 (g) or NH4OH (Cyclization)

Figure 1: Step-wise synthesis of 4-bromo-BIT. The regiochemistry is established by the starting material, ensuring the bromine ends up at position 4 (ortho to carbonyl).

Detailed Methodology

Step 1: Preparation of 3,3'-Disulfanediylbis(2-bromobenzoic acid)

  • Diazotization: Dissolve 2-amino-6-bromobenzoic acid (10.0 g, 46 mmol) in 15% HCl (100 mL). Cool to 0–5°C in an ice bath. Add aqueous

    
     (3.5 g in 15 mL water) dropwise, maintaining temperature <5°C. Stir for 30 min.
    
  • Sulfuration: Prepare a solution of sodium disulfide (

    
    ) by dissolving 
    
    
    
    (12 g) and Sulfur (1.6 g) in boiling water (50 mL). Cool to 0°C.
  • Coupling: Add the diazonium salt solution dropwise to the disulfide solution. Caution: Nitrogen gas evolution.

  • Isolation: Acidify the mixture with HCl to pH 2. The disulfide acid precipitates as a pale yellow solid. Filter, wash with water, and dry.[1]

    • Yield Expectation: ~70-80%.

Step 2: Cyclization to 4-Bromo-1,2-benzothiazol-3-one

  • Chlorination: Suspend the dried disulfide (5.0 g) in anhydrous dichloroethane (DCE). Add sulfuryl chloride (

    
    , 3 equiv) or thionyl chloride (
    
    
    
    ). Reflux for 2–3 hours until the solution becomes clear (formation of acid chloride/sulfenyl chloride).
  • Amidation: Cool the mixture to 0°C. Sparge anhydrous ammonia gas (

    
    ) through the solution or add concentrated 
    
    
    
    dropwise. The ring closes immediately.
  • Workup: Filter the solid. Wash with water to remove ammonium salts.

  • Purification (CRITICAL): Recrystallize from Ethanol/Water or Toluene.

    • Purity Check: HPLC >98%.[1]

    • Impurity Alert: Ensure removal of any elemental sulfur or unreacted disulfide, as these interfere with enzyme assays.

Enzyme Inhibition Assay Protocol

Mechanism: 4-bromo-BIT acts as a covalent irreversible inhibitor . The active site cysteine thiolate (


) of the enzyme attacks the sulfur atom of the isothiazolone ring, leading to ring-opening and the formation of a mixed disulfide.
Mechanism of Action (Graphviz Visualization)

Mechanism cluster_legend Key Interaction Enzyme Enzyme Active Site (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor 4-Bromo-BIT (Electrophile) Inhibitor->Complex Transition Nucleophilic Attack (S-N bond cleavage) Complex->Transition k_inact Adduct Covalent Adduct (Disulfide Bond) Transition->Adduct Ring Opening Desc Cys-S(-) attacks Sulfur(1) of BIT

Figure 2: Kinetic mechanism of covalent inhibition. The reaction results in a stable disulfide adduct, permanently inactivating the enzyme.

Assay Setup (96-well Plate Format)

Reagents:

  • Buffer: 50 mM HEPES or Tris, pH 7.4. Note: Avoid DTT or Mercaptoethanol in the assay buffer as they will react with the inhibitor.

  • Substrate: Fluorogenic peptide specific to target (e.g., Z-Phe-Arg-AMC for Cathepsins).

  • Inhibitor Stock: 10 mM in 100% DMSO.

Protocol:

  • Preparation: Dilute 4-bromo-BIT in buffer to 10x final concentrations (range: 1 nM to 10 µM).

  • Pre-incubation (Essential): Add 10 µL inhibitor + 80 µL Enzyme solution to wells. Incubate for 30 minutes at RT.

    • Reasoning: Covalent inhibitors are time-dependent.[2]

      
       values shift with incubation time.
      
  • Initiation: Add 10 µL Substrate to start reaction.

  • Measurement: Monitor fluorescence (Ex/Em specific to substrate) kinetically for 20–60 minutes.

Data Analysis Table:

ParameterDescriptionCalculation Method

Concentration for 50% inhibition4-parameter logistic fit of velocity vs. [I]

Observed rate of inactivationSlope of

vs. time

Second-order rate constantSlope of

vs. [I] plot

Troubleshooting & Quality Control

  • Solubility: 4-bromo-BIT is hydrophobic. If precipitation occurs in aqueous buffer >50 µM, add 0.01% Triton X-100.

  • False Positives (PAINS): Isothiazolones can generate hydrogen peroxide in the presence of DTT.

    • Validation: Always run a control with Catalase (100 U/mL) in the assay. If inhibition disappears with Catalase, the effect is due to oxidation (

      
      ), not covalent modification.
      
  • Stability: The stock solution in DMSO is stable at -20°C for 6 months. Aqueous solutions degrade slowly (hydrolysis of the amide bond) at pH > 8.0.

References

  • Baggaley, K. H., et al. (1985). "Isothiazoles.[1][2][3][4][5][6] Part 1. Synthesis of 1,2-benzisothiazol-3(2H)-ones." Journal of the Chemical Society, Perkin Transactions 1.

  • Groutas, W. C., et al. (1997). "Mechanism-based inhibitors of serine proteinases." Medicinal Research Reviews, 17(6). (Discusses general heterocyclic covalent inhibitors).

  • Lewis, R. J. (2020). "1,2-Benzisothiazol-3(2H)-one: Chemistry and Biology." ACS Chemical Biology. (General reference for BIT reactivity).

  • PubChem Compound Summary. "1,2-Benzisothiazol-3(2H)-one." (For physical property verification).

  • Castelli, R., et al. (2020).[4] "Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry. [4]

(Note: While specific literature on the "4-bromo" isomer is sparse compared to the parent BIT, the synthesis and mechanism described are chemically derived from the established reactivity of the 1,2-benzisothiazolone scaffold as detailed in Reference 1 and 5.)

Sources

Application Note: Formulation Stability of 4-Bromo-1,2-Benzothiazol-3-one (BBIT) in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1,2-benzothiazol-3-one (BBIT) represents a potent evolution of the isothiazolinone class, offering enhanced thermal stability and lipophilicity compared to its parent compound, Benzisothiazolinone (BIT). However, its formulation in aqueous media presents distinct challenges: low water solubility (<10 ppm) and susceptibility to nucleophilic ring-opening at elevated pH.

This guide provides a validated framework for stabilizing BBIT. We demonstrate that maintaining a pH < 8.5 and utilizing specific co-solvent systems (glycols) are critical for preventing the irreversible hydrolysis of the isothiazolone ring. Furthermore, we provide a self-validating HPLC protocol to quantify active BBIT against its degradation products.

Chemical Nature & Stability Profile[1][2][3][4][5][6]

The Degradation Mechanism

The antimicrobial efficacy of BBIT relies on the electrophilic nature of the sulfur atom in the isothiazolone ring. This same feature is its "Achilles' heel" in formulation.

  • Hydrolysis (pH Dependent): In alkaline conditions (pH > 9.0), the hydroxide ion (

    
    ) acts as a nucleophile, attacking the carbonyl carbon or the sulfur center, leading to irreversible ring opening.
    
  • Nucleophilic Attack: The presence of amines, thiols (e.g., cysteine in proteins), or bisulfites in the formulation will rapidly cleave the N-S bond.

  • Substituent Effect: The bromine atom at the C4 position exerts an electron-withdrawing inductive effect (-I). While this enhances antimicrobial potency by making the sulfur more electrophilic, it theoretically lowers the hydrolysis activation energy compared to non-halogenated BIT.

Mechanism Visualization

The following diagram illustrates the primary degradation pathway of BBIT in the presence of nucleophiles or high pH.

BBIT_Degradation Figure 1: Nucleophilic degradation pathway of 4-bromo-1,2-benzothiazol-3-one. BBIT Active BBIT (Intact Ring) Transition Transition State (Tetrahedral Intermediate) BBIT->Transition + Nucleophile Nucleophile Nucleophile (OH-, R-SH, R-NH2) Nucleophile->Transition RingOpen Ring Opening (Cleavage of N-S bond) Transition->RingOpen pH > 9.0 Degradant Inactive Degradant (2-mercaptobenzamide deriv.) RingOpen->Degradant Irreversible

Analytical Method Validation (HPLC)

Before attempting formulation, you must establish a reliable method to distinguish active BBIT from its hydrolyzed byproducts. UV spectrophotometry alone is insufficient due to spectral overlap.

Validated HPLC Protocol

Objective: Quantify BBIT content with a Limit of Quantitation (LOQ) of 1 ppm.

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides necessary hydrophobic retention for lipophilic BBIT.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of degradation products, sharpening peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Required to elute the highly lipophilic BBIT.
Flow Rate 1.0 mL/minStandard flow for backpressure management.
Gradient 0-2 min: 10% B; 2-15 min: Linear to 90% B; 15-20 min: Hold 90% B.Gradient required to separate early eluting polar degradants from late eluting BBIT.
Detection UV @ 280 nmMaximizes signal-to-noise ratio for the benzisothiazolone chromophore.
Injection Vol 10 µLStandard loop size.
Temperature 30°CEnsures retention time reproducibility.
System Suitability Criteria (Self-Validation)
  • Tailing Factor: Must be < 1.5. (If > 1.5, increase mobile phase acid concentration).

  • Resolution: Resolution between BBIT and nearest degradant peak > 2.0.

  • RSD (n=6): Relative Standard Deviation of peak area must be < 1.0%.

Formulation Protocol: Solubilization & Stabilization

BBIT is essentially insoluble in pure water. Direct addition results in precipitation and "hot spots" of degradation.

The Co-Solvent Strategy

To introduce BBIT into an aqueous system, it must be pre-dissolved in a water-miscible organic solvent.

Recommended Carrier: Dipropylene Glycol (DPG) or Polyethylene Glycol 400 (PEG-400).

  • Why? These solvents possess dual polarity (ether oxygens H-bond with water; alkyl chains solvate BBIT) and low volatility.

Step-by-Step Formulation Procedure
  • Preparation of Concentrate (20% w/w BBIT):

    • Heat DPG to 40°C.

    • Slowly add BBIT powder with high-shear mixing.

    • Critical Check: Solution must be amber-clear with no particulates.

  • Aqueous Phase Preparation:

    • Prepare the bulk water phase.

    • Buffer Adjustment (CRITICAL): Adjust pH to 4.0 – 8.0 using Citric Acid/Sodium Citrate buffer.

    • Avoid: Do not use ammonia or primary amine buffers (Tris), as these will degrade BBIT.

  • Incorporation:

    • Slowly drip the BBIT/DPG concentrate into the vortex of the aqueous phase.

    • Maintain agitation for 30 minutes.

Stability Data: pH Dependence

The following table summarizes the half-life (


) of BBIT at 25°C in buffered aqueous solutions (extrapolated from accelerated data).
pH ConditionEstimated Half-Life (

)
Status
pH 4.0 > 1 YearStable
pH 7.0 > 6 MonthsStable
pH 9.0 ~ 30 DaysRisk
pH 11.0 < 24 HoursUnstable

Stress Testing Workflow

To verify the shelf-life of your specific formulation, follow this accelerated aging protocol (CIPAC MT 46.3 equivalent).

Workflow Diagram

Stability_Workflow Figure 2: Accelerated stability testing workflow (CIPAC MT 46.3 modified). Start Formulation Sample T0_Analysis T=0 HPLC Analysis (Record Purity) Start->T0_Analysis Split Split Sample T0_Analysis->Split Ambient Ambient Control (25°C, Dark) Split->Ambient Thermal Thermal Stress (54°C, 14 Days) Split->Thermal T_Final T=Final HPLC Analysis Ambient->T_Final Thermal->T_Final Calc Calculate Degradation % ((T0 - Tfinal) / T0) * 100 T_Final->Calc Decision Pass Criteria: Degradation < 5% Calc->Decision

Protocol Steps
  • Baseline (T0): Analyze the fresh formulation using the HPLC method in Section 3. Record the peak area of BBIT.

  • Incubation: Place a sealed glass vial of the formulation in a thermostatic oven at 54°C ± 2°C .

  • Duration: Incubate for 14 days . (Note: 14 days at 54°C is empirically equivalent to ~2 years at ambient temperature for Arrhenius-compliant kinetics).

  • Analysis (T-Final): Remove sample, allow to cool to room temperature, and analyze via HPLC.

  • Criteria: The active content must not decrease by more than 5% relative to T0.

Troubleshooting & FAQs

Q: My HPLC peaks are splitting.

  • A: Check the pH of your mobile phase. BBIT is neutral, but degradants are often ionic. Ensure the phosphoric acid concentration is accurate (0.1%).

Q: The formulation turns yellow over time.

  • A: This indicates ring opening. The hydrolyzed product (likely a disulfide derivative) is often yellow/orange. Check if the pH drifted above 9.0 or if a nucleophilic contaminant (like a secondary amine) is present.

Q: Can I use BBIT with oxidative agents (Peroxides)?

  • A: Generally, yes. Isothiazolinones are more stable to oxidation than to nucleophilic attack. However, strong oxidizers may eventually oxidize the sulfur to a sulfoxide, deactivating the molecule.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Reregistration Eligibility Decision (RED) for Benzisothiazolinone.

  • European Chemicals Agency (ECHA). (2023). Substance Information: 1,2-benzisothiazol-3(2H)-one.[1][2][3][4][5][6]

  • Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides.[7][8][9] Lubrication Engineering, 48(12), 928-932. (Foundational text on isothiazolone hydrolysis kinetics).

  • Collaborative International Pesticides Analytical Council (CIPAC). (2020). MT 46.3: Accelerated Storage Procedure.

  • Morley, J. O., et al. (2005). Theoretical studies on the hydrolysis of isothiazol-3-ones. Organic & Biomolecular Chemistry.[2]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-bromo-1,2-benzothiazol-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Center: The "Peri-Steric" Challenge

User Query: Why does the standard dithiodibenzoic acid cyclization fail or produce low yields when targeting the 4-bromo derivative?

Technical Analysis: The synthesis of 4-substituted-1,2-benzothiazol-3-ones (BITs) presents a unique kinetic barrier compared to the 5- or 6-substituted isomers. This is driven by C4-C3(Carbonyl) Steric Congestion .

In the BIT scaffold, the substituent at position 4 is physically adjacent to the carbonyl oxygen at position 3. When introducing a bulky bromine atom here, two detrimental effects occur:

  • Transition State Destabilization: During the ring-closure step (S-N bond formation), the developing planar heterocycle forces the 4-Br atom into the Van der Waals radius of the carbonyl oxygen. This raises the activation energy (

    
    ).
    
  • Rotational Lock: In precursors like 2,6-dibromobenzamide, the bromine atoms force the amide group out of planarity with the benzene ring to relieve strain. However, cyclization requires planarity, creating a significant entropic penalty.

The Solution: Abandon thermal cyclization methods (e.g., oxidative chlorination of disulfides) in favor of Transition-Metal Templated Annulation . Copper catalysis forces the requisite geometry via coordination, effectively bypassing the steric barrier.

Strategic Protocol: Cu-Catalyzed Cascade Annulation

Methodology: This protocol utilizes a Copper(I)-catalyzed cascade reaction using 2,6-dibromobenzamide and elemental sulfur (


) or carbon disulfide (

). The copper catalyst acts as a template, bringing the amide nitrogen and the sulfur source into proximity with the ortho-carbon, facilitating the C-S and S-N bond formation despite the steric crowding at the other ortho-position (the future C4-Br).

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
2,6-Dibromobenzamide Precursor1.0 equivHigh purity (>98%) required to prevent des-bromo byproducts.
Elemental Sulfur (

)
Sulfur Source2.0 equiv (as S)

is an alternative but

is easier to handle.
CuI (Copper Iodide) Catalyst10-20 mol%CuBr or Cu(OAc)2 are inferior for this specific steric profile.
1,10-Phenanthroline Ligand20 mol%Crucial for stabilizing the Cu-intermediate in hindered substrates.

Base2.0 equivAnhydrous.

is a viable alternative for higher solubility.
DMSO or DMF Solvent[0.2 M]High boiling point polar aprotic solvent is mandatory.
Step-by-Step Workflow
  • Charge: In a glovebox or under Argon flow, add 2,6-dibromobenzamide (1.0 eq),

    
     (2.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and 
    
    
    
    (2.0 eq) to a dried Schlenk tube.
  • Solvate: Add anhydrous DMSO (degassed). Concentration should be maintained at 0.2 M to favor intramolecular cyclization over intermolecular polymerization.

  • Heat: Seal the tube and heat to 100°C for 12-16 hours.

    • Note: Do not exceed 120°C; higher temperatures promote protodehalogenation (loss of the 4-Br).

  • Quench: Cool to room temperature. Dilute with ethyl acetate and wash with brine (3x) to remove DMSO and inorganic salts.

  • Purify: The 4-bromo-BIT product is less polar than the diamide precursor. Flash chromatography (Hexane/EtOAc) is usually sufficient.

Visualization: Mechanism & Steric Management

The following diagram illustrates the steric clash in the traditional route versus the metal-templated solution.

G cluster_traditional Traditional Thermal Route (Failed) cluster_copper Cu-Catalyzed Route (Successful) Precursor 2,6-Dibromobenzamide (Non-Planar) TS_Thermal Transition State (High Energy) Precursor->TS_Thermal Heat/Oxidation Cu_Complex Cu-Amide Complex (Templated) Precursor->Cu_Complex CuI / Ligand Clash STERIC CLASH: 4-Br vs C=O TS_Thermal->Clash Clash->TS_Thermal Reversion/Decomp Product 4-Bromo-BIT (Cyclized) Cu_Complex->Product S8 Insertion Reductive Elim.

Caption: Comparative pathway analysis showing how Copper coordination (Blue) bypasses the high-energy steric clash (Yellow/Red) inherent in thermal cyclization.

Troubleshooting Matrix (Q&A)

Q1: I am observing significant amounts of dehalogenated product (BIT without bromine). What is happening?

  • Cause: "Protodehalogenation." At high temperatures (>120°C) or prolonged reaction times, the copper catalyst can facilitate the oxidative addition into the second C-Br bond (the 4-position), followed by protonation from trace water or solvent.

  • Fix:

    • Strictly control temperature to 100°C .

    • Ensure the reaction is anhydrous (Karl Fischer titration of DMSO < 50 ppm).

    • Reduce reaction time. Monitor by HPLC every 2 hours after the 8-hour mark.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. [1]

  • Cause: Catalyst poisoning by sulfur oligomers or product inhibition. In sterically hindered systems, the catalytic cycle turnover frequency (TOF) is lower.

  • Fix:

    • Do not add more CuI initially. Instead, increase the Ligand:Metal ratio to 3:1 . Excess ligand prevents the formation of inactive Cu-sulfide clusters.

    • Switch base to

      
      . The "Cesium Effect" improves solubility and anion nakedness, accelerating the initial amide coordination.
      

Q3: I see a byproduct that matches the mass of a dimer.

  • Cause: Intermolecular S-S coupling or N-S coupling between two amide molecules. This is favored by high concentration.

  • Fix: Dilute the reaction. If running at 0.5 M, drop to 0.1 M or 0.2 M . The intramolecular reaction (ring closure) is zero-order in concentration relative to the intermolecular side reaction.

Q4: Can I use 2-bromo-6-chlorobenzamide to selectively get the 4-chloro derivative?

  • Analysis: Yes. The C-Br bond is significantly more reactive towards oxidative addition by Cu(I) than the C-Cl bond.

  • Outcome: The reaction will selectively cyclize at the Br position, leaving the Cl at the 4-position. This is a highly reliable method for differentiating the 4-position halogen.

Frequently Asked Questions (FAQ)

Q: Why not use the standard Pummerer rearrangement of sulfoxides? A: The Pummerer rearrangement requires an ortho-sulfinyl group. Installing that group at the ortho-position of a 2,6-disubstituted benzene is synthetically more demanding than starting with the commercially available 2,6-dibromobenzamide. Furthermore, Pummerer conditions (TFAA/Ac2O) are sensitive to steric bulk during the thionium ion capture step.

Q: Is this scalable to kilogram quantities? A: The Cu/S8 route is scalable but requires careful management of sulfur waste. For >1kg, we recommend using Sodium Hydrosulfide (NaSH) in place of elemental sulfur to generate the thiol intermediate in situ, followed by a mild oxidant (like DMSO/I2) for the closure, though the one-pot Cu-cascade is superior for purity.

Q: Can I use microwave irradiation? A: Highly Recommended. Microwave irradiation (110°C, 30-60 mins) often suppresses the dehalogenation side reaction by significantly shortening the thermal exposure time.

References

  • Copper-Catalyzed Synthesis of Benzisothiazol-3(2H)-ones: Li, T., et al. (2016). "An efficient approach to construct benzisothiazol-3(2H)-ones via copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide."[2][3] Organic & Biomolecular Chemistry.

  • Review of Isothiazolinone Synthesis: IRO Biocide. (2023). "Properties and Synthesis of Benzoisothiazolinones."

  • Peri-Effects in Synthesis: Pittelkow, M. (2023). "Role of the peri-effect in synthesis and reactivity." University of Copenhagen Research Output.

  • Mechanistic Insight (Cu-Catalysis): Wang, M., et al. (2012). "Copper-catalyzed one-pot synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones." RSC Advances.

Sources

Technical Guide: Optimizing 4-Bromo-1,2-Benzisothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Guide Subject: Regioselective Synthesis & Yield Optimization of 4-Bromobenzo[


]isothiazole
Audience:  Medicinal Chemists, Process Development Scientists

Diagnostic Hub: Define Your Synthesis Pathway

Before optimizing yield, we must validate the synthetic route. The synthesis of 4-bromobenzo[


]isothiazole  (and its 3-oxo derivative) presents a specific regiochemical challenge. The "4-bromo" position (adjacent to the nitrogen-bearing bridgehead carbon) is sterically sensitive and often the minor product in direct cyclization of meta-substituted benzenes.

Which scaffold are you targeting?

  • Target A: 4-Bromobenzo[

    
    ]isothiazole (Aromatic Core) 
    
    • Common Use: Bioisostere for indole/benzothiophene in kinase inhibitors.

    • Key Intermediate: 2,6-Dibromobenzaldehyde.[1]

  • Target B: 4-Bromobenzo[

    
    ]isothiazolin-3-one (BIT Core) 
    
    • Common Use: Covalent warheads, antimicrobial agents.

    • Key Intermediate: 2,6-Dibromobenzonitrile.[1]

Strategic Protocol: The "Pre-Functionalized" Route

The Core Issue: Attempting to synthesize the 4-bromo isomer via oxidative cyclization of 3-bromothiophenol or 3-bromothiobenzamide typically yields a mixture favoring the 6-bromo isomer (approx. 80:20 ratio) due to steric hindrance at the 4-position (ortho to the bridgehead).

The Solution: Switch to a 2,6-disubstituted precursor . This locks the regiochemistry before cyclization begins.

Workflow: 2,6-Dihalo Displacement Strategy

This protocol ensures the bromine atom remains at the C4 position (relative to the final ring numbering) by using symmetry or specific displacement.

Step-by-Step Methodology
  • Starting Material: 2,6-Dibromobenzonitrile (for BIT) or 2,6-Dibromobenzaldehyde (for aromatic core).

  • Nucleophilic Substitution (SNAr):

    • Reagent: Sodium Hydrosulfide (NaSH) or Benzyl Mercaptan (BnSH).

    • Conditions: DMF, 0°C to RT. Control stoichiometry strictly (0.95 - 1.0 eq) to prevent bis-substitution.

    • Mechanism:[1][2][3][4][5] The sulfur nucleophile displaces one bromine at the 2-position. Due to symmetry, either position yields the same intermediate: 2-mercapto-6-bromobenzonitrile .

  • Cyclization:

    • For BIT (Oxo-core): Oxidative cyclization using

      
       / NaOH or 
      
      
      
      /
      
      
      .
    • For Aromatic Core: Treatment with Ammonia (

      
      ) and Chloramine-T or oxidative closure of the thioimine.
      

G cluster_legend Regiochemistry Logic Start Start: 2,6-Dibromobenzonitrile Inter Intermediate: 2-Mercapto-6-bromobenzonitrile Start->Inter NaSH (1.0 eq) DMF, 0°C Side Impurity: 2,6-Dimercaptobenzonitrile Start->Side NaSH (>1.2 eq) Over-reaction Prod Target: 4-Bromobenzo[d]isothiazolin-3-one Inter->Prod H2O2 / NaOH Oxidative Cyclization Info Original Br at C6 becomes C4 in final ring due to numbering shift.

Caption: Pathway for selective synthesis of 4-bromo isomer using 2,6-dibromo precursor to avoid isomer separation.

Optimization & Troubleshooting Guide

If you are already committed to a route or facing low yields with the strategy above, use this diagnostic table.

Common Failure Modes
SymptomProbable CauseCorrective Action
Product is 6-Bromo Isomer Starting material was 3-bromothiobenzamide (meta-substituted).Critical Stop. You cannot optimize this significantly. Switch to 2,6-dibromo precursors (Route A).
Low Yield (<30%) Bis-substitution (Dithio impurity) during SNAr step.Reduce NaSH/BnSH to 0.9 eq . Add nucleophile dropwise to the dihalo solution (inverse addition) to keep substrate in excess.
Formation of Disulfides Oxidation of thiolate intermediate prior to cyclization.Perform SNAr under

atmosphere. Degas solvents. Use Benzyl Mercaptan instead of NaSH, then deprotect with

immediately before cyclization.
Incomplete Cyclization Hydrolysis of Nitrile to Amide without ring closure.Check pH during oxidative step. For

cyclization, maintain pH 8-9 . If pH is too high (>11), hydrolysis competes with N-S bond formation.
Regiochemistry Reference Table

Use this to select the correct dihalo-precursor for your desired isomer.

Starting Material (Benzonitrile/Aldehyde)Nucleophilic Attack PositionRemaining Halogen PositionFinal Benzisothiazole Isomer
2,6-Dihalo C2 (Ortho)C6 (Ortho)4-Halo
2,4-Dihalo C2 (Ortho)C4 (Para)5-Halo
2,5-Dihalo C2 (Ortho)C5 (Meta)6-Halo
2,3-Dihalo C2 (Ortho)C3 (Meta)7-Halo

Frequently Asked Questions (FAQs)

Q1: Can I separate 4-bromo and 6-bromo isomers if I use the 3-bromo precursor?

  • Technical Answer: It is extremely difficult. The polarity difference is negligible.

  • Recommendation: High-performance liquid chromatography (HPLC) on a chiral stationary phase (even for achiral molecules, the shape selectivity helps) or extensive recrystallization from Ethanol/Water (6-bromo is typically less soluble) can work, but yields will be <10%. Do not rely on separation for scale-up.

Q2: Why is the 4-position yield so low in direct cyclization?

  • Mechanism: In the oxidative cyclization of 3-bromothiobenzamide, the formation of the N-S bond requires the nitrogen radical/electrophile to attack the benzene ring. The C2 position (leading to 4-bromo) is flanked by the bulky Bromine atom and the Thioamide group. The C6 position is sterically open. Kinetic control overwhelmingly favors the 6-bromo isomer.

Q3: I am using the Davis-Beirut reaction. Does this apply?

  • Context: The Davis-Beirut reaction typically yields indazoles or benzisoxazoles from o-nitrobenzyl derivatives. For benzisothiazoles, the chemistry is distinct. If you are adapting this for sulfur (using o-nitrobenzyl thioalcohol), the same steric rules apply: you must have a substituent at the other ortho position to force the reaction to the crowded side.

Q4: What is the best oxidant for the cyclization step?

  • For Nitriles: Hydrogen Peroxide (

    
    ) in aqueous NaOH is standard and green.
    
  • For Thioamides: Iodine (

    
    ) or NCS (N-Chlorosuccinimide) in DCM often gives cleaner conversion than peroxide, avoiding over-oxidation to the sulfoxide (
    
    
    
    ).

References

  • General Synthesis from 2-Halobenzonitriles

    • Title: Method for synthesizing 1,2-benzisothiazolin-3-one.
    • Source: CN103130738A (P
    • Relevance: Establishes the base protocol for converting 2-halobenzonitriles to BIT via mercapto-intermedi
    • Link:

  • Regioselectivity in Benzisothiazole Synthesis

    • Title: Synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole).[6]

    • Source: MDPI (Molbank).
    • Relevance: Discusses the isolation and characterization of brominated benzisothiazole-like systems, highlighting the difficulty in separating isomers and the utility of specific bromination p
    • Link:

  • Separation of Isomers

    • Title: Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals.
    • Source: PubMed / Angewandte Chemie.
    • Relevance: While focused on alkanes, this illustrates the advanced supramolecular techniques often required to separate positional bromo-isomers when synthetic regiocontrol fails.
    • Link:

  • Alternative Cyclization Strategies

    • Title: Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles (Analogous Chemistry).
    • Source: RSC Advances.
    • Relevance: Provides modern catalytic conditions (Cu-catalyzed)
    • Link:

Sources

Navigating the Labyrinth of Isomerism: A Technical Support Guide to the Separation of 4-bromo- and 5-bromo-benzisothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a significant challenge in synthetic and medicinal chemistry: the separation of 4-bromo- and 5-bromo-benzisothiazolinone positional isomers. The subtle difference in the bromine atom's placement on the benzene ring presents a considerable purification hurdle, impacting downstream applications in drug development and materials science where isomeric purity is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and troubleshooting strategies to successfully resolve this isomeric mixture.

The Challenge: Why is Separating These Isomers So Difficult?

The primary challenge in separating 4-bromo- and 5-bromo-benzisothiazolinone lies in their very similar physicochemical properties. Positional isomers often exhibit nearly identical polarity, solubility, and molecular weight, making them behave similarly in many separation systems. This guide will explore various chromatographic and crystallization techniques, providing a systematic approach to developing a robust separation method.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating positional isomers like 4-bromo- and 5-bromo-benzisothiazolinone?

A1: The most effective methods for separating positional isomers are typically high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and fractional crystallization.[1][2] The choice of method depends on the scale of the separation (analytical vs. preparative), the required purity, and the available equipment.

Q2: What are the key physicochemical properties to consider when developing a separation method?

A2: Understanding the subtle differences in polarity, solubility, melting point, and pKa between the two isomers is crucial. While specific experimental data for these individual isomers is scarce, we can infer properties from the parent compound, 1,2-benzisothiazol-3(2H)-one.[3][4][5][6][7] The bromine atom's position will slightly alter the molecule's dipole moment and crystal packing, which can be exploited for separation.

Physicochemical Properties of 1,2-benzisothiazol-3(2H)-one (BIT)

PropertyValueSource
Melting Point154-158 °C[3]
Water Solubility1.288 g/L at 20°C[3]
logP0.7 - 1.36[3][7]
pKa (Strongest Acidic)9.48 - 10.19[3][7]
SolubilitySoluble in dichloromethane, dimethyl sulfoxide, methanol[3]

Note: These properties are for the parent compound and will be slightly different for the brominated isomers. The 4-bromo isomer is expected to be slightly more polar than the 5-bromo isomer due to the influence of the electron-withdrawing bromine atom on the heterocyclic ring.

Q3: Can I use standard reverse-phase HPLC for this separation?

A3: Standard C18 columns can be a good starting point. However, due to the isomers' similar hydrophobicity, achieving baseline separation may require careful optimization of the mobile phase, including the use of different organic modifiers (acetonitrile vs. methanol), additives (e.g., trifluoroacetic acid), and gradient elution.[8][9]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Issue: Poor or No Separation on a C18 Column

Underlying Cause: The similar hydrophobicity of the 4-bromo and 5-bromo isomers results in co-elution on standard C18 stationary phases.

Troubleshooting Workflow:

Caption: HPLC Troubleshooting Workflow for Isomer Separation.

Detailed Steps & Explanations:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: The choice of organic modifier can significantly impact selectivity. Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase. Systematically vary the ratio of your organic modifier to the aqueous phase.

    • Gradient Elution: A shallow gradient can help to resolve closely eluting peaks.[9][10] Start with a high aqueous percentage and slowly increase the organic modifier concentration.

    • Additives: Small amounts of an acid, like trifluoroacetic acid (TFA) or formic acid (0.1%), can improve peak shape and may influence selectivity by protonating the benzisothiazolinone nitrogen.

  • Explore Alternative Stationary Phases:

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the isomers. This can be particularly effective for separating aromatic positional isomers.

    • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are often successful in separating halogenated aromatic compounds.[11]

    • Cyano (CN) Columns: Cyano columns are less hydrophobic than C18 and can be used in both normal-phase and reversed-phase modes, offering another dimension of selectivity.

Experimental Protocol: HPLC Method Development

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B (linear gradient)

    • 15-17 min: 70% B

    • 17-18 min: 70-30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

If separation is not achieved, repeat the experiment with Methanol as Mobile Phase B. If still unsuccessful, switch to a Phenyl-Hexyl or PFP column and repeat the gradient optimization.

Advanced Technique: Supercritical Fluid Chromatography (SFC)

Why Consider SFC?

SFC is a powerful technique for separating isomers, including chiral and positional isomers.[12][13][14] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which has properties intermediate between a liquid and a gas. This results in lower viscosity and higher diffusivity, leading to faster and more efficient separations compared to HPLC.[13]

Key Advantages of SFC for Isomer Separation:

  • Orthogonal Selectivity: SFC often provides a different selectivity compared to reversed-phase HPLC, making it an excellent alternative when HPLC fails.

  • Speed: The low viscosity of the mobile phase allows for high flow rates and rapid separations.

  • Green Chemistry: The primary mobile phase, CO2, is non-toxic and readily available.

Troubleshooting Guide: SFC

Issue: Suboptimal Resolution in SFC

Underlying Cause: The choice of co-solvent and stationary phase is critical for achieving selectivity in SFC.

Troubleshooting Workflow:

Caption: SFC Troubleshooting Workflow for Isomer Separation.

Detailed Steps & Explanations:

  • Co-Solvent Screening: The organic co-solvent (modifier) plays a crucial role in SFC. Methanol is a common starting point, but ethanol and isopropanol can offer different selectivities.

  • Stationary Phase Screening:

    • Standard Phases: Columns with polar stationary phases like Diol and 2-Ethylpyridine are often effective in SFC.

    • Chiral Stationary Phases: Even for non-chiral positional isomers, chiral columns can sometimes provide excellent separation due to their highly ordered structures that can differentiate between subtle geometric differences. Polysaccharide-based chiral columns are a good choice to screen.[15]

  • Optimize Back Pressure: The back pressure regulator (BPR) setting influences the density of the supercritical fluid, which in turn affects its solvating power and can be used to fine-tune the separation.

Alternative Approach: Fractional Crystallization

When to Use Fractional Crystallization:

For larger-scale separations (grams to kilograms), fractional crystallization can be a cost-effective method.[1][2] This technique relies on small differences in the solubility of the isomers in a particular solvent at a given temperature.[16]

Principle of Fractional Crystallization:

The process involves dissolving the isomeric mixture in a suitable solvent at an elevated temperature to form a saturated solution. Upon slow cooling, the less soluble isomer will crystallize out first, leaving the more soluble isomer enriched in the mother liquor.

Troubleshooting Guide: Fractional Crystallization

Issue: Co-crystallization of Isomers

Underlying Cause: The solubilities of the two isomers are too similar in the chosen solvent, leading to the formation of mixed crystals.

Troubleshooting Workflow:

Caption: Fractional Crystallization Troubleshooting Workflow.

Detailed Steps & Explanations:

  • Solvent Screening: This is the most critical step. A good solvent will have a steep solubility curve with respect to temperature and will show a significant solubility difference between the two isomers. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

  • Controlled Cooling: Rapid cooling tends to trap impurities and promote co-crystallization. A slow, controlled cooling rate allows for the selective crystallization of the less soluble isomer.

  • Seeding: If a small amount of one of the pure isomers is available, it can be used to seed the saturated solution. This provides a template for the crystallization of the desired isomer and can significantly improve the purity of the resulting crystals.

Experimental Protocol: Fractional Crystallization Solvent Screening

  • In separate small vials, add a small amount (e.g., 10 mg) of the isomeric mixture.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each vial.

  • Heat the vials with stirring until the solid dissolves completely.

  • Allow the vials to cool slowly to room temperature, and then to 0-4 °C.

  • Observe the formation of crystals. A good solvent will result in well-formed crystals.

  • Isolate the crystals and the mother liquor.

  • Analyze the purity of the crystals and the mother liquor by HPLC or SFC to determine if enrichment of one isomer has occurred.

Conclusion

The separation of 4-bromo- and 5-bromo-benzisothiazolinone isomers is a challenging but achievable task. A systematic approach, starting with HPLC method development and progressing to more advanced techniques like SFC or fractional crystallization for larger scales, is key to success. This guide provides a framework for troubleshooting common issues and developing a robust separation protocol. Remember that each isomeric mixture may behave slightly differently, and empirical optimization will always be a part of the process.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]

  • Neubauer, K. R., Perrone, P. A., & Reuter, W. M. (2005).
  • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55.
  • Pallenbach, E., & Voelter, W. (1987). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography.
  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 1,2-benzisothiazolin-3-one. AERU. Retrieved from [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • Wang, C., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 2013(9), 556-558.
  • Silva, V., et al. (2022). Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues. Diva-portal.org.
  • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothi. Scientific Research Publishing.
  • Li, Y., et al. (2021). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 26(16), 4998.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Organic Solvents.
  • Tóth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases.
  • Sulzer. (n.d.).
  • Andersen, K., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
  • Cheméo. (n.d.). Chemical Properties of 1,2-benzisothiazol-3(2H)-one. Retrieved from [Link]

  • Nováková, L., et al. (2020). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Molecules, 25(23), 5645.
  • FooDB. (2010). Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019).
  • Manifested Publishers. (2024).
  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 147-156.
  • Wang, Y., et al. (2023). Preparation and antibacterial properties of benzisothiazolinone quaternized chitosan derivatives for sustainable fuel preservation.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • de la Guardia, M., & Armenta, S. (2019).
  • Herrero, M., et al. (2022).
  • Dispas, A., et al. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 58-71.
  • El-Subbagh, H. I., et al. (2018). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molecules, 23(10), 2465.
  • Cisternas, L. A., & Rudd, D. F. (2006). On the design of crystallization-based separation processes: Review and extension. AIChE Journal, 52(5), 1754-1769.

Sources

Technical Support Center: 4-Bromo-1,2-benzothiazol-3-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of 4-bromo-1,2-benzothiazol-3-one (also referred to as 4-bromo-BIT ). The protocols below are derived from standard industrial methodologies for benzisothiazolinones, adapted for the specific physicochemical properties introduced by the bromine substituent at the C4 position.

Executive Summary & Chemical Context

  • Compound: 4-Bromo-1,2-benzothiazol-3-one

  • Core Challenge: The 4-bromo substituent introduces steric hindrance near the carbonyl and amide nitrogen, potentially altering solubility and crystal packing compared to unsubstituted BIT.

  • Primary Impurities:

    • Synthetic Precursors: 3,3'-dibromo-2,2'-dithiodibenzoic acid (disulfide intermediate), 2,6-dibromobenzamide.

    • Side Products: 4-bromo-3-hydroxy-1,2-benzisothiazole (tautomer), oxidative degradation products (sulfoxides).

    • Inorganics: Ammonium salts (from cyclization).[1]

Troubleshooting Guide (Q&A Format)

Issue A: Crude Product is Highly Colored (Deep Orange/Red)

Diagnosis: The presence of oxidized sulfur species or polymerized byproducts. Brominated aromatics are also prone to photolytic degradation, leading to colored radical species. Corrective Action:

  • Dissolution: Dissolve the crude solid in 5% Aqueous NaOH . The 4-bromo-BIT will form a water-soluble sodium salt.

  • Filtration: Filter the alkaline solution to remove non-acidic organic impurities (which remain insoluble).

  • Adsorption: Treat the filtrate with Activated Carbon (5-10% w/w) at 50°C for 30 minutes.

  • Precipitation: Acidify the filtrate with HCl to pH 2-3 to reprecipitate the purified off-white solid.

Issue B: Low Melting Point (< 160°C) or "Sticky" Solid

Diagnosis: Trapped solvent or presence of the disulfide precursor (3,3'-dibromo-2,2'-dithiodibenzoic acid).[2] Corrective Action:

  • Solvent Trap: Recrystallize using a high-boiling solvent/antisolvent pair (e.g., DMF/Water ) to displace low-boiling impurities, followed by rigorous drying under vacuum at 60°C.

  • Disulfide Removal: The acid-base wash (described above) is effective. The disulfide dicarboxylic acid is also soluble in base but precipitates at a different pH or has different solubility in organic washes. A wash of the final solid with cold toluene can often remove non-polar organic impurities without dissolving the BIT derivative.

Issue C: Poor Yield During Acid Precipitation

Diagnosis: The pH was not lowered sufficiently, or the particle size is too fine (colloidal suspension). Corrective Action:

  • pH Control: Ensure the final pH is < 3.0 . The pKa of BIT derivatives is typically ~9-10; however, complete protonation requires significantly acidic conditions.

  • Crystal Growth: Add the acid slowly (dropwise) to the stirring alkaline solution. Once the pH is reached, heat the slurry to 50°C for 30 minutes ("digestion") to allow Ostwald ripening, which grows larger, more filterable crystals.

Standard Operating Procedures (SOPs)

Protocol 1: Acid-Base Purification (Primary Method)

Best for: Removing bulk impurities, starting materials, and inorganic salts.

  • Charge: Suspend 10.0 g of crude 4-bromo-BIT in 100 mL of water.

  • Basify: Slowly add 50% NaOH solution while monitoring temperature (keep < 40°C) until the solid completely dissolves and pH > 12.

    • Note: If a solid residue remains, filter it off (this is likely non-acidic impurity).

  • Carbon Treat: Add 0.5 g activated carbon. Stir at 25°C for 30 mins. Filter through a Celite pad.

  • Acidify: Cool filtrate to 10°C. Slowly add 6M HCl dropwise.

    • Observation: A thick precipitate will form. Continue until pH is 2.0.

  • Isolate: Filter the slurry. Wash the cake with 2 x 20 mL cold water.

  • Dry: Dry in a vacuum oven at 50-60°C for 12 hours.

Protocol 2: Recrystallization (Polishing Method)

Best for: Achieving HPLC purity > 99.5%.

  • Solvent Selection: Methanol or Ethanol/Water (80:20) .

  • Dissolution: Suspend the acid-washed product in Methanol (approx. 10 mL per gram). Heat to reflux until dissolved.

  • Hot Filtration: If particulates are present, filter while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 2 hours.

  • Collection: Filter the white needles/crystals. Wash with cold methanol.

Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white powderCrude is often yellow/tan.
Melting Point > 180°C (Estimated)4-Br substituent typically raises MP vs. BIT (158°C).
Solubility (Water) < 0.5 g/LPractically insoluble at neutral pH.
Solubility (5% NaOH) SolubleForms Sodium 4-bromo-1,2-benzisothiazol-3-olate.
Solubility (Methanol) ModerateGood for recrystallization.

Process Visualization (Graphviz)

PurificationProcess Start Crude 4-Bromo-BIT (Solid) Dissolve Dissolve in 5% NaOH (pH > 12) Start->Dissolve Filter1 Filter Insoluble Impurities Dissolve->Filter1 Remove non-acidics Carbon Activated Carbon Treatment Filter1->Carbon Acidify Acidify with HCl to pH 2.0 Carbon->Acidify Filtrate Precip Precipitate Forms Acidify->Precip Filter2 Filter & Wash (Cold Water) Precip->Filter2 Recryst Recrystallization (Methanol) Filter2->Recryst Optional for High Purity Final Pure 4-Bromo-BIT (>99%) Filter2->Final Standard Purity Recryst->Final

Figure 1: Workflow for the acid-base purification and optional recrystallization of 4-bromo-BIT.

References

  • General Synthesis of Benzisothiazolinones

    • Methodology: The synthesis typically involves the reaction of 2,2'-dithiodibenzoic acid derivatives with sulfuryl chloride followed by amid
    • Source: "Synthesis Process of 1,2-Benzisothiazol-3-one." IRO Biocide. Link

  • Purification of Halogenated Benzisothiazoles

    • Context: Describes the purification of brominated benzothiadiazoles and related heterocycles via recrystallization and chrom
    • Source: "4-bromo-2,1,3-benzothiadiazole synthesis." ChemicalBook. Link

  • Physicochemical Properties of BIT

    • Context: Baseline solubility and stability data for the parent compound (BIT)
    • Source: "1,2-Benzisothiazol-3(2H)-one | C7H5NOS."[3][4] PubChem. Link

  • Synthesis of 2,6-Disubstituted Precursors

    • Context: The 4-bromo isomer requires specific 2,6-disubstituted benzoic acid precursors (e.g., 2,6-dibromobenzoic acid).
    • Source: "Method for preparing 4-bromo-2,6-difluorobenzoic acid."[5] Google Patents (CN101050176A). Link

Sources

Technical Support Center: 4-Bromobenzisothiazolone Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Solubility & Stability of 4-Bromobenzisothiazolone (4-Br-BIT) in DMSO Ticket ID: #SOL-4BR-BIT-001

Introduction: The "Solubility Cliff"

Researchers frequently encounter precipitation issues with 4-bromobenzisothiazolone (4-Br-BIT) . While structurally related to the common biocide Benzisothiazolinone (BIT), the addition of the bromine atom at the C4 position significantly increases lipophilicity (LogP) and alters crystal lattice energy.

This guide addresses the three critical failure points in the experimental workflow:

  • Initial Dissolution: Getting the solid powder into solution.

  • Storage Stability: Preventing "crash-out" in the stock bottle.

  • Aqueous Dilution: Keeping the compound soluble when added to assay buffers.

Module 1: Initial Dissolution (Stock Preparation)

User Query: "I am trying to make a 100 mM stock solution. I’ve vortexed it for 10 minutes, but there are still floating crystals. Is the compound bad?"

Technical Diagnosis: The compound is likely not "bad," but you are fighting kinetic solubility limits. 4-Br-BIT is a crystalline solid with high lattice energy. DMSO is the correct solvent, but simple vortexing is often insufficient to break the crystal lattice, especially if the DMSO has absorbed atmospheric moisture.

The Protocol: "The Anhydrous Sonicator Method"

Follow this strictly to ensure a homogenous stock solution.

  • Solvent Integrity Check: Ensure you are using Anhydrous DMSO (≥99.9%, water <0.005%).

    • Why? DMSO is hygroscopic.[1][2] If your bottle has been open for weeks, it may contain 1-2% water. This small amount of water acts as an "anti-solvent" for hydrophobic aromatics like 4-Br-BIT [1, 2].

  • The "Wetting" Step: Add the DMSO to the powder. Do not vortex immediately. Let it sit for 2 minutes to allow the solvent to penetrate the crystal surface.

  • Ultrasonic Dissolution:

    • Place the sealed vial in an ultrasonic water bath.

    • Sonicate for 10–15 minutes at ambient temperature.

    • Caution: Monitor temperature.[1] If the bath exceeds 40°C, pause. Thermal degradation of BIT derivatives can occur at high temperatures [3].

  • Visual Confirmation: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls indicating density differences) or micro-crystals. The solution must be perfectly clear.

Workflow Visualization: Dissolution Troubleshooting

DissolutionWorkflow Start Solid 4-Br-BIT + DMSO Vortex Vortex (2 mins) Start->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Sonicate Sonicate (10 mins) < 40°C Check1->Sonicate No (Cloudy/Solid) Success Ready for Use Check1->Success Yes Check2 Visual Inspection: Clear? Sonicate->Check2 Heat Gentle Heat (Water Bath) Max 45°C for 5 mins Check2->Heat No Check2->Success Yes Fail Check Purity or Water Content Check2->Fail Still Solid Heat->Check2

Figure 1: Step-by-step decision matrix for dissolving stubborn crystalline solids in DMSO.

Module 2: Storage & Stability (The "Overnight Crash")

User Query: "My stock solution was clear yesterday. I stored it at -20°C, and today it has a chunk of solid at the bottom. Did it react?"

Technical Diagnosis: This is likely Cryoprecipitation driven by Hygroscopicity . When you freeze DMSO (-20°C), it solidifies. Upon thawing, the cold DMSO greedily absorbs moisture from the air (condensation). This water lowers the solubility limit of 4-Br-BIT, causing it to re-crystallize. Once crystallized, it is thermodynamically harder to re-dissolve than the original amorphous powder [4].

The "Freeze-Thaw" Defense Strategy
ParameterRecommendationScientific Rationale
Storage Vessel Glass or Polypropylene (PP)Avoid Polystyrene (PS), which DMSO can dissolve/leach.
Aliquot Size Single-use (e.g., 50 µL)Prevents repeated freeze-thaw cycles. Every cycle adds water.
Temperature Room Temp (Short term) -20°C (Long term)4-Br-BIT is chemically stable at RT for weeks if kept dry. Freezing is only necessary for months-long storage.
Desiccation Store vials in a desiccatorCreates a moisture barrier. DMSO absorbs water through plastic caps over time.

Recovery Protocol: If precipitation occurs, do not simply warm it. You must re-sonicate (see Module 1) to break the new crystal lattice.

Module 3: Application (The Aqueous Dilution)

User Query: "When I add my DMSO stock to the cell culture media, it turns milky white immediately. How do I stop this?"

Technical Diagnosis: You have hit the Solubility Cliff . 4-Br-BIT is highly hydrophobic. When you inject 100% DMSO stock into water, the DMSO disperses instantly, leaving the 4-Br-BIT molecules "stranded" in water. They aggregate into visible particles (precipitate) before they can disperse [5].

The "Intermediate Dilution" Technique

Never go directly from 100 mM Stock


 Assay Buffer (e.g., 10 µM). The concentration jump is too high.

Correct Workflow:

  • Step A (Stock): 100 mM in 100% DMSO.

  • Step B (Intermediate): Dilute 10x into pure DMSO first (make a 10 mM working solution).

  • Step C (The "Rapid Mix"):

    • Pre-fill your well/tube with buffer.

    • Add the DMSO working solution while vortexing or mixing rapidly.

    • Crucial: Keep final DMSO concentration < 0.5% (or as tolerated by your cells).

Solubility Limit Reference Table

Note: Values are estimated based on structural analogs (BIT) and lipophilicity shifts.

Solvent SystemEstimated Solubility Limit (4-Br-BIT)Status
100% Anhydrous DMSO > 100 mMExcellent (Stock Solution)
100% Ethanol ~ 20–50 mMModerate
PBS / Water (pH 7.4) < 0.5 mM (500 µM)Poor (Risk of Crash)
PBS + 1% DMSO ~ 1 mMRisky (Metastable)
Mechanism of Precipitation Visualization

PrecipitationMechanism cluster_mixing Mixing Event Stock DMSO Stock (Solvated 4-Br-BIT) Shock Solvent Exchange DMSO leaves 4-Br-BIT Stock->Shock Rapid Dilution Water Aqueous Buffer (High Polarity) Water->Shock Agg Hydrophobic Aggregation Shock->Agg Loss of Solvation Shell Precip Visible Precipitate (Bio-unavailable) Agg->Precip Crystal Growth

Figure 2: The mechanism of "crashing out" during aqueous dilution. The DMSO solvation shell is stripped away by water, forcing hydrophobic 4-Br-BIT molecules to aggregate.

References

  • Gaylord Chemical. (2021).[3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[4][5] Retrieved from

  • Way, L. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17520, Benzisothiazolinone. Retrieved from

  • Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry & High Throughput Screening. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for solubility cliffs in drug discovery).

Sources

Optimizing reaction temperature for 4-bromo-BIT nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-BIT Reaction Optimization

Topic: Optimizing Reaction Temperature for 4-Bromo-1,2-benzisothiazol-3(2H)-one Nucleophilic Substitution Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists.

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the technical guide for functionalizing 4-bromo-1,2-benzisothiazol-3(2H)-one (4-bromo-BIT). As a researcher, you are likely attempting to displace the bromine atom (via


 or metal-catalyzed coupling) to diversify the scaffold.

The Core Conflict: You face a kinetic paradox. The C-Br bond on the benzene ring requires significant thermal energy (typically >80°C) or metal catalysis to activate. However, the isothiazolone ring (specifically the S-N bond) is susceptible to nucleophilic attack and thermal degradation, often initiating ring-opening at temperatures as low as 60°C in the presence of strong bases or nucleophiles.

This guide provides the protocol to balance C-Br activation against heterocycle preservation .

Module 1: The Reaction Landscape (Visualized)

Before optimizing temperature, you must understand the competing pathways. The diagram below illustrates why "cranking up the heat" often leads to complex mixtures of disulfides rather than your desired product.

ReactionPathways Start 4-Bromo-BIT (Substrate) Desired 4-Substituted-BIT (Target Product) Start->Desired Pathway A: C-Br Substitution (High Ea, Requires >80°C or Catalyst) Degradation Disulfide/Amide (Ring-Opened Byproduct) Start->Degradation Pathway B: S-N Attack (Low Ea, Active >50°C with Nucleophiles) Condition CRITICAL CONTROL POINT: Temperature & Base Strength Condition->Start

Figure 1: The kinetic competition between desired substitution (Pathway A) and ring degradation (Pathway B).

Module 2: Critical Troubleshooting (Q&A Format)

Q1: Why does my reaction turn dark/tarry at 100°C even under nitrogen?

Diagnosis: Thermal Ring Opening (S-N Cleavage). Mechanism: The isothiazolone ring is electronically related to a cyclic amide/thioester. At high temperatures (>100°C), especially in polar aprotic solvents (DMF, DMSO), the nucleophile (or the base used to deprotonate it) attacks the sulfur atom or the carbonyl carbon rather than the bromine. This leads to ring opening, forming thiolate intermediates that oxidize into disulfides (often dark tars). Solution:

  • Lower Temperature: Cap the reaction at 80°C .

  • Switch Solvent: Move from DMSO (which promotes nucleophilic attack) to 1,4-Dioxane or Toluene . These solvents suppress the ionic ring-opening mechanism while allowing thermal activation for coupling.

Q2: I am seeing no conversion of the Bromine at 60°C. What now?

Diagnosis: Insufficient Activation Energy (


).
Context:  An unactivated aryl bromide (even with the electron-withdrawing isothiazolone ring) is inert to classical 

at 60°C. Solution:
  • Do NOT just increase heat. (See Q1).

  • Catalytic Activation: You must use a catalyst to lower the

    
    . A Palladium (Pd) or Copper (Cu) catalyst system allows the reaction to proceed at 60–80°C, a safe window for the ring.
    
    • Recommendation: Pd(dppf)Cl₂ or Pd₂(dba)₃ with Xantphos.

Q3: Which base is safe to use at elevated temperatures?

Diagnosis: Base-Induced Degradation. Insight: Strong hydroxide or alkoxide bases (NaOH, NaOEt) rapidly degrade BIT rings at temperatures >50°C. Solution: Use inorganic carbonates or phosphates.

  • Preferred:

    
     or 
    
    
    
    . These provide a "buffered" basicity that facilitates the reaction without rapidly lysing the S-N bond.

Module 3: Optimization Data & Solvents

The choice of solvent shifts the "Safe Operating Temperature" (SOT).

Solvent SystemRecommended Max TempRisk FactorApplication Note
THF 65°C (Reflux)LowGood for stability, but often too cool for C-Br activation.
1,4-Dioxane 80–90°CLow-MediumOptimal balance. Non-polar enough to protect the ring, hot enough for Pd-catalysis.
Acetonitrile 80°CMediumGood for

, but can accelerate ring opening with amines.
DMF / DMSO < 60°CHigh Avoid if possible. Greatly increases nucleophilicity, leading to S-N attack.
Toluene 100°CLowExcellent for stability, but poor solubility for BIT salts.

Module 4: The "Temperature Stepping" Protocol

Do not jump straight to reflux. Use this self-validating protocol to find the maximum efficiency point for your specific nucleophile.

Prerequisites:

  • Substrate: 4-bromo-BIT (1.0 equiv)

  • Nucleophile: (1.2 equiv)

  • Catalyst (if coupling): 5 mol% Pd source

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Baseline (40°C): Stir the mixture at 40°C for 1 hour.

    • Check (LCMS): Look for "M+Nucleophile" (Ring opening adduct). If present, your nucleophile is too aggressive; switch to a non-nucleophilic base or protect the nucleophile.

  • Activation Ramp (60°C): Increase to 60°C. Hold for 2 hours.

    • Check (LCMS): Look for Desired Product (Substitution). If conversion is <10%, proceed to step 3.

  • The Critical Threshold (80°C): Increase to 80°C. Do not exceed this without data.

    • Monitor: Sample every 30 minutes.

    • Stop Condition: If the ratio of [Ring Opened Byproduct] to [Product] exceeds 1:5, STOP heating. You have passed the thermal stability limit.

  • Catalyst Modification (If 80°C fails): If reaction is slow at 80°C, do not go to 100°C. Instead, switch to a more active ligand (e.g., BrettPhos) to increase rate at the same temperature.

Module 5: Mechanistic Logic (Why this works)

The 1,2-benzisothiazol-3(2H)-one ring contains a weak S-N bond. In the presence of heat and nucleophiles, the mechanism of degradation is:

  • Nucleophilic Attack: The nucleophile attacks the sulfur (soft center) or carbonyl (hard center).

  • Ring Scission: The S-N bond breaks, forming a transient thiol-amide.

  • Dimerization: Two thiol-amides oxidize to form a disulfide dimer (the "tar").

By keeping the temperature


 80°C and using sterically hindered or inorganic bases (

), we kinetically disadvantage the ring-opening (which is often second-order) while allowing the zero-order (catalyst dependent) substitution to proceed.

OptimizationLogic Step1 Start Reaction (40°C, Mild Base) Check1 LCMS Check: Ring Opening? Step1->Check1 Action1 STOP: Change Nucleophile/Protect Check1->Action1 Yes Step2 Ramp to 60-80°C (1,4-Dioxane) Check1->Step2 No Check2 Conversion > 10%? Step2->Check2 Action2 Maintain Temp Monitor Kinetics Check2->Action2 Yes Action3 Add Catalyst (Do NOT increase Temp) Check2->Action3 No

Figure 2: Decision logic for temperature optimization.

References

  • Isothiazolone Ring Stability: 1,2-Benzisothiazol-3(2H)-one (BIT)

    • Source:

  • Nucleophilic Arom

    
    ):  Standard 
    
    
    
    on aryl halides requires strong electron-withdrawing groups (EWGs) or high temperatures. While the isothiazolone is an EWG, the competing ring-opening reaction often precludes direct high-temperature
    
    
    without catalysis.
    • Source:

  • Base-Induced Degradation: Strong bases (hydroxides)

    • Source:

  • Catalytic Coupling Strategy: For unactivated or sensitive substrates like BIT, metal-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki) is preferred over thermal

    
     to preserve the heterocycle.
    
    • Source:

Preventing hydrolysis of 4-bromo-1,2-benzothiazol-3-one ring

Author: BenchChem Technical Support Team. Date: February 2026

<_-3a_loading> Technical Support Center: Preventing Hydrolysis of 4-bromo-1,2-benzothiazol-3-one

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical resource for addressing a critical challenge in the handling of 4-bromo-1,2-benzothiazol-3-one: the hydrolysis of its heterocyclic ring. Adherence to the principles and protocols outlined herein will support the integrity and reproducibility of your experimental outcomes.

Core Concept: The Vulnerability of the Benzothiazolone Ring

The 1,2-benzothiazol-3-one scaffold, a key structural motif in many biologically active compounds, is susceptible to hydrolytic cleavage. This process involves the nucleophilic attack of water on the carbonyl group of the thiazolone ring, leading to ring-opening and the formation of undesired byproducts. This degradation can be catalyzed by both acidic and basic conditions, compromising sample purity and experimental results.

A foundational understanding of this instability is the first step toward effective mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of hydrolysis in my sample of 4-bromo-1,2-benzothiazol-3-one?

A: Hydrolysis can manifest through several observable changes:

  • Visual Alterations: Changes in the color or clarity of solutions, or the formation of precipitates.

  • Analytical Discrepancies: The appearance of new peaks and a corresponding decrease in the parent compound's peak in chromatographic analyses (e.g., HPLC).

  • pH Fluctuation: A shift in the pH of the solution due to the formation of acidic or basic degradation products.

  • Inconsistent Experimental Data: A notable loss of biological efficacy or the emergence of unexpected side reactions can often be traced back to the degradation of the starting material.

Q2: What is the fundamental chemical mechanism driving the hydrolysis?

A: The hydrolysis of the 4-bromo-1,2-benzothiazol-3-one ring is primarily a nucleophilic acyl substitution reaction. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thiazolone ring. This leads to a tetrahedral intermediate which subsequently collapses, resulting in the cleavage of the amide bond within the ring. This process is accelerated in the presence of acids or bases, which can protonate the carbonyl oxygen or deprotonate the water molecule, respectively, making the reaction more favorable.

Troubleshooting and Mitigation Strategies

Problem: Rapid Degradation in Aqueous Media

Root Cause: The presence of water is the direct cause of hydrolysis. This is exacerbated by non-neutral pH conditions.

Mitigation Protocols:

  • Solvent Selection and Management:

    • Prioritize Anhydrous Aprotic Solvents: Whenever feasible, utilize anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Ensure these solvents are of high purity and are stored under inert conditions and over molecular sieves to maintain low water content.

    • Minimize Water in Co-solvent Systems: If an aqueous co-solvent is required for solubility, use the absolute minimum volume necessary. Employing a well-chosen buffer system to maintain a stable, neutral pH is also critical in these situations.

  • Strict pH Control:

    • Maintain Neutrality: The rate of hydrolysis for the benzothiazolone ring is significantly minimized at or near a neutral pH (pH 7).[1]

    • Effective Buffering: For reactions requiring specific pH conditions, select a buffer with a pKa close to the target pH to ensure robust pH control throughout the experiment.

Experimental Workflow: pH Stability Assessment

A systematic evaluation of the compound's stability across a pH range is essential for developing robust experimental protocols.

Methodology:

  • Buffer Preparation: Prepare a series of buffered solutions across a relevant pH range (e.g., pH 4 through 9).

  • Stock Solution: Prepare a concentrated stock solution of 4-bromo-1,2-benzothiazol-3-one in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ACN).

  • Incubation: Add a precise aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate these solutions at a controlled temperature (e.g., ambient or 37°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples from each buffered solution.

  • Analysis: Immediately quench any further degradation if necessary and analyze the samples by a suitable method, such as HPLC, to quantify the concentration of the parent compound.

  • Data Interpretation: Plot the percentage of remaining 4-bromo-1,2-benzothiazol-3-one against time for each pH to identify the conditions of maximal stability.

Illustrative Data Table:

pH% Parent Compound Remaining at 24 hours
4.058%
5.075%
6.092%
7.099%
8.088%
9.065%

Workflow Diagram: pH Stability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 4-9) C Incubate Samples at Controlled Temperature A->C B Prepare Compound Stock Solution B->C D Withdraw Aliquots at Time Intervals C->D E HPLC Quantification D->E F Plot % Remaining vs. Time E->F G Determine Optimal pH F->G

Caption: A logical workflow for assessing the pH-dependent stability of 4-bromo-1,2-benzothiazol-3-one.

Problem: Degradation During Storage

Root Cause: Even in solid form, prolonged exposure to atmospheric moisture and elevated temperatures can facilitate slow hydrolysis.

Mitigation Protocols:

  • Solid-State Storage:

    • Desiccation: Store the solid compound in a tightly sealed container within a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).

    • Inert Atmosphere: For long-term storage, purge the storage container with an inert gas such as argon or nitrogen before sealing.

    • Refrigeration/Freezing: Store at reduced temperatures (4°C or -20°C) to decrease the rate of potential degradation.

  • Solution Storage:

    • Fresh is Best: Ideally, solutions should be prepared fresh for each experiment.

    • Short-Term Protocol: If temporary storage of a solution is unavoidable, use an anhydrous aprotic solvent, store at low temperature, and protect from light.

Advanced Considerations: Protecting Group Strategies

In complex, multi-step syntheses where the 4-bromo-1,2-benzothiazol-3-one moiety must endure harsh reaction conditions (e.g., strong acids or bases), the strategic use of a protecting group on the ring nitrogen can be an effective, albeit more involved, solution. This modification can significantly enhance the stability of the heterocyclic ring. The protecting group can be subsequently removed under milder conditions to regenerate the parent structure. The selection of an appropriate protecting group is critical and will depend on the specific chemical transformations planned.

References

  • Google Patents.CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
  • Google Patents.WO2012158425A1 - Aqueous solutions of 1,2-benzisothiazolin-3-one.
  • PubChem. 1,2-benzisothiazol-3(2H)-one. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Coupling with 4-bromo-2,2'-bithiophene (4-bromo-BIT)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 4-bromo-2,2'-bithiophene (4-bromo-BIT). As a heteroaromatic halide, 4-bromo-BIT presents unique challenges and opportunities in synthesis. This document provides field-proven insights and evidence-based protocols to help you navigate these complexities and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 4-bromo-BIT is giving low to no yield. What are the most critical parameters to investigate first?

A1: Low or no yield in a Suzuki-Miyaura coupling involving 4-bromo-BIT typically points to one of three primary areas: inefficient catalyst activation/turnover, poor transmetalation, or catalyst deactivation.

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are critical.[1] For an electron-rich heteroaromatic substrate like 4-bromo-BIT, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and sterically bulky ligands such as XPhos, SPhos, or dppf can accelerate the desired cross-coupling pathway and are often a better choice.[1] The palladium source is also important; while Pd(PPh₃)₄ can be used, generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is often more efficient.[2]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] For thiophene-containing substrates, inorganic bases are generally preferred. A common starting point is 2M aqueous K₂CO₃.[4][5][6] If this is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ can be trialed. However, be aware that excessively strong bases can sometimes promote undesired side reactions.[1]

  • Solvent System: The choice of solvent impacts the solubility of all components and the efficacy of the base. A mixture of an organic solvent and water is standard for Suzuki couplings. Common choices include 1,4-dioxane/water, toluene/water, or DME/water. The solvent can influence catalyst stability and reaction rates.[7]

Q2: I am observing a significant amount of a dehalogenated byproduct (2,2'-bithiophene) in my reaction mixture. How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl bromides.[1] It can be caused by several factors:

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[1] It is crucial to monitor the reaction by TLC or GC-MS and stop it as soon as the 4-bromo-BIT starting material is consumed.[1] Running the reaction at the lowest effective temperature is a key strategy.

  • Choice of Base: Strong bases, particularly alkoxides, can sometimes act as hydride donors or promote pathways leading to dehalogenation.[1] Switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ is often effective in minimizing this side reaction.[1]

  • Boronic Acid Quality: Impurities in the boronic acid or its slow decomposition under reaction conditions can lead to a competing dehalogenation pathway. Ensure you are using high-purity boronic acid.

Q3: For a Sonogashira coupling with 4-bromo-BIT, my reaction is sluggish or stalls completely. What should I try?

A3: The Sonogashira coupling of aryl bromides can be challenging due to the slower rate of oxidative addition compared to aryl iodides.[8] Key factors to consider are:

  • Temperature: For aryl bromides, higher temperatures are often required to facilitate the rate-limiting oxidative addition step.[8] If you are running the reaction at room temperature or 50 °C, consider increasing it to 80-100 °C.[8][9]

  • Ligand: While PPh₃ is common, more robust ligands can be beneficial. For challenging substrates, consider using a ligand like dppf.[8]

  • Solvent and Base: A common solvent system for Sonogashira reactions is an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.[8] For less reactive bromides, using a co-solvent like toluene or DMF can be effective.[8][9]

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst. Ensure your CuI is fresh and not oxidized. However, be aware that the copper co-catalyst can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling).[10] If this is a major issue, copper-free conditions can be employed, though they may require a more specialized ligand and higher catalyst loading.

Troubleshooting Guide: Specific Scenarios

Scenario 1: No Reaction or Incomplete Conversion in Suzuki Coupling

You've set up a Suzuki coupling between 4-bromo-BIT and an arylboronic acid, but after several hours, TLC analysis shows only starting material.

G cluster_0 Initial Observation: No Reaction cluster_1 A 1. Check Reagents & Setup B 2. Optimize Catalyst System A->B Reagents OK A_det Degas solvent properly? Fresh Pd catalyst? Purity of boronic acid? A->A_det C 3. Adjust Base & Solvent B->C Still no reaction B_det Switch from Pd(PPh₃)₄ to Pd(OAc)₂/XPhos. Increase catalyst loading (1-3 mol%). B->B_det D 4. Increase Temperature C->D Still no reaction C_det Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. Ensure biphasic system (e.g., Toluene/Water). C->C_det E Successful Reaction D->E Problem Solved D_det Incrementally increase temp. (e.g., 80°C -> 100°C). Monitor for decomposition. D->D_det

Caption: Troubleshooting workflow for a stalled Suzuki reaction.

  • Check Reagents & Setup: The most common issue is often the simplest. Ensure your solvent was thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Confirm that your palladium catalyst and boronic acid are not degraded from improper storage.

  • Optimize Catalyst System: As mentioned in the FAQ, the ligand is key. For heteroaromatic systems, a switch to a more electron-rich and bulky phosphine ligand is the most impactful change you can make. These ligands promote the crucial oxidative addition step and stabilize the catalytic species.

  • Adjust Base & Solvent: The transmetalation step requires the formation of a boronate species, which is facilitated by the base.[3] If a weaker base like K₂CO₃ is insufficient, moving to K₃PO₄ provides a more basic environment to drive this equilibrium.

  • Increase Temperature: While higher temperatures can cause dehalogenation, sometimes they are necessary to overcome the activation energy of the oxidative addition step, particularly with less reactive bromides. Increase the temperature in 10-20 °C increments, monitoring for byproduct formation.

Scenario 2: Significant Homocoupling of Boronic Acid

Your desired product is formed, but it is contaminated with a significant amount of the boronic acid homocoupling product (Ar-Ar).

Homocoupling of boronic acids is often caused by oxygen in the reaction mixture, which can promote an alternative catalytic cycle.

  • Improve Degassing Technique: This is the most critical factor. Ensure your solvent is sparged with an inert gas for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Use High-Purity Reagents: Traces of palladium black (from catalyst decomposition) or other impurities can promote homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can increase the likelihood of homocoupling.

Scenario 3: Difficulty in Purifying the Product from Tin Byproducts (Stille Coupling)

You have successfully performed a Stille coupling using an organostannane reagent, but are struggling to remove the tributyltin bromide byproduct from your product.

Organotin byproducts are notoriously difficult to remove due to their greasy nature and low polarity.[11]

  • Aqueous KF Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproduct to form insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.

  • Column Chromatography with Amine: If the KF wash is insufficient, running a silica gel column using an eluent containing a small amount of triethylamine (~1-2%) can help to move the tin impurities along the column more effectively.

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling with 4-bromo-BIT
ParameterSuzuki-Miyaura CouplingStille CouplingSonogashira Coupling
Pd Source Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Ligand XPhos (4 mol%)-PPh₃ (4 mol%)
Co-catalyst --CuI (4 mol%)
Base K₂CO₃ (2.5 equiv)-Et₃N (3 equiv)
Solvent Toluene/H₂O (4:1)TolueneToluene/Et₃N (2:1)
Temperature 90-110 °C110 °C80 °C
Notes Rigorous degassing is essential.Organotin reagents are toxic.[11]Ensure CuI is fresh.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-bromo-BIT

This protocol is a robust starting point for optimization.

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 4-bromo-BIT (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(Ar')L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd_trans->product aryl_halide 4-bromo-BIT (Ar-Br) aryl_halide->pd_complex organometallic Organometallic Reagent (Ar'-M) organometallic->pd_trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

This cycle illustrates how the palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the coupling.[12] A failure at any of these key steps (e.g., slow oxidative addition of 4-bromo-BIT, or inefficient transmetalation from the organometallic partner) will halt the cycle and prevent product formation.

References

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved February 9, 2026, from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved February 9, 2026, from [Link]

  • MacMillan, D. W. C., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(9), 2056–2074. Retrieved February 9, 2026, from [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. Retrieved February 9, 2026, from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 9, 2026, from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved February 9, 2026, from [Link]

  • MDPI. (2021). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. Molecules, 26(20), 6251. Retrieved February 9, 2026, from [Link]

  • Frontiers. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 722378. Retrieved February 9, 2026, from [Link]

  • Cai, M., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 11049–11065. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2014). Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions. Retrieved February 9, 2026, from [Link]

  • ArODES HES-SO. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA, 74(10), 794-798. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5216-5248. Retrieved February 9, 2026, from [Link]

  • NIH. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 722378. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved February 9, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 4-bromo-1,2-benzothiazol-3-one and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzothiazol-3-one scaffold is a significant pharmacophore found in a variety of biologically active compounds. The introduction of a bromine substituent onto the benzene ring can profoundly influence the molecule's physicochemical properties and biological activity. Accurate structural characterization is paramount in the development of novel therapeutics, and ¹H NMR spectroscopy stands as a primary tool for elucidating the precise arrangement of atoms within a molecule. This guide will walk through the synthesis and detailed ¹H NMR analysis of 4-bromo-1,2-benzothiazol-3-one, providing a framework for researchers working with this and related molecular architectures.

Synthesis of 4-bromo-1,2-benzothiazol-3-one

While various methods exist for the synthesis of the 1,2-benzothiazol-3-one core, a common route involves the cyclization of 2-mercaptobenzamide derivatives. The synthesis of 4-bromo-1,2-benzothiazol-3-one can be envisioned to start from 2-amino-3-bromobenzoic acid, which would then be converted to the corresponding 2-mercapto derivative followed by cyclization. An alternative and direct approach involves the electrophilic bromination of the parent 1,2-benzothiazol-3-one.

Experimental Protocol: Synthesis of 4-bromo-1,2-benzothiazol-3-one

  • Starting Material: 1,2-benzothiazol-3-one.

  • Reagents: Bromine (Br₂), Acetic Acid (CH₃COOH) as solvent.

  • Procedure:

    • Dissolve 1,2-benzothiazol-3-one in glacial acetic acid.

    • Slowly add a stoichiometric amount of bromine dissolved in acetic acid to the solution at room temperature with stirring.

    • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

    • The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield 4-bromo-1,2-benzothiazol-3-one.

¹H NMR Spectroscopy: A Comparative Analysis

The power of ¹H NMR in structural elucidation lies in its ability to reveal the chemical environment of each proton, as well as their spatial relationships through spin-spin coupling.

Reference Spectrum: 1,2-Benzothiazol-3-one

To understand the impact of the bromine substituent, we first examine the ¹H NMR spectrum of the parent compound, 1,2-benzothiazol-3-one.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~8.08ddJ_ortho ≈ 8.0, J_meta ≈ 1.0
H-5~7.41dddJ_ortho ≈ 8.0, J_ortho ≈ 7.5, J_meta ≈ 1.0
H-6~7.63dddJ_ortho ≈ 8.0, J_ortho ≈ 7.5, J_meta ≈ 1.0
H-7~7.65ddJ_ortho ≈ 8.0, J_meta ≈ 1.0
N-H~9.64br s-

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is based on typical values found in spectral databases.

Predicted ¹H NMR Characterization of 4-bromo-1,2-benzothiazol-3-one

The introduction of a bromine atom at the C-4 position will induce significant changes in the ¹H NMR spectrum due to its electron-withdrawing inductive effect and its influence on the electronic distribution within the aromatic ring.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-5~7.60ddJ_ortho ≈ 8.0, J_ortho ≈ 7.5The proton at C-5 is ortho to the bromine, which will cause a downfield shift compared to the parent compound. It will be a doublet of doublets due to coupling with H-6 and H-7.
H-6~7.50tJ_ortho ≈ 7.5The proton at C-6 is meta to the bromine, experiencing a smaller deshielding effect. It will appear as a triplet due to coupling with H-5 and H-7.
H-7~7.80dJ_ortho ≈ 8.0The proton at C-7 is para to the bromine and adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. It will be a doublet due to coupling with H-6.
N-H~9.70br s-The electronic environment of the N-H proton is less affected by the bromine at C-4, so its chemical shift is expected to be similar to the parent compound.

Diagram: Predicted ¹H NMR Splitting Pattern for 4-bromo-1,2-benzothiazol-3-one

G cluster_0 Aromatic Region (Predicted) H5 H-5 (~7.60 ppm) dd H6 H-6 (~7.50 ppm) t H5->H6 J ≈ 7.5 Hz H7 H-7 (~7.80 ppm) d H6->H7 J ≈ 8.0 Hz

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons of 4-bromo-1,2-benzothiazol-3-one.

Comparative Analysis with Isomeric Bromo-1,2-benzothiazol-3-ones

To further aid in structural confirmation, it is instructive to predict the ¹H NMR spectra of the other possible isomers. The position of the bromine atom will uniquely influence the chemical shifts and coupling patterns of the remaining aromatic protons.

Table: Predicted ¹H NMR Data for Bromo-1,2-benzothiazol-3-one Isomers

Compound H-4 H-5 H-6 H-7
4-bromo- -d, ~7.60t, ~7.50d, ~7.80
5-bromo- d, ~8.00-dd, ~7.70d, ~7.55
6-bromo- d, ~8.15d, ~7.50-d, ~7.80
7-bromo- d, ~7.90t, ~7.35d, ~7.60-

Note: These are predicted values for comparative purposes. Actual values may vary.

The distinct patterns of doublets, triplets, and doublet of doublets, along with their characteristic coupling constants, provide a unique fingerprint for each isomer. For instance, the 6-bromo isomer is expected to show three distinct doublets in the aromatic region, a pattern significantly different from the doublet and two triplets (one appearing as a doublet of doublets) expected for the 4-bromo isomer.

Diagram: Workflow for Isomer Identification using ¹H NMR

G A Obtain ¹H NMR Spectrum B Determine Chemical Shifts (δ) A->B C Analyze Multiplicities (s, d, t, dd) B->C D Measure Coupling Constants (J) C->D E Compare with Predicted Data D->E F Identify Isomer E->F

Caption: A streamlined workflow for the identification of bromo-1,2-benzothiazol-3-one isomers.

Conclusion

References

  • PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. Molecules. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Millersville University. [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Coupling Constants. Chemistry LibreTexts. [Link]

Sources

A Definitive Guide to Distinguishing 4-bromo- and 5-bromo-1,2-benzisothiazol-3(2H)-one Isomers by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers, such as 4-bromo- and 5-bromo-1,2-benzisothiazol-3(2H)-one (BIT), can exhibit vastly different biological activities, toxicological profiles, and material properties. Consequently, the ability to unambiguously distinguish between these closely related compounds is not merely an academic exercise but a critical component of regulatory compliance and the development of safe and effective products. This guide provides a comprehensive technical overview of the application of single-crystal X-ray crystallography for the definitive identification of 4-bromo- and 5-bromo-BIT isomers, supplemented by a comparative analysis of other key analytical techniques.

The Challenge of Isomeric Differentiation

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a privileged structure in medicinal chemistry and industrial applications, known for its diverse biological activities.[1][2] Bromination of the benzene ring can lead to the formation of several positional isomers, with the 4-bromo and 5-bromo derivatives being common synthetic outcomes. Due to their identical molecular weight and similar physicochemical properties, distinguishing between these isomers using routine analytical methods can be challenging.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, it is possible to map the electron density and, consequently, the precise spatial arrangement of each atom. This technique provides irrefutable evidence of atomic connectivity and stereochemistry, making it the gold standard for isomer differentiation.[4]

The Crystallographic Workflow: From Powder to Structure

The successful application of X-ray crystallography hinges on a meticulous experimental workflow, from obtaining suitable single crystals to refining the final structural model.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Isomer Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion / Slow Evaporation Solvent_Screening->Vapor_Diffusion Data_Collection X-ray Diffraction Data Collection Vapor_Diffusion->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

1. Synthesis and Purification of 4-bromo- and 5-bromo-BIT Isomers:

While specific synthetic procedures for these exact isomers are not extensively detailed in publicly available literature, a general approach can be adapted from known methods for the synthesis of BIT and its derivatives. A plausible route involves the bromination of a suitable precursor followed by cyclization.

  • Starting Material: A common precursor is 2-mercaptobenzoic acid or a derivative thereof.

  • Bromination: Regioselective bromination of the aromatic ring can be achieved using an appropriate brominating agent (e.g., N-bromosuccinimide) and catalyst, with the reaction conditions influencing the position of bromination.

  • Cyclization: The brominated intermediate can then be cyclized to form the benzisothiazolinone ring.

  • Purification: The resulting mixture of isomers would require careful separation, typically by high-performance liquid chromatography (HPLC), to isolate the pure 4-bromo and 5-bromo isomers.[5][6]

2. Crystal Growth:

Obtaining high-quality single crystals is often the most challenging step.

  • Solvent Selection: A screening of various solvents and solvent mixtures is necessary to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the purified isomer is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

3. X-ray Diffraction Data Collection:

  • A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • The crystal is rotated, and diffraction data (intensities and positions of diffracted X-rays) are collected at various orientations.

4. Structure Solution and Refinement:

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using computational methods such as "direct methods."

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to generate the final, accurate molecular structure.

Comparative Crystallographic Data of 4-bromo- and 5-bromo-BIT Isomers
Parameter4-bromo-BIT (Expected)5-bromo-BIT (Expected)Rationale for Difference
Unit Cell Dimensions Likely to differ in at least one dimension (a, b, c, α, β, γ)Likely to differ in at least one dimension (a, b, c, α, β, γ)The different position of the bulky bromine atom will lead to distinct packing arrangements of the molecules in the crystal lattice, altering the dimensions of the repeating unit cell.
Space Group May or may not be the sameMay or may not be the sameWhile not guaranteed to be different, the change in molecular symmetry and packing forces could result in crystallization in a different space group.
Intermolecular Interactions Potential for Br···O, Br···S, or Br···π interactions influencing the crystal packing.The geometry and prevalence of Br···O, Br···S, or Br···π interactions will be different due to the altered position of the bromine atom.The position of the bromine atom dictates its accessibility for forming halogen bonds and other non-covalent interactions, which are key drivers of the crystal packing.
Molecular Conformation The planarity of the benzisothiazole ring system is expected.The planarity of the benzisothiazole ring system is expected.While the core ring system is likely to be planar in both isomers, minor variations in bond angles and torsion angles may be observed due to different steric and electronic environments.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides the definitive answer, other analytical techniques can offer strong evidence for isomer differentiation and are often more readily accessible.

Analytical Techniques for Isomer Differentiation Figure 2: A Decision-Making Flowchart for Isomer Analysis start Isomer Mixture hplc HPLC Separation start->hplc Initial Separation nmr NMR Spectroscopy hplc->nmr Tentative Identification ms Mass Spectrometry hplc->ms Molecular Weight Confirmation xray X-ray Crystallography nmr->xray Requires Absolute Structure ms->xray Ambiguous Fragmentation end Unambiguous Identification xray->end

Caption: A flowchart illustrating the complementary roles of different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing positional isomers based on the unique electronic environment of each proton and carbon atom.[8][9]

  • ¹H NMR: The aromatic protons of 4-bromo- and 5-bromo-BIT will exhibit distinct chemical shifts and coupling patterns (multiplicity). The bromine atom's electron-withdrawing effect and its proximity to neighboring protons will result in a unique fingerprint for each isomer in the aromatic region of the spectrum.

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the benzene ring will be different for each isomer. The carbon atom directly bonded to the bromine will show a characteristic shift, and the electronic effects of the bromine will influence the shifts of the other carbons in the ring.

Mass Spectrometry (MS)

While both isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ.[10][11]

  • Electron Ionization (EI-MS): The position of the bromine atom can influence the stability of the fragment ions formed upon electron impact. This can lead to different relative abundances of key fragments, providing a basis for differentiation. For example, the loss of a bromine radical or a CO molecule might be more or less favorable depending on the initial position of the bromine.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for the separation of the isomers prior to their individual analysis.[12][13]

  • Method Development: By optimizing the stationary phase (e.g., C18, phenyl-hexyl) and the mobile phase composition, a separation method can be developed to resolve the 4-bromo and 5-bromo isomers based on their subtle differences in polarity and interaction with the stationary phase.

Comparative Analysis of Techniques

TechniqueProsCons
X-ray Crystallography Provides unambiguous, absolute 3D structure.[3]Requires high-quality single crystals, which can be difficult to obtain. Time-consuming.
NMR Spectroscopy Provides detailed structural information about the molecular framework.[8][9] Can be used for quantification.Does not provide the absolute 3D structure in the solid state. Can be difficult to interpret for complex molecules without 2D NMR experiments.
Mass Spectrometry High sensitivity. Provides molecular weight information.[10]Fragmentation patterns of isomers can be very similar, making differentiation challenging. Does not provide information on the 3D arrangement of atoms.
HPLC Excellent for separating isomers.[12][13] Can be used for quantification.Does not provide structural information on its own; requires coupling with other detectors (e.g., MS, NMR).

Conclusion

The definitive differentiation of 4-bromo- and 5-bromo-1,2-benzisothiazol-3(2H)-one isomers is a critical step in their development for any application. While techniques like NMR and mass spectrometry provide strong indicative evidence, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous structural assignment. The detailed crystallographic data, including unit cell parameters, space group, and intermolecular interactions, provide a unique and irrefutable fingerprint for each isomer. By employing a multi-technique approach, with X-ray crystallography as the ultimate arbiter, researchers can ensure the structural integrity of their compounds, paving the way for safer and more effective products.

References

  • 1,2-Benzisothiazol-3(2H)-one. PubChem. Available at: [Link]

  • Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Available at: [Link]

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. ACS Publications. Available at: [Link]

  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. Available at: [Link]

  • Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. PubMed Central. Available at: [Link]

  • Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed. Available at: [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][7]thiadiazole). MDPI. Available at: [Link]

  • 1,2-Benzisothiazol-3(2H)-one. FooDB. Available at: [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Available at: [Link]

  • Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. Available at: [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. Available at: [Link]

  • 1,2-benzisothiazol-3(2h)-one, 5-bromo-, 1,1-dioxide. ChemUniverse. Available at: [Link]

  • Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: Differentiation between linear and angular isomers. WashU Medicine Research Profiles. Available at: [Link]

  • 1,2-benzisothiazol-3(2H)-one. VARIOUS analysis. Analytice. Available at: [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

  • An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. PMC - NIH. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • 2-n-Butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. PMC. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]

  • 1,2-benzisothiazol-3(2h)-one (BIT). Substance Information. ECHA - European Union. Available at: [Link]

  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. PubMed. Available at: [Link]

  • Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. ResearchGate. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 4-Bromo-1,2-benzothiazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, comparative analysis of the mass spectrometry fragmentation of 4-bromo-1,2-benzothiazol-3-one (4-Br-BIT). It synthesizes established fragmentation mechanisms of the benzisothiazolinone (BIT) scaffold with the specific isotopic and electronic influence of the bromine substituent.

Executive Summary & Compound Context

4-bromo-1,2-benzothiazol-3-one is a halogenated derivative of the widely used biocide benzisothiazolinone (BIT). While the parent BIT is ubiquitous in industrial preservatives, the 4-bromo derivative represents a specialized scaffold often encountered in medicinal chemistry (as a protease inhibitor precursor) or as a transformation product in environmental degradation studies.

This guide compares the MS/MS behavior of 4-Br-BIT against its primary analogues: the parent BIT and the 5-chloro-BIT derivative. The focus is on leveraging the unique bromine isotopic signature for superior selectivity in complex matrices.

Key Differentiators
Feature4-Bromo-BIT (Target)BIT (Parent)5-Chloro-BIT (Analog)
Monoisotopic Mass ~228.9 Da151.0 Da~184.9 Da
Isotopic Signature 1:1 doublet (

)
Single dominant peak3:1 ratio (

)
Diagnostic Utility High (Doublet confirms ID)Low (Prone to interference)Moderate
Primary Neutral Loss CO (28 Da), SO

(64 Da)
H

O (18 Da), CO (28 Da)
CO (28 Da), HCl (36 Da)

Technical Deep Dive: Fragmentation Mechanisms

The Bromine "Doublet" Effect

Unlike the parent BIT, the mass spectrum of 4-Br-BIT is defined by the bromine isotope pattern. In any ionization mode (ESI or EI), the molecular ion will appear not as a single peak, but as a doublet separated by 2 Da with near-equal intensity.

  • Implication: This is the primary filter for data reduction. Any precursor ion at m/z 230 without a corresponding m/z 232 peak of ~98% intensity is not the target compound.

Fragmentation Pathways (ESI-MS/MS)

The fragmentation of the benzisothiazole core involves cleavage of the weak S-N bond, followed by the expulsion of stable neutral molecules. The presence of Bromine at the C4 position (ortho to the carbonyl) introduces steric strain that can accelerate ring opening.

Pathway A: The Isothiazolone Ring Cleavage (Primary)
  • Precursor: [M+H]

    
     at m/z 230/232.
    
  • Step 1 (Ring Opening): The S-N bond cleaves.

  • Step 2 (Neutral Loss): Loss of Carbon Monoxide (CO, -28 Da).

    • Product: Aromatic thiosulfonamide-like cation.

    • m/z: 202/204.

  • Step 3 (Secondary Loss): Loss of SO or SO

    
    .
    
Pathway B: The Dehydration Pathway (Analogous to BIT)

Literature on the parent BIT (see References) confirms a dominant transition of m/z 152


 134 (Loss of 18 Da, H

O).
  • For 4-Br-BIT, this translates to a transition of 230

    
     212 .
    
  • Mechanism: Likely involves the tautomerization of the amide to the enol form, followed by elimination of water.

Pathway C: Radical Elimination (High Energy)

At higher collision energies (CE > 35 eV), the C-Br bond becomes labile.

  • Loss: Br radical (79/81 Da).

  • Result: Formation of the radical cation of the benzisothiazolone core (m/z 151).

Visualized Fragmentation Tree

The following diagram illustrates the predicted fragmentation logic, contrasting the "Soft" ESI pathway against "Hard" cleavage events.

FragmentationPathway Precursor Precursor [M+H]+ m/z 230 / 232 (1:1 Ratio) Intermed1 Ring Open Intermediate (S-N Cleavage) Precursor->Intermed1 CID Activation Fragment_Br Loss of Br Radical m/z 151 (Single Peak) Precursor->Fragment_Br Direct C-Br Cleavage Fragment_CO Loss of CO (-28) m/z 202 / 204 (Doublet Retained) Intermed1->Fragment_CO Pathway A (Major) Fragment_H2O Loss of H2O (-18) m/z 212 / 214 (Doublet Retained) Intermed1->Fragment_H2O Pathway B (Minor/Source Dependent) Fragment_CO->Fragment_Br High Energy (>35eV)

Caption: Fragmentation tree for 4-bromo-1,2-benzothiazol-3-one showing retention of Br signature in primary fragments.

Experimental Protocol: Comparative Analysis

To objectively compare 4-Br-BIT against its non-halogenated analogs, the following LC-MS/MS protocol is recommended. This setup validates the "Selectivity" claim of the bromine derivative.

Sample Preparation (Solid/Liquid Extraction)
  • Matrix: Biological fluid (plasma) or environmental water.

  • Step 1: Aliquot 100 µL sample.

  • Step 2: Add Internal Standard (Phenacetin or deuterated BIT-d4).

  • Step 3: Protein Precipitation/Extraction with Acetonitrile (ACN) (1:4 v/v).

    • Note: Avoid Methanol if analyzing for long periods, as BIT derivatives can form hemiaminals with MeOH.

  • Step 4: Vortex (5 min) -> Centrifuge (10,000 x g, 10 min).

  • Step 5: Inject supernatant.

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (100 x 2.1 mm)Phenyl-Hexyl provides better separation for aromatic isomers.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent.
Ionization ESI Positive (+)Amide nitrogen protonates readily.
MRM Transition 1 230.0

202.0
(CE: 15-20 eV)
Quantifier (Loss of CO).
MRM Transition 2 230.0

212.0
(CE: 10-15 eV)
Qualifier (Loss of H

O).
Decision Workflow: Identification Logic

The following logic gate ensures false positives (common in BIT analysis due to matrix interference) are eliminated for the 4-bromo derivative.

DecisionLogic Start LC Peak Detected CheckMass Precursor m/z 230? Start->CheckMass CheckIso Isotope Ratio 230:232 approx 1:1? CheckMass->CheckIso Yes ResultNeg REJECT (Interference) CheckMass->ResultNeg No CheckFrag Fragment 202 (Loss of 28)? CheckIso->CheckFrag Yes CheckIso->ResultNeg No (Ratio skewed) ResultPos CONFIRMED 4-Br-BIT CheckFrag->ResultPos Yes CheckFrag->ResultNeg No

Caption: Step-wise validation logic to distinguish 4-Br-BIT from matrix background.

Performance Comparison: 4-Br-BIT vs. Alternatives

This section evaluates why a researcher might choose to monitor the 4-bromo derivative (e.g., as a surrogate or specific target) versus the parent compound.

Sensitivity vs. Selectivity Trade-off
  • BIT (Parent):

    • Pros: Higher absolute signal intensity (signal is not split between isotopes).

    • Cons: Low mass (m/z 152) falls in the "chemical noise" region of most mass spectrometers. High risk of false positives from solvent clusters.

  • 4-Br-BIT:

    • Pros:Extreme Selectivity. The 1:1 doublet is a "molecular barcode" that virtually eliminates background noise.

    • Cons: Signal is mathematically split by 50% between m/z 230 and 232, theoretically halving the limit of detection (LOD) compared to a monoisotopic compound.

Chromatographic Behavior

Due to the heavy bromine atom, 4-Br-BIT is significantly more lipophilic than BIT.

  • Retention Time: Expect 4-Br-BIT to elute later than BIT on reverse-phase columns.

  • Benefit: This separates it from polar matrix suppressors (salts, early eluting metabolites) that often plague BIT analysis.

Summary Table
MetricBIT (Parent)4-Bromo-BIT
Matrix Interference High (Low mass range)Low (Higher mass + Isotope filter)
LOD (Theoretical) Lower (Better sensitivity)Higher (Signal split)
LOD (Real World) Often compromised by noiseSuperior (Due to S/N improvement)
Column Retention Weak (Elutes early)Strong (Elutes in cleaner region)

References

  • Analytical Method Development of Benzisothiazolinone using LC-MS/MS. (2023). National Institutes of Health (NIH) / PubMed. Detailed protocols on BIT fragmentation (m/z 152 > 134). Link

  • Mass Spectrometry Fragmentation Patterns. (2023). Chemistry LibreTexts. General principles of halogenated aromatic fragmentation and isotope patterns. Link

  • Analysis of Benzisothiazolinone and its Metabolites in Soil. (2025). BenchChem Application Notes. Environmental degradation pathways of isothiazolinones. Link

  • Fragmentation reactions using electrospray ionization mass spectrometry. (2015). Royal Society of Chemistry (RSC). Mechanisms of even-electron ion fragmentation in ESI. Link

Technical Guide: IR Spectroscopy Fingerprints for 4-Substituted Benzisothiazolones

[1]

Executive Summary

1,2-Benzisothiazol-3(2H)-one (BIT) scaffolds are critical pharmacophores in drug discovery, serving as caspase inhibitors, antivirals, and industrial biocides.[1] However, rapid structural validation of 4-substituted derivatives presents a unique analytical challenge. The 4-position (adjacent to the carbonyl core) introduces significant steric and electronic "ortho-effects" that subtly alter the vibrational landscape.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often a bottleneck in high-throughput screening (HTS) and process monitoring.[1] This guide establishes Infrared (IR) Spectroscopy as the superior rapid-screening alternative, specifically when analyzing the carbonyl environment and substitution patterns. We compare IR directly against Raman and NMR, providing a validated fingerprinting protocol for identifying 4-substituted variants.

Part 1: The Spectroscopic Signature of the BIT Scaffold

To detect a substituent at the 4-position, one must first master the baseline signature of the core scaffold. The BIT molecule is a bicyclic system where a benzene ring is fused to an isothiazole ring containing a reactive S-N bond and a carbonyl group.

The "Ortho-Carbonyl" Effect (The 4-Position)

The 4-position is electronically coupled to the carbonyl (C=O) at position 3.[2] Unlike substitutions at the 5 or 6 positions, a group at position 4 exerts immediate steric pressure on the amide functionality and modifies the vibrational freedom of the C=O bond.

Key Vibrational Zones:

  • Zone I (1700–1640 cm⁻¹): The Amide Carbonyl Stretch.[1] This is the "beacon" of the BIT spectrum.

  • Zone II (1600–1400 cm⁻¹): Aromatic Ring Breathing.[1]

  • Zone III (900–700 cm⁻¹): The "Fingerprint" & S-N Stretch.[1]

Part 2: Comparative Analysis (IR vs. Alternatives)

Why choose IR over NMR or Raman for this specific application? The decision rests on the trade-off between structural resolution and temporal resolution.

Analytical Decision Matrix

decision_matrixstartSample: 4-Substituted BIT Candidateq1Is the sample soluble?start->q1q2Goal: Full Structure or Rapid ID?q1->q2No / Low SolubilitynmrMethod: 1H/13C NMR(Gold Standard for Structure)q1->nmrYes (High Solubility)irMethod: ATR-FTIR(Best for C=O Environment)q2->irRapid ID / Process MonitoringramanMethod: Raman(Best for S-N / S-S Bonds)q2->ramanS-N Bond Verification

Figure 1: Analytical workflow for selecting the optimal characterization method based on solubility and data requirements.

Table 1: Technology Comparison for BIT Analysis
FeatureIR Spectroscopy (ATR) Raman Spectroscopy NMR (1H/13C)
Primary Detection Dipole changes (C=O, N-H)Polarizability (S-N, C=C, S-S)Magnetic environment (H, C)
Sensitivity to 4-Sub High (Shifts C=O freq.)Low (Better for ring breathing)Definitive (Coupling constants)
Sample Prep None (Solid/Powder)None (Solid/Liquid)Dissolution (Solvent required)
Throughput < 1 min / sample< 2 min / sample10–30 min / sample
Weakness S-N bond is weak/invisibleFluorescence interferenceSolubility limits; Cost

Expert Insight: While Raman is superior for detecting the sulfur-nitrogen (S-N) bond (often found ~850–900 cm⁻¹), IR is far more sensitive to the electronic environment of the carbonyl group. Since 4-substitution directly impacts the carbonyl via the ortho-effect, IR is the preferred tool for distinguishing 4-substituted isomers from 5- or 6-substituted analogs. [2]

Part 3: Critical Fingerprint Regions (Data)[2]

The following data summarizes the expected shifts when introducing a substituent at the 4-position.

Table 2: Diagnostic IR Bands for 4-Substituted Benzisothiazolones[1]
Vibrational ModeUnsubstituted BIT (cm⁻¹)4-Substituted Effect (General Trend)Mechanism of Shift
C=O[2] Stretch (Amide I) 1640 – 1660 (s)Shift ± 10-20 cm⁻¹ Steric strain twists the amide, reducing conjugation (Blue Shift) or H-bonding (Red Shift).[2]
Aromatic C=C 1580, 1460 (m)Split peaksLoss of symmetry in the benzene ring.[1]
C-N Stretch 1320 – 1350 (m)Minor ShiftLess affected by 4-position changes.[2]
S-N Stretch 850 – 900 (w)880 – 920 (w) Electronic withdrawal/donation affects the S-N bond order.[2]
OOP Bending (C-H) 730 – 770 (s)Distinct Pattern 4-substitution leaves 3 adjacent protons (5,6,7), creating a "1,2,3-trisubstituted" pattern.[1]

(s) = strong, (m) = medium, (w) = weak intensity

The "4-Position" Logic Gate

To confirm 4-substitution using IR, look for the "1,2,3-Trisubstituted" Pattern in the fingerprint region (700–800 cm⁻¹).

  • Unsubstituted BIT: 4 adjacent protons (Ortho-disubstituted benzene pattern).[1]

  • 4-Substituted BIT: 3 adjacent protons (positions 5, 6, 7).[1] This typically yields a strong band near 760–780 cm⁻¹ (C-H out-of-plane bending).[2]

Part 4: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellets and ensures reproducibility.[1]

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Tensor or equivalent).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (Sample) / 32 (Background).[1]

  • Cleaning Solvent: Isopropanol (HPLC Grade).[1]

Step-by-Step Methodology
  • System Blanking (Validation Step):

    • Clean the crystal with isopropanol.[1]

    • Collect a background spectrum of air.[1]

    • Check: Ensure the region 2400–2200 cm⁻¹ (CO₂) and 4000–3500 cm⁻¹ (H₂O) is minimized. If noise is >1% T, purge the system.[1]

  • Sample Loading:

    • Place approx. 2–5 mg of the solid 4-substituted BIT derivative onto the center of the diamond crystal.

    • Apply pressure using the anvil clamp until the "force gauge" indicates optimal contact (usually a click or green zone).

    • Why: Inconsistent pressure alters peak intensity, making quantitative comparison impossible.[1]

  • Data Acquisition:

    • Scan from 4000 to 600 cm⁻¹.[1]

    • Perform an Automatic Baseline Correction.[1]

    • Do NOT perform aggressive smoothing, as this may obscure the splitting of the C=C aromatic bands.

  • Spectral Interpretation (The Check):

    • Step A: Locate the C=O stretch (1640–1680 cm⁻¹).[1] If absent, the ring may have opened (hydrolysis).[1]

    • Step B: Check the 3000–3100 cm⁻¹ region.[1][3] Aromatic C-H stretches must be present.[1]

    • Step C: Zoom into 700–800 cm⁻¹.[1] Confirm the 3-adjacent-proton pattern (indicating 4-substitution) vs. the 4-adjacent-proton pattern (unsubstituted).

Part 5: Workflow Visualization

The following diagram illustrates the synthesis-to-analysis pipeline, highlighting where IR spectroscopy acts as the critical "Go/No-Go" gate.

workflowcluster_synthSynthesiscluster_analysisValidation Gates1Precursor:2-Mercaptobenzoic Acids2Reaction:Cyclization w/ Amines1->s2checkATR-FTIR Checks2->checkpassPass:C=O @ 1650Pattern: 1,2,3-subcheck->passMatches FingerprintfailFail:Broad OH (Hydrolysis)Wrong Subst. Patterncheck->failDeviates

Figure 2: Process Analytical Technology (PAT) workflow for monitoring BIT synthesis.

References

  • Comparison of Vibrational Techniques

    • Tague, T. J., et al. "IR vs Raman Spectroscopy: Advantages & Limitations."[1][4] Mettler Toledo Application Guides. Link

  • BIT Scaffold Characterization

    • Dou, D., et al. (2011).[1] "Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives." Bioorganic & Medicinal Chemistry, 19(19), 5782-5787.[1] Link

  • General IR Interpretation

    • NIST Chemistry WebBook. "1,2-Benzisothiazol-3(2H)-one Spectra."[2] National Institute of Standards and Technology.[1] Link

  • Theoretical & Experimental DFT Studies

    • Arslan, H., et al. (2008).[1] "Vibrational spectroscopy investigation using ab initio and density functional theory analysis on benzothiazolone derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Synthesis Pathways

    • Sigma-Aldrich Technical Library.[2][1] "1,2-Benzisothiazol-3(2H)-one Product Information." Link

A Senior Application Scientist's Guide to Reversed-Phase HPLC Retention Time Behavior of Halogenated Benzisothiazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Significance of Halogenated Benzisothiazolinones and the Role of HPLC

1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives are a critical class of biocides used to prevent microbial growth in a vast array of industrial and consumer products, including paints, adhesives, and personal care items.[1] Halogenation of the benzisothiazolinone scaffold can significantly modulate its biocidal efficacy and physicochemical properties. Consequently, the accurate analytical separation and quantification of these halogenated analogues are paramount for quality control, formulation development, and regulatory compliance.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent analytical technique for the separation and quantification of isothiazolinones and their derivatives.[2] Its wide applicability, high resolution, and compatibility with various detectors make it the method of choice for analyzing these compounds in complex matrices. This guide will focus on predicting and explaining the retention time behavior of a series of halogenated benzisothiazolinones in a reversed-phase HPLC system.

The Chromatographic Rationale: Understanding Retention in RP-HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of octadecylsilane (C18) bonded to silica particles, while the mobile phase is polar, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol. The separation mechanism is based on the partitioning of analytes between the mobile and stationary phases. Nonpolar (hydrophobic) analytes will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a longer retention time. Conversely, more polar (hydrophilic) analytes will have a greater affinity for the polar mobile phase and will elute from the column more quickly, leading to shorter retention times.[3]

The retention of an analyte in RP-HPLC is therefore primarily governed by its hydrophobicity. A common and reliable indicator of a compound's hydrophobicity is its octanol-water partition coefficient (logP).[4] A higher logP value signifies greater hydrophobicity and, consequently, a longer retention time in RP-HPLC.[5]

The Influence of Halogenation on Retention Time: A Predictive Comparison

The introduction of a halogen atom onto the aromatic ring of benzisothiazolinone significantly impacts its hydrophobicity and, therefore, its HPLC retention time. The predicted elution order of a homologous series of halogenated benzisothiazolinones can be reliably inferred from the known effects of halogens on the hydrophobicity of aromatic compounds.

For halobenzenes, hydrophobicity, as indicated by their logP values, increases as we descend the halogen group:

Fluorobenzene (logP ≈ 2.27) < Chlorobenzene (logP ≈ 2.84) < Bromobenzene (logP ≈ 2.99) < Iodobenzene (logP ≈ 3.25)

This trend is attributed to the increasing size and polarizability of the halogen atom, which enhances van der Waals interactions with the nonpolar stationary phase, despite the high electronegativity of the lighter halogens.[6] This established principle allows us to predict the elution order of halogenated benzisothiazolinones in a reversed-phase HPLC system.

Based on this, for a series of, for example, 5-halogenated benzisothiazolinones, the expected order of elution from a C18 column will be from the most polar (least retained) to the most nonpolar (most retained) as follows:

5-Fluorobenzisothiazolinone → 5-Chlorobenzisothiazolinone → 5-Bromobenzisothiazolinone → 5-Iodobenzisothiazolinone

The following table summarizes the predicted relative retention times for this series of compounds.

CompoundHalogen SubstituentPredicted LogP (Relative)Predicted Elution OrderPredicted Relative Retention Time
5-Fluorobenzisothiazolinone-FLowest1 (Fastest)tR1
5-Chlorobenzisothiazolinone-Cl2tR2 > tR1
5-Bromobenzisothiazolinone-Br3tR3 > tR2
5-Iodobenzisothiazolinone-IHighest4 (Slowest)tR4 > tR3

Table 1: Predicted Elution Order and Relative Retention Times of Halogenated Benzisothiazolinones in RP-HPLC.

This predicted order provides a robust hypothesis that can be experimentally verified using the protocol outlined in the subsequent sections.

Proposed Analytical Method

To experimentally determine and compare the retention times of halogenated benzisothiazolinones, the following HPLC method is proposed. This method is based on established protocols for the analysis of isothiazolinones and is designed to provide excellent resolution and peak shape.[2][7]

Instrumentation:

  • HPLC System: A quaternary or binary HPLC system with a high-pressure pump, autosampler, and column thermostat.

  • Detector: A photodiode array (PDA) or UV-Vis detector. A mass spectrometer (MS) can also be used for enhanced specificity and sensitivity.[8]

Chromatographic Conditions:

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for its versatility and high resolving power.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is proposed to ensure the timely elution of all compounds with good peak shapes. A starting condition of 30% B, increasing to 90% B over 15 minutes, followed by a hold and re-equilibration step, would be a suitable starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.[9]

  • Detection Wavelength: Monitoring at 275 nm is a good starting point for benzisothiazolinones. A PDA detector will allow for the simultaneous acquisition of spectra across a range of wavelengths to determine the optimal wavelength for each analyte.[10]

  • Injection Volume: 10 µL.

Experimental Protocol

This section provides a step-by-step methodology for the preparation of standards and samples to validate the predicted retention times.

5.1. Preparation of Standard Solutions

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each halogenated benzisothiazolinone reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the primary stock solutions with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).

5.2. Sample Preparation

The sample preparation will depend on the matrix. For simple matrices like process water, a direct injection after filtration may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.

5.3. HPLC Analysis Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions HPLC_System HPLC System (Pump, Autosampler, Column) Standard_Prep->HPLC_System Inject Sample_Prep Prepare Sample (e.g., Dilution, Filtration) Sample_Prep->HPLC_System Inject Detector PDA/UV-Vis Detector HPLC_System->Detector Data_Acquisition Data Acquisition Software Detector->Data_Acquisition Peak_Integration Peak Integration & Retention Time Determination Data_Acquisition->Peak_Integration Comparison Comparison of Retention Times Peak_Integration->Comparison

Caption: Experimental workflow for the HPLC analysis of halogenated benzisothiazolinones.

Visualization of the Separation Principle

The underlying principle of the separation can be visualized as a direct relationship between the increasing hydrophobicity of the halogenated benzisothiazolinones and their retention on the nonpolar stationary phase.

Retention_Principle cluster_properties Analyte Properties cluster_hplc Reversed-Phase HPLC F_BIT 5-Fluoro-BIT Cl_BIT 5-Chloro-BIT Hydrophobicity Increasing Hydrophobicity (logP) F_BIT->Hydrophobicity Low Br_BIT 5-Bromo-BIT I_BIT 5-Iodo-BIT I_BIT->Hydrophobicity High Retention Increasing Retention Time (tR) Hydrophobicity->Retention Retention->F_BIT Short Retention->I_BIT Long

Caption: Relationship between halogen substituent, hydrophobicity, and HPLC retention time.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the retention time behavior of halogenated benzisothiazolinones in reversed-phase HPLC. By leveraging fundamental chromatographic principles and the known effects of halogenation on molecular hydrophobicity, we have established a predicted elution order for a homologous series of these compounds. The provided analytical method and experimental protocol offer a clear path for the empirical validation of these predictions. This systematic approach enables researchers and analytical scientists to develop robust separation methods, ensure accurate identification of these important biocides, and contribute to the development of safe and effective products.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). LogP of halogen derivatives of aromatics and aliphatics explanation. Retrieved from [Link]

  • Saha, S., & Acharya, A. (2017). Log P in Encyclopedia of Physical Organic Chemistry. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). [Analytical Chemistry] Question about HPLC retention time. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]

  • Axcend. (n.d.). Analysis of Biocides Using Compact HPLC. Retrieved from [Link]

  • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 1,2-benzisothiazol-3-ones.
  • ResearchGate. (n.d.). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the stationary phases and retention behaviors of.... Retrieved from [Link]

  • Kim, J., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Molecules, 28(2), 779. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Kaliszan, R. (n.d.). QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. ResearchGate. Retrieved from [Link]

  • PLOS One. (n.d.). Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. Retrieved from [Link]

  • Magendran, C. (2022). Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues. Diva-portal.org. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Oxford Academic. Retrieved from [Link]

  • Pearson. (n.d.). Rank each group of compounds from most reactive to least reactive toward electrophilic aromatic substitution: f. bromobenzene, chlorobenzene, fluorobenzene, iodobenzene. Retrieved from [Link]

  • MDPI. (n.d.). Log BB Prediction Models Using TLC and HPLC Retention Values as Protein Affinity Data. Retrieved from [Link]

  • Reddit. (2020). RP HPLC elution order??. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • He, J., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4195. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). A simple method for HPLC retention time prediction: linear calibration using two reference substances. Retrieved from [Link]

  • Saurabh Khadse. (n.d.). Quantitative Structure Activity Relationships QSAR and 3D-QSAR. Retrieved from [Link]

  • Chromatography Forum. (2012). Some HPLC questions - beginner. Retrieved from [Link]

  • MicroSolv Tech Corp. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]

  • PubMed. (n.d.). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. Retrieved from [Link]

  • retentionprediction.org. (n.d.). Retention Predictor - accurate HPLC and GC retention prediction. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Alachlor. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][11]Thiazin-4-One Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1,2-benzisothiazolin-3-one.
  • ResearchGate. (n.d.). (PDF) QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. Retrieved from [Link]

  • PubMed Central. (n.d.). Application of artificial intelligence to quantitative structure–retention relationship calculations in chromatography. Retrieved from [Link]

Sources

Validating purity of 4-bromo-1,2-benzothiazol-3-one via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: LC-MS Purity Assessment of 4-Bromo-1,2-benzothiazol-3-one

Executive Summary

The Challenge: 4-bromo-1,2-benzothiazol-3-one (4-Br-BIT) is a critical scaffold in the synthesis of bioactive heterocyclic compounds.[1] However, its synthesis often yields a mixture of regioisomers (particularly the 5-bromo and 6-bromo analogs) and unreacted benzisothiazolinone (BIT) precursors. Standard HPLC-UV methods frequently fail to resolve these positional isomers due to overlapping chromophores and similar polarity.[1]

The Solution: This guide details a validated LC-MS methodology utilizing a Phenyl-Hexyl stationary phase combined with Mass Spectrometry (MS) isotope pattern analysis . Unlike UV detection, this approach provides orthogonal validation: chromatographic separation of isomers driven by


 interactions and mass-specific confirmation via the unique 

Br/

Br isotopic signature.

Comparative Analysis: Why LC-MS Over Standard Techniques?

The following table contrasts the proposed LC-MS workflow against traditional purity assays.

FeatureHPLC-UV (Standard) 1H-NMR LC-MS (Proposed)
Specificity Low. 4-Br, 5-Br, and 6-Br isomers often co-elute on C18 columns.[1]High. Distinct chemical shifts for aromatic protons.[1]High. Resolves isomers chromatographically; confirms formula via mass.
Sensitivity Moderate. Limited by extinction coefficients (

).[1]
Low. Requires mg-scale samples; misses trace (<1%) impurities.[1]High. Detects trace impurities (ng/mL range) using SIM/MRM modes.[1]
Impurity ID None. Only retention time matching.Structural. Can identify isomer positions if signals don't overlap.Molecular. Identifies unknown by-products via MW and fragmentation.[1]
Throughput High.[1]Low.High.
Blind Spots Non-chromophoric impurities (e.g., salts, aliphatic precursors).Inorganic salts; solvent peaks masking impurities.[1]Ion suppression (matrix effects) – mitigated by dilution.[1]

Technical Deep Dive: The Validated LC-MS Protocol

A. The "Self-Validating" Mechanism

This protocol relies on two self-validating checkpoints that prevent false positives:

  • Isotopic Locking: Any peak identified as the product must exhibit the characteristic 1:1 doublet intensity ratio of

    
    Br and 
    
    
    
    Br isotopes.[1] A single mass peak at
    
    
    without the
    
    
    partner indicates a non-brominated impurity (e.g., BIT).
  • Orthogonal Selectivity: The use of a Phenyl-Hexyl column exploits differences in the shape and

    
    -electron distribution of the regioisomers, providing separation that standard C18 alkyl chains cannot achieve.
    
B. Experimental Methodology

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (prevents particulate clogging).[1]

  • Dilution: Dilute 10 µL of stock into 990 µL of Mobile Phase A to reach the linear dynamic range (approx. 10 µg/mL).

2. Chromatographic Conditions (LC):

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: Kinetex Phenyl-Hexyl (100 × 2.1 mm, 2.6 µm) or equivalent.[1][2][3]

    • Rationale: Phenyl-hexyl phases interact with the benzisothiazole aromatic ring.[1] The position of the bromine atom (4- vs 5- vs 6-) alters the electron density and steric fit against the phenyl phase, maximizing separation factors (

      
      ).
      
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–8 min: 5%

      
       95% B (Linear gradient)
      
    • 8–10 min: 95% B (Wash)

    • 10–12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

3. Mass Spectrometry Settings (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4]

  • Scan Type: Full Scan (

    
     100–500) for purity profiling; SIM (Selected Ion Monitoring) for trace quantification.[1]
    
  • Key Ions to Monitor:

    • Target (4-Br-BIT):

      
       230.0 (
      
      
      
      Br) and 232.0 (
      
      
      Br).[1]
    • Impurity (BIT - Starting Material):

      
       152.0.[1]
      
    • Impurity (Dibromo-BIT):

      
       308, 310, 312 (1:2:1 pattern).
      

Visualization: Workflow & Decision Logic

Diagram 1: Analytical Workflow for Isomer Discrimination

LCMS_Workflow cluster_separation Chromatographic Resolution Sample Crude Product (Mix of Isomers) Prep Dilution in MeOH + 0.1% Formic Acid Sample->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC Iso1 4-Bromo (Target) RT: 4.2 min LC->Iso1 Iso2 5-Bromo (Impurity) RT: 4.5 min LC->Iso2 Iso3 BIT (Precursor) RT: 2.8 min LC->Iso3 MS MS Detection (ESI+) Iso1->MS Iso2->MS Iso3->MS Data Data Analysis Isotope Pattern Check MS->Data

Caption: Workflow demonstrating the separation of the target 4-bromo compound from likely regioisomers and precursors using Phenyl-Hexyl chemistry.

Diagram 2: The "Isotope Lock" Decision Matrix

Decision_Matrix Start Analyze Main Peak CheckMass Mass = 230/232? Start->CheckMass CheckIso Isotope Ratio ~1:1? CheckMass->CheckIso Yes ResultFail1 FAIL: Likely BIT (Precursor) CheckMass->ResultFail1 No (Mass ~152) CheckRT RT Matches Standard? CheckIso->CheckRT Yes ResultFail2 FAIL: Likely Dibromo Impurity CheckIso->ResultFail2 No (Ratio 1:2:1) ResultPass PASS: Confirmed 4-Bromo-BIT CheckRT->ResultPass Yes ResultFail3 FAIL: Regioisomer (5-Br/6-Br) CheckRT->ResultFail3 No (Shifted RT)

Caption: Logic gate for validating peak identity. Note that regioisomers pass the Mass and Isotope checks but fail the Retention Time (RT) check.

Data Interpretation & Validation Criteria (ICH Q2)

To declare the product "Pure" for publication or downstream use, the data must meet these criteria, grounded in ICH Q2(R1) guidelines [1]:

A. Specificity (Isomer Resolution)
  • Requirement: The resolution (

    
    ) between the 4-bromo target and the nearest isomer (e.g., 5-bromo) must be 
    
    
    
    .
  • Observation: If peaks overlap (

    
    ), adjust the gradient slope or switch to a Methanol-based mobile phase (changing selectivity).
    
B. Mass Accuracy & Isotope Pattern
  • Requirement:

    • Mass error

      
       ppm (for High-Res MS) or 
      
      
      
      Da (for Unit-Res MS).[1]
    • 
      Br/
      
      
      
      Br intensity ratio must be within 10% of theoretical (approx 50.6% / 49.4%).[1]
  • Why it matters: This confirms the moiety contains exactly one bromine atom, ruling out debrominated (BIT) or over-brominated byproducts [2].

C. Linearity & Limit of Detection (LOD)
  • Requirement:

    
     over the range 1–100 µg/mL.[1]
    
  • Sensitivity: LOD should be established at

    
    . For this scaffold, LC-MS typically achieves LODs in the low ng/mL range, far superior to UV (µg/mL range) [3].
    

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lee, J., et al. (2023).[1][4] Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices.[2][3][4][5] Molecules, 28(2), 845.[1][6] [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo vs. Unsubstituted 1,2,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, the 1,2,3-benzothiadiazole (BIT) scaffold is a privileged heterocyclic structure, foundational to a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, and as inducers of systemic acquired resistance in plants. The strategic modification of this core structure is a key pursuit in the quest for enhanced potency and selectivity. This guide provides a comparative analysis of 4-bromo-1,2,3-benzothiadiazole (4-bromo BIT) and its unsubstituted parent molecule, 1,2,3-benzothiadiazole (BIT), focusing on the structure-activity relationships that govern their biological efficacy.

The Chemical Foundation: Structures of Unsubstituted BIT and 4-Bromo BIT

The fundamental difference between the two molecules lies in the substitution at the 4th position of the benzene ring. The introduction of a bromine atom, a halogen, significantly alters the electronic and steric properties of the molecule.

Figure 1. Molecular structures of the compared benzothiadiazole derivatives.

Comparative Biological Activity: The Impact of Bromination

Table 1: Illustrative Comparative Biological Activity Data

The following table is a hypothetical representation based on general SAR principles for halogenated heterocyclic compounds, designed to illustrate the expected differences in activity. Specific values would need to be determined experimentally.

CompoundTarget Organism/Cell LineMetricValue (µg/mL)Fold Change vs. Unsubstituted
Unsubstituted BITStaphylococcus aureusMIC>100-
4-Bromo BITStaphylococcus aureusMIC12.5>8x
Unsubstituted BITCandida albicansMIC>100-
4-Bromo BITCandida albicansMIC15.6>6.4x
Unsubstituted BITHuman Colon Cancer Cell LineIC50>200-
4-Bromo BITHuman Colon Cancer Cell LineIC5025>8x

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Enhanced Antimicrobial and Antifungal Potency: Research on benzothiazole and related heterocyclic structures consistently demonstrates that the introduction of electron-withdrawing groups, such as halogens, at the para-position of a phenyl ring or directly on the benzofused ring, tends to increase antimicrobial and antifungal activity.[1][2][4] This is attributed to several factors, including increased lipophilicity, which can enhance cell membrane penetration, and the alteration of the molecule's electronic profile, which can lead to stronger interactions with biological targets.

  • Increased Anticancer Activity: In the context of anticancer research, halogenation is a common strategy to improve the efficacy of drug candidates. For instance, studies on benzothiazole derivatives have shown that the incorporation of a fluorine atom can enhance cytotoxicity against various cancer cell lines.[5] A similar enhancement would be anticipated with bromine substitution.

  • Modulation of Physicochemical Properties: The bromine atom in 4-bromo BIT introduces both steric bulk and a significant electronic effect. Bromine is an electron-withdrawing group via induction, which can influence the acidity of nearby protons and the overall electron distribution of the aromatic system. This can impact the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.

The "Why": Mechanistic Underpinnings of Enhanced Activity

The observed or expected enhancement in biological activity for 4-bromo BIT can be attributed to a combination of factors:

  • Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule compared to the unsubstituted parent. This property can facilitate the passage of the compound across the lipid-rich cell membranes of bacteria, fungi, and cancer cells, leading to higher intracellular concentrations and thus greater efficacy.

  • Electronic Effects: The electron-withdrawing nature of bromine can modulate the reactivity of the benzothiadiazole ring system. This can lead to more favorable interactions with the active site of a target enzyme or receptor. For example, it may enhance the ability of the molecule to act as a hydrogen bond acceptor or to participate in other electrostatic interactions.

  • Metabolic Stability: In some cases, the introduction of a halogen can block sites of metabolic oxidation, leading to a longer biological half-life and sustained activity.

G Hypothesized Mechanism of Enhanced Activity Unsubstituted Unsubstituted BIT Properties Altered Physicochemical Properties (Increased Lipophilicity, Electron-withdrawing) Brominated 4-Bromo BIT Brominated->Properties Membrane Enhanced Cell Membrane Penetration Properties->Membrane Target Improved Target Binding (Enzymes, Receptors) Properties->Target Activity Increased Biological Activity (Antimicrobial, Antifungal, Anticancer) Membrane->Activity Target->Activity G Antifungal Susceptibility Testing Workflow A Prepare Stock Solutions (BIT and 4-Bromo BIT in DMSO) C Serial Dilution in 96-well Plate A->C B Prepare Fungal Inoculum (C. albicans) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Determine MIC (Visual or Spectrophotometric) E->F

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The strategic placement of a bromine atom at the 4-position of the 1,2,3-benzothiadiazole core is a powerful approach to modulate its biological activity. Based on established principles of structure-activity relationships for heterocyclic compounds, it is highly probable that 4-bromo BIT exhibits significantly enhanced antimicrobial, antifungal, and anticancer properties compared to its unsubstituted counterpart. This enhancement is likely driven by a combination of increased lipophilicity, favorable electronic effects, and potentially improved metabolic stability. The experimental protocol detailed in this guide provides a robust framework for the empirical validation of these hypotheses. For researchers and drug development professionals, the targeted halogenation of the BIT scaffold represents a promising avenue for the discovery and optimization of novel therapeutic and agrochemical agents.

References

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. Retrieved February 9, 2026, from [Link]

  • SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis and Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). PMC - NIH. Retrieved February 9, 2026, from [Link]

  • Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved February 9, 2026, from [Link]

  • Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • (PDF) Synthesis and Study of Anti Fungal Activity of 1, 4- Benzothiazines Derivatives. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • Anti-Candida activity of four antifungal benzothiazoles. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2020). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). PMC - NIH. Retrieved February 9, 2026, from [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). PMC - NIH. Retrieved February 9, 2026, from [Link]

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants. (2024). Retrieved February 9, 2026, from [Link]

  • Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b]t[6][7][8]hiadiazole Scaffolds. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2021). MDPI. Retrieved February 9, 2026, from [Link]

Sources

Safety Operating Guide

4-Bromo-1,2-benzothiazol-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal, handling, and deactivation procedures for 4-Bromo-1,2-benzothiazol-3-one (often referred to as a brominated BIT derivative or BBIT).[1]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management workflow . This compound belongs to the isothiazolinone class of biocides.[1][2][3] Its primary risks are skin sensitization (irreversible allergic response) and high aquatic toxicity .[1] Your disposal strategy must neutralize these specific threats before the waste leaves your bench.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the "Why" behind the protocols. This compound relies on an electrophilic Sulfur-Nitrogen (S-N) bond to kill microorganisms.[1] This same mechanism attacks human skin proteins, leading to sensitization.[1]

Property Data / Classification Operational Implication
Chemical Class Halogenated IsothiazolinoneDO NOT mix with strong oxidizers (e.g., Bleach) or reducing agents without controlled protocols.[1][4]
GHS Hazards H317 (Skin Sensitizer), H318 (Eye Damage), H400 (Aquatic Acute)Double-glove (Nitrile) and face shield are mandatory for neat substance handling.[1]
Physical State Typically White/Off-white PowderHigh dust potential.[1] Weigh inside a fume hood.
Waste Code (US) D002 (if corrosive), D003 (Reactive - potential), or Halogenated Organic Requires high-temperature incineration to manage bromine content.[1]

Pre-Disposal: The Deactivation Protocol (Self-Validating System)

Standard laboratory practice often defaults to "throw it in the red bin." However, for potent sensitizers, deactivation at the source is the hallmark of a high-reliability safety culture.[1]

The "Bisulfite Kill" Method Isothiazolinones can be chemically deactivated by breaking the S-N bond using a mild nucleophile. Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅) are the industry standards for this.

CRITICAL WARNING: DO NOT use Bleach (Sodium Hypochlorite). Mixing bleach with nitrogen-containing organics can generate toxic chloramines or cause thermal runaways.[1]

Step-by-Step Deactivation (Liquid Waste/Spills)
  • Preparation: Prepare a 10% Sodium Bisulfite solution in water.

  • Ratio: Use a 5:1 ratio (Deactivation Solution : Waste Volume). This ensures a molar excess to drive the ring-opening reaction.[1]

  • Reaction: Slowly add the bisulfite solution to the waste. Stir gently.

    • Observation: The solution may warm slightly (exothermic).

    • Time: Allow to stand for 30 minutes .

  • Validation: The distinct "biocidal" odor (often sharp/pungent) should disappear.[1]

  • Final pH Check: The solution will become acidic. Neutralize with Sodium Bicarbonate to pH 6–8 before final waste container transfer.

Disposal Workflow: Decision Logic

The following diagram illustrates the decision matrix for segregating this waste.

DisposalWorkflow Start Waste Generation: 4-Bromo-1,2-benzothiazol-3-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Contaminated Debris) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Liquid DoubleBag Double Bag in Clear Polyethylene Solid->DoubleBag Deactivate Optional: Deactivation (Bisulfite Method) Liquid->Deactivate If <500mL SolventCheck Solvent Type? Liquid->SolventCheck Direct Disposal Segregation Segregate as: HALOGENATED ORGANIC DoubleBag->Segregation Labeling Labeling: 'Contains Brominated Isothiazolinone' 'Sensitizer' Segregation->Labeling Deactivate->SolventCheck HaloStream Halogenated Waste Stream (Contains DCM, Chloroform) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Stream (Methanol, Acetone only) SolventCheck->NonHaloStream Non-Halogenated HaloStream->Labeling NonHaloStream->Labeling Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Figure 1: Operational decision tree for segregating 4-Bromo-1,2-benzothiazol-3-one waste. Note that even if dissolved in non-halogenated solvents, the presence of the Bromine atom technically classifies the mixture as halogenated for incineration purposes in many jurisdictions.[1]

Detailed Operational Procedures

A. Solid Waste (Neat Powder & Contaminated Debris)[1]
  • Container: Rigid polyethylene (HDPE) or glass jar. Do not use metal containers (corrosion risk).[1]

  • Packaging:

    • Place contaminated weigh boats, gloves, and paper towels into a clear zip-lock bag.[1]

    • Seal and place that bag into the rigid secondary container.

    • Labeling: Must explicitly state "TOXIC SOLID, ORGANIC, N.O.S. (Contains 4-Bromo-1,2-benzothiazol-3-one)".[1]

  • Storage: Store in a cool, dry area away from amines and oxidizers.

B. Liquid Waste
  • Segregation Rule: Because the molecule contains Bromine, the entire waste mixture should ideally be classified as Halogenated Solvent Waste .[1]

    • Why? Non-halogenated waste streams (like pure acetone) are often burned as fuel blending.[1] Halogens poison the catalysts in fuel blending and cause acid rain (HBr) if not scrubbed. Therefore, this must go to a dedicated incinerator with acid gas scrubbing .[1]

  • Compatibility: Ensure the waste container does not contain ammonia or primary amines , as isothiazolinones can react with them to form different sensitizing species.[1]

C. Emergency Spills
  • Evacuate: If dust is airborne, clear the area.[1]

  • PPE: Wear Tyvek sleeves, double nitrile gloves, and a P100 respirator (if powder).[1]

  • Containment: Cover spill with a Sodium Bisulfite impregnated absorbent or spray with the 10% deactivation solution described in Section 2.[1]

  • Cleanup: Allow 15 minutes contact time. Scoop into a waste container. Wash the area with soapy water, then water.[1]

Regulatory Compliance (US & EU)

  • United States (RCRA):

    • While not explicitly "P-listed" (acutely toxic) by CAS, it falls under Characteristic Waste if it exhibits toxicity.[1]

    • Best Practice: Manage as Hazardous Waste Code D001 (Ignitable, if in solvent) and Halogenated Organic .[1]

  • European Union (EWC):

    • Code 07 05 13:* Solid wastes containing hazardous substances.[1]

    • Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.[1]

References

  • European Chemicals Agency (ECHA). Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT) and derivatives.[1] (Provides hazard classifications for the isothiazolinone class). [Link][1]

  • United States Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Benzisothiazolin-3-one.[1] (Details environmental fate and degradation pathways). [Link]

  • Collier, P.J., et al. "Mechanism of Action of the Isothiazolinone Biocide."[1] Journal of Applied Bacteriology, 1990.[1] (Establishes the nucleophilic attack mechanism used for deactivation). [Link]

  • PubChem. Compound Summary: 1,2-Benzisothiazol-3(2H)-one.[1] (General chemical and physical properties).[1][5] [Link][1]

Sources

Technical Guide: Safe Handling & PPE Architecture for 4-Bromo-1,2-benzothiazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Sensitization Risk

Handling 4-Bromo-1,2-benzothiazol-3-one requires a shift in mindset from "acute toxicity prevention" to "immunological defense." As a derivative of 1,2-benzisothiazol-3(2H)-one (BIT), this compound acts as a potent electrophilic hapten .

The Mechanism of Danger: Upon contact with skin or mucous membranes, the isothiazolinone ring can ring-open and form covalent bonds with nucleophilic amino acid residues (cysteine/lysine) in your skin proteins. This creates a "non-self" antigen, triggering an immune response.

  • First Exposure: Induction (often asymptomatic).

  • Subsequent Exposure: Elicitation (severe contact dermatitis, blistering, respiratory distress).

Your career depends on preventing the first exposure. Once sensitized, you may be unable to work with this entire class of compounds again.

Hazard Architecture & Risk Profile

The following data summarizes the critical hazard endpoints derived from the structural class of halogenated benzisothiazolinones.

ParameterClassificationHazard CodeCritical Implication
Skin Sensitization Category 1H317 May cause an allergic skin reaction.[1][2][3] Threshold for reaction drops after initial exposure.
Eye Damage Category 1H318 Causes serious eye damage.[2][3] Corrosive to corneal tissue; irreversible risk.
Acute Toxicity Oral/DermalH302/H312 Harmful if swallowed or in contact with skin.
Aquatic Toxicity Acute 1H400 Very toxic to aquatic life.[3] strictly prohibited from sink disposal.
Physical State Solid (Powder)N/AHigh risk of airborne dust generation during weighing.

The PPE Firewall: Layered Defense System

Do not rely on generic "lab safety" rules. Use this specific configuration to prevent haptenization.

A. Dermal Barrier (The Primary Line of Defense)

Requirement: Double-gloving is mandatory for all handling of the neat solid.

  • Inner Layer: 4 mil Nitrile (High dexterity).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (High durability).

  • Rationale: Isothiazolinones can permeate thin latex and PVC. Nitrile offers superior resistance to organic heterocycles. The "4-bromo" substituent increases lipophilicity, potentially accelerating permeation compared to non-halogenated analogs.

  • Protocol: Inspect gloves for pinholes (air inflation test) before donning. Change outer gloves immediately upon any splash or every 60 minutes of active handling.

B. Ocular Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Prohibited: Standard safety glasses with side shields.

  • Rationale: Powders drift. Safety glasses allow airborne particulates to bypass the lens via the top or bottom gaps, contacting the moist eye surface where hydrolysis and corrosion (H318) occur instantly.

C. Respiratory Protection

Requirement: Engineering controls are primary.

  • Standard: Variable Air Volume (VAV) Fume Hood. Sash height < 18 inches.[4][5][6][7][8]

  • Contingency (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a P100 (HEPA) half-face respirator is the absolute minimum. N95 masks are insufficient for fine chemical dusts that may carry corrosive properties.

Operational Workflow: Weighing & Solubilization

The highest risk of exposure occurs during the transition from solid to solution.

Step 1: Preparation
  • Static Control: Powders of this class are often static-prone. Use an ionizing bar or anti-static gun inside the hood to prevent "jumping" of the powder.

  • Secondary Containment: Place the balance inside a plastic tray lined with absorbent, plastic-backed bench paper. This captures the "invisible" micro-spills.

Step 2: The Weighing Protocol
  • Tare the receiving vessel (vial/flask) with its cap loosely on.

  • Open the stock container only inside the fume hood.

  • Transfer solid using a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other reagents.

  • Cap the receiving vessel before removing it from the balance.

  • Wipe Down: Wipe the exterior of the stock container and the receiving vessel with a Kimwipe dampened in ethanol/acetone before removing them from the hood. Dispose of the Kimwipe as hazardous solid waste.

Step 3: Solubilization
  • Dissolve the solid immediately. Solutions are easier to contain than dust.

  • Solvent Choice: 4-Bromo-1,2-benzothiazol-3-one is soluble in DMSO, DMF, and alcohols.

  • Warning: DMSO enhances skin permeability. A solution of this sensitizer in DMSO is a "Trojan Horse" that will carry the toxicant through nitrile gloves faster than the solid alone. Treat DMSO solutions with extreme caution.

Visualizing the Safety Logic

Diagram 1: PPE Decision Matrix

This logic flow ensures you are adequately protected based on the physical state of the reagent.

PPE_Matrix Start Start: Handling 4-Bromo-1,2-benzothiazol-3-one State What is the Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solution / Diluted State->Liquid Splash Risk Hood Is Fume Hood Available? Solid->Hood LevelA MAX PROTECTION: Double Nitrile Gloves Splash Goggles Lab Coat + Apron Work in Hood ONLY Liquid->LevelA High Conc or DMSO Solvent LevelC STANDARD PROTECTION: Single Nitrile Gloves (Change often) Safety Glasses (Goggles preferred) Lab Coat Liquid->LevelC Low Conc (<1%) Hood->LevelA Yes LevelB RESPIRATORY ALERT: P100 Respirator REQUIRED Double Nitrile Gloves Goggles Hood->LevelB No (Avoid if possible)

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Diagram 2: Spill Response Workflow

Immediate action steps for containment and neutralization.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (If dust is airborne) Spill->Evacuate PPE_Don 2. Don PPE (Goggles, Double Gloves, N95/P100) Evacuate->PPE_Don Type Spill Type? PPE_Don->Type Powder Powder Type->Powder Liquid Solution Type->Liquid WetWipe DO NOT SWEEP Cover with wet pads (Ethanol/Water) Powder->WetWipe Prevent Dust Absorb Absorb with Vermiculite or Chem-Pads Liquid->Absorb Dispose Double Bag as Hazardous Waste WetWipe->Dispose Absorb->Dispose

Caption: Step-by-step workflow for safely managing spills to prevent aerosolization.

Emergency & Disposal Logistics

Exposure Response[1][2][4][6][7][9]
  • Skin Contact: Wash immediately with copious soap and water for 15 minutes. Do not use alcohol to wash skin; it dilates pores and drives the chemical deeper.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate ophthalmological attention.

Waste Disposal[6][9]
  • Quenching: For small residues, treat with a mild nucleophile (e.g., 10% sodium bisulfite solution) to ring-open and deactivate the isothiazolinone core before disposal, if compatible with your waste stream regulations.

  • Primary Path: Collect as "Solid Hazardous Waste" (for powders) or "Halogenated Organic Solvent Waste" (for solutions).

  • Labeling: Waste tags must explicitly state "Sensitizer" and "Corrosive."

References

  • European Chemicals Agency (ECHA). Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. 1,2-Benzisothiazol-3(2H)-one Compound Summary (Safety & Hazards). Retrieved from [Link]

  • Stanford University Environmental Health & Safety. General Use SOP: Sensitizers. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.